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N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide Documentation Hub

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  • Product: N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
  • CAS: 313515-90-1

Core Science & Biosynthesis

Foundational

Synthesizing N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide: A Mechanistic and Practical Guide

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Executive Summary Phenoxyacetamides represent a privileged structural motif in medicinal chemistry, frequently leveraged for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals

Executive Summary

Phenoxyacetamides represent a privileged structural motif in medicinal chemistry, frequently leveraged for their diverse biological activities, including antimicrobial, anti-tumor, and enzyme-inhibitory properties [3]. The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide merges a functionalized aryl ether with a highly deactivated aniline core. This whitepaper details a robust, self-validating synthetic route, emphasizing the mechanistic causality behind reagent selection, specifically addressing the challenges posed by the sterically hindered and electronically deactivated ortho-nitroaniline precursor.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the target molecule relies on the formation of a central amide bond.

Retrosynthesis Target N-(4-ethoxy-2-nitrophenyl)- 2-(4-methylphenoxy)acetamide Amine 4-Ethoxy-2-nitroaniline Target->Amine Amide Disconnection Acid 2-(4-Methylphenoxy) acetyl chloride Target->Acid Phenol p-Cresol Acid->Phenol Williamson Ether Synthesis Chloro Chloroacetic Acid Acid->Chloro

Retrosynthetic analysis of the target phenoxyacetamide.

Causality in Disconnection
  • The Amine Component: 4-Ethoxy-2-nitroaniline is a commercially available[1], yet highly deactivated nucleophile. The ortho-nitro group exerts a strong electron-withdrawing effect via both resonance and inductive pathways, significantly reducing the electron density on the amine nitrogen. Furthermore, its proximity creates substantial steric hindrance.

  • The Acyl Component: Because standard peptide coupling reagents (e.g., HATU, EDC/HOBt) often fail to achieve full conversion with such deactivated amines, the carboxylic acid must be converted into a highly electrophilic acid chloride [2].

  • The Ether Linkage: The 2-(4-methylphenoxy)acetic acid precursor is efficiently synthesized via a classical Williamson ether synthesis from p-cresol and chloroacetic acid [2].

Quantitative Optimization Data

To validate the chosen methodology, Table 1 summarizes the optimization of the amidation step, demonstrating why the acid chloride/pyridine system is the definitive choice for this specific substrate.

Table 1: Amidation Condition Optimization (Substrate: 4-Ethoxy-2-nitroaniline)

Activation MethodBase / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
HATU / DIPEADIPEADMF2524< 10%Amine nucleophilicity too low for activated ester.
Acid ChlorideTriethylamineDCM0 to 251245%Sluggish reaction; TEA lacks nucleophilic catalysis.
Acid Chloride Pyridine DCM 0 to 25 4 88% Optimal. Pyridine forms highly reactive acylpyridinium.
Acid ChloridePyridine + DMAPTHFReflux285%Faster, but higher impurity profile requires chromatography.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that each step can be analytically verified before proceeding.

Workflow Step1 Step 1: Acid Activation SOCl2, Reflux, 2h Step3 Step 3: Acylation Dropwise addition at 0°C to RT Step1->Step3 Step2 Step 2: Amine Preparation 4-Ethoxy-2-nitroaniline + Pyridine Step2->Step3 Step4 Step 4: IPC & Workup TLC validation, Aqueous wash Step3->Step4

Experimental workflow for the amidation process with in-process controls.

Protocol A: Synthesis of 2-(4-Methylphenoxy)acetyl chloride

Objective: Generate a highly electrophilic acylating agent to overcome amine deactivation.

  • Reagent Charging: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, charge 2-(4-methylphenoxy)acetic acid (10.0 mmol, 1.66 g).

  • Activation: Add thionyl chloride ( SOCl2​ , 30.0 mmol, 2.2 mL) and a catalytic drop of anhydrous DMF (approx. 10 µL).

    • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the carboxylic acid to the acid chloride.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours.

  • IPC Validation: The reaction is complete when the evolution of HCl and SO2​ gases ceases, and the suspension transitions into a clear, homogeneous yellow liquid.

  • Concentration: Remove excess SOCl2​ in vacuo. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual HCl and SOCl2​ . The resulting crude 2-(4-methylphenoxy)acetyl chloride is used immediately in Protocol B without further purification.

Protocol B: Amidation to Target Compound

Objective: Couple the acid chloride with 4-ethoxy-2-nitroaniline using nucleophilic catalysis.

  • Amine Preparation: In a separate oven-dried 250 mL flask, dissolve 4-ethoxy-2-nitroaniline (9.5 mmol, 1.73 g) [1] in anhydrous Dichloromethane (DCM, 40 mL).

  • Base Addition: Add anhydrous pyridine (20.0 mmol, 1.6 mL).

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger for the HCl generated during amidation, and it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which is crucial for driving the reaction with the sterically hindered ortho-nitroaniline.

  • Acylation: Cool the solution to 0 °C using an ice-water bath. Dissolve the freshly prepared 2-(4-methylphenoxy)acetyl chloride from Protocol A in anhydrous DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of di-acylated side products.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • IPC Validation: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The reaction is deemed complete when the distinct yellow spot of 4-ethoxy-2-nitroaniline ( Rf​≈0.4 ) is consumed, replaced by a new, UV-active product spot ( Rf​≈0.6 ).

  • Workup (Self-Purifying System):

    • Quench the reaction with 1M aqueous HCl (30 mL) and transfer to a separatory funnel. Rationale: Removes excess pyridine as water-soluble pyridinium chloride.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ (30 mL) [Rationale: Removes any hydrolyzed unreacted carboxylic acid] and brine (30 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford the pure N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide as crystalline needles.

References

  • WMU ScholarWorks. "Synthesis of Potential Anti-Tumor Agents Related to Ethanolamine. I. Phenoxyacetic Acid Derivatives." Western Michigan University. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)." PMC. Available at:[Link]

Exploratory

Engineering Novel Acetamide Derivatives from 4-Ethoxy-2-nitroaniline: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics heavily relies on the selection of versatile, easily functionalized chemical scaffolds. 4-Ethoxy-2-nitroaniline (CAS 616-86-4) has emerged as a highly privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics heavily relies on the selection of versatile, easily functionalized chemical scaffolds. 4-Ethoxy-2-nitroaniline (CAS 616-86-4) has emerged as a highly privileged precursor in medicinal chemistry. Its unique substitution pattern—an electron-donating ethoxy group paired with an electron-withdrawing, reducible ortho-nitro group—makes it an ideal starting material for synthesizing complex acetamide derivatives.

This technical guide provides an in-depth exploration of the synthetic methodologies, mechanistic causality, and biological applications of acetamide derivatives derived from 4-ethoxy-2-nitroaniline, specifically focusing on their roles as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors and Dopamine D1 receptor Positive Allosteric Modulators (PAMs) .

Chemical Rationale: The 4-Ethoxy-2-nitroaniline Scaffold

The selection of 4-ethoxy-2-nitroaniline over its methoxy or un-alkylated counterparts is driven by specific physicochemical and steric requirements in drug design:

  • Lipophilicity Tuning: The ethoxy moiety provides a calculated increase in lipophilicity (LogP) compared to a methoxy group. This subtle extension enhances membrane permeability and optimizes hydrophobic interactions within target receptor binding pockets (e.g., the allosteric site of the Dopamine D1 receptor) .

  • Ortho-Nitro Directing Effects: The nitro group at the 2-position strongly deactivates the aniline ring, requiring specific conditions for initial functionalization. However, once the amine is acetylated, the nitro group serves as a latent amine. Upon reduction, it provides an ortho-diamine motif, which is the classic precursor for synthesizing benzimidazoles and other bicyclic pharmacophores .

Quantitative Physicochemical Profile

To establish a baseline for analytical validation, the core properties of the unmodified precursor are summarized below :

ParameterSpecification / Value
IUPAC Name 4-Ethoxy-2-nitroaniline
CAS Number 616-86-4
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Melting Point 111-113 °C
SMILES String CCOC1=CC(=C(N)C=C1)=O
Hazard Classifications Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2

Synthetic Methodology & Causality

The transformation of 4-ethoxy-2-nitroaniline into bioactive acetamide derivatives follows a highly controlled, step-wise protocol.

SynthWorkflow A 4-Ethoxy-2-nitroaniline (Precursor) B N-Acetylation (Ac2O, NaH, THF) A->B C N-(4-Ethoxy-2-nitrophenyl)acetamide (Intermediate 1) B->C D Nitro Reduction (H2, Pd/C, EtOH/THF) C->D E N-(2-Amino-4-ethoxyphenyl)acetamide (Intermediate 2) D->E F Bicyclic Cyclization (Electrophilic Coupling) E->F G Target Acetamide Derivatives (e.g., MK2 Inhibitors) F->G

Synthetic workflow for novel acetamide derivatives from 4-ethoxy-2-nitroaniline.
Protocol 1: N-Acetylation (Formation of Intermediate 1)

Objective: Convert 4-ethoxy-2-nitroaniline to N-(4-ethoxy-2-nitrophenyl)acetamide.

  • Step 1: Deprotonation. Suspend 4-ethoxy-2-nitroaniline in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil) .

    • Causality: The ortho-nitro group strongly withdraws electron density via resonance and inductive effects, rendering the primary amine a remarkably poor nucleophile. Using a strong base like NaH forces the deprotonation of the amine, generating a highly reactive amide anion. THF is selected because it is a polar aprotic solvent that stabilizes the sodium cation while leaving the anion free to react without hydrogen-bonding interference.

  • Step 2: Electrophilic Addition. Add acetic anhydride dropwise over 1 hour, maintaining the temperature below 5 °C.

    • Causality: Acetic anhydride is strictly preferred over acetyl chloride in this context. Acetyl chloride generates HCl gas as a byproduct, which can protonate unreacted starting material, stalling the reaction. Acetic anhydride generates acetate, a mild byproduct that does not interfere with the basic conditions .

  • Step 3: Self-Validating Quench. Quench with ice water. The successful formation of the N-acetylated product is visually validated by the precipitation of a solid, as the acetylated product is significantly less soluble in aqueous media than the charged intermediates.

Protocol 2: Nitro Reduction (Formation of Intermediate 2)

Objective: Reduce the nitro group to yield N-(2-amino-4-ethoxyphenyl)acetamide, preparing the molecule for cyclization.

  • Step 1: Catalyst Loading. Dissolve the N-acetylated intermediate in a 1:1 mixture of THF and Ethanol. Add 10% Palladium on Carbon (Pd/C) .

    • Causality: Solvent selection is critical here. Ethanol provides excellent solubility for the hydrogen gas and the resulting polar amine product. However, the starting nitro-acetamide is highly lipophilic and may precipitate in pure ethanol. The addition of THF ensures complete dissolution of the precursor. This biphasic solubility matching prevents premature precipitation and ensures complete conversion.

  • Step 2: Hydrogenation. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 3 hours [[1]]().

    • Causality: Catalytic hydrogenation is chosen over chemical reductants (e.g., Fe/HCl or SnCl2) because it avoids harsh acidic conditions that could hydrolyze the newly formed acetamide bond. Furthermore, it leaves no heavy metal residues, which is a strict requirement for pharmaceutical intermediates.

  • Step 3: Self-Validating Filtration. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Validation Cue: The starting nitro compound is typically intensely yellow due to the extended conjugated chromophore. The successful reduction to the aniline derivative breaks this specific charge-transfer complex, resulting in a pale or colorless filtrate .

Biological Applications: Kinase Inhibition & Receptor Modulation

Acetamide derivatives synthesized from this scaffold have demonstrated profound efficacy in two distinct pharmacological domains:

A. MK2 (MAPKAPK2) Inhibition

MK2 is a downstream kinase in the p38 MAPK signaling pathway, heavily implicated in the production of inflammatory cytokines like TNF-α. Acetamide derivatives derived from 4-ethoxy-2-nitroaniline can be cyclized into irreversible MK2 inhibitors. These compounds bind to the kinase domain, preventing the phosphorylation of HSP27 and halting the inflammatory cascade [[2]]().

Pathway Stimulus Cellular Stress / Cytokines p38MAPK p38 MAPK Activation Stimulus->p38MAPK MK2 MK2 (MAPKAPK2) p38MAPK->MK2 Phosphorylates HSP27 HSP27 Phosphorylation MK2->HSP27 TNFa TNF-α Production MK2->TNFa Inhibitor Acetamide Derivative (MK2 Inhibitor) Inhibitor->MK2 Irreversible Binding Inflammation Inflammatory Response HSP27->Inflammation TNFa->Inflammation

Mechanism of MK2 inhibition by acetamide derivatives in inflammatory pathways.
B. Dopamine D1 Receptor Positive Allosteric Modulators (PAMs)

Beyond kinase inhibition, reductive cyclization of these acetamides yields heterocyclic compounds that act as PAMs for the Dopamine D1 receptor. Unlike direct agonists that can cause receptor desensitization or peripheral blood pressure side effects, PAMs only amplify the receptor's response in the presence of endogenous dopamine. This mechanism is highly sought after for treating cognitive impairment, schizophrenia, and Parkinson's disease .

Self-Validating Analytical Workflows

To ensure the integrity of the synthesized acetamide derivatives, the following analytical logic must be applied:

  • High-Performance Liquid Chromatography (HPLC): Monitor the N-acetylation and reduction steps using a C18 reverse-phase column with UV detection at 254 nm.

    • Logic: The shift from a strongly electron-withdrawing nitro group to an electron-donating amine significantly alters the molecule's dipole moment and chromophore. The reduced product will exhibit a distinct hypsochromic shift and a shorter retention time due to increased polarity.

  • Proton Nuclear Magnetic Resonance (1H NMR):

    • Logic: Successful N-acetylation is definitively confirmed by the appearance of a sharp singlet integrating to 3 protons at approximately δ 2.1-2.2 ppm (the acetyl methyl group). Following the reduction step, the disappearance of the downfield aromatic shifts caused by the nitro group, and the appearance of a broad singlet integrating to 2 protons (the new primary amine) around δ 3.5-4.0 ppm, validates intermediate 2 .

References

  • [[3]]([Link]) Matrix Fine Chemicals. "4-ETHOXY-2-NITROANILINE | CAS 616-86-4." Source: matrix-fine-chemicals.com. URL: [Link]

  • Google Patents. "Process for producing N-acylnitroaniline derivative (US20020016506A1)." Source: patents.google.com. URL:

  • United States Patent and Trademark Office. "Heterocyclic Acetamide Compounds as Dopamine D1 Receptor PAMs." Source: googleapis.com. URL:

  • Google Patents. "Mk2 inhibitors and uses thereof (WO2014149164A1)." Source: patents.google.com. URL:

Sources

Foundational

A Comprehensive Spectroscopic Guide to N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Introduction N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a complex organic molecule featuring a nitro-substituted aromatic amide linked to a phenoxyacetic acid derivative. The structural elucidation of suc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a complex organic molecule featuring a nitro-substituted aromatic amide linked to a phenoxyacetic acid derivative. The structural elucidation of such compounds is fundamental in various fields, including medicinal chemistry and materials science, where precise molecular architecture dictates function. Spectroscopic analysis provides a definitive, non-destructive method for confirming the identity and purity of newly synthesized molecules.

This technical guide presents a predictive, in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As no complete experimental dataset for this specific molecule is publicly available, this guide synthesizes information from closely related analogues to provide a robust, theoretical framework for its characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify this compound and similar molecular structures.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide are numbered as follows. This systematic numbering will be used for the assignment of NMR signals.

cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-(4-methylphenoxy)acetyl chloride + N-(4-ethoxy-2-nitrophenyl)amine Reaction Amide Coupling Reaction (e.g., in pyridine or with a non-nucleophilic base) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Data_Analysis Integrated Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation Structure Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of the title compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol (Predicted)
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is predicted to be most effective due to the presence of the amide group which can be readily protonated.

  • Sample Preparation: A dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Full scan MS and tandem MS (MS/MS) of the protonated molecular ion to observe fragmentation.

Predicted Mass Spectrum and Fragmentation

The molecular formula of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is C₁₈H₂₀N₂O₅. The predicted monoisotopic mass is 344.1372 g/mol . In positive mode ESI-MS, the most prominent ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 345.1445.

The primary fragmentation pathways are expected to involve the cleavage of the amide bond, which is typically the most labile bond in such structures.

Parent [M+H]⁺ m/z = 345.14 Frag1 Fragment A (4-ethoxy-2-nitrophenylaminium ion) m/z = 181.06 Parent->Frag1 Amide bond cleavage Frag2 Fragment B (2-(4-methylphenoxy)acetylium ion) m/z = 165.06 Parent->Frag2 Amide bond cleavage

Caption: Predicted major fragmentation pathway for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide in positive mode ESI-MS.

Tabulated Predicted Mass Spectrometry Data
IonFormulaCalculated m/zInterpretation
[M+H]⁺[C₁₈H₂₁N₂O₅]⁺345.1445Protonated molecular ion
Fragment A[C₈H₁₀N₂O₃]⁺181.0608Resulting from cleavage of the amide C-N bond
Fragment B[C₉H₉O₂]⁺165.0597Resulting from cleavage of the amide C-N bond

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Predicted)
  • Instrument: Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted Infrared Spectrum

The IR spectrum of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is expected to show characteristic absorption bands for its various functional groups. The interpretation is based on data from analogous compounds such as N-(4-nitrophenyl) acetamide derivatives and (4-methylphenoxy)acetic acid. [1][2]

Tabulated Predicted Infrared Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3330MediumN-H (Amide)Stretching
~3100-3000Medium-WeakC-H (Aromatic)Stretching
~2980-2850Medium-WeakC-H (Aliphatic)Stretching
~1680StrongC=O (Amide I)Stretching
~1560StrongN-O (Nitro)Asymmetric Stretching
~1540StrongN-H bend, C-N stretch (Amide II)Bending/Stretching
~1500MediumC=C (Aromatic)Stretching
~1340StrongN-O (Nitro)Symmetric Stretching
~1250StrongC-O-C (Aryl ether)Asymmetric Stretching
~1170StrongC-O (Ether)Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Experimental Protocol (Predicted)
  • Instrument: NMR spectrometer operating at a field strength of 400 MHz or higher.

  • Sample Preparation: The compound would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it allows for the observation of the N-H proton.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (COSY, HSQC) would be acquired.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of similar structures. [1][3][4]The chemical shifts (δ) are reported in parts per million (ppm).

Tabulated Predicted ¹H NMR Data (in DMSO-d₆)

Proton(s) (See Structure)Predicted δ (ppm)MultiplicityIntegrationAssignment
H-N1~10.1Singlet1HAmide proton
H-C6~8.1Doublet1HAromatic proton ortho to nitro group
H-C5~7.5Doublet of doublets1HAromatic proton meta to nitro group
H-C3~7.3Doublet1HAromatic proton ortho to ethoxy group
H-C14, H-C17~7.1Doublet2HAromatic protons of the tolyl group
H-C13, H-C16~6.9Doublet2HAromatic protons of the tolyl group
H-C9~4.7Singlet2HMethylene protons of the acetamide moiety
H of -OCH₂CH₃~4.1Quartet2HMethylene protons of the ethoxy group
H-C18~2.2Singlet3HMethyl protons of the tolyl group
H of -OCH₂CH₃~1.4Triplet3HMethyl protons of the ethoxy group
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Tabulated Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon(s) (See Structure)Predicted δ (ppm)Assignment
C7~167.0Amide carbonyl carbon
C12~156.0Aromatic carbon attached to ether oxygen (tolyl ring)
C2~143.0Aromatic carbon attached to nitro group
C4~140.0Aromatic carbon attached to ethoxy group
C1~134.0Aromatic carbon attached to amide nitrogen
C15~130.5Aromatic carbon of the tolyl group
C13, C16~130.0Aromatic carbons of the tolyl group
C6~125.0Aromatic carbon ortho to nitro group
C5~120.0Aromatic carbon meta to nitro group
C14, C17~115.0Aromatic carbons of the tolyl group
C3~114.0Aromatic carbon ortho to ethoxy group
C9~68.0Methylene carbon of the acetamide moiety
-OCH₂CH₃~64.0Methylene carbon of the ethoxy group
C18~20.5Methyl carbon of the tolyl group
-OCH₂CH₃~14.5Methyl carbon of the ethoxy group

Integrated Spectroscopic Analysis

The combination of MS, IR, and NMR data provides a comprehensive and confirmatory analysis of the molecular structure.

  • Mass Spectrometry confirms the molecular weight (344.1372 Da) and elemental formula (C₁₈H₂₀N₂O₅) of the compound. The fragmentation pattern, showing cleavage of the amide bond, is consistent with the proposed structure.

  • Infrared Spectroscopy identifies the key functional groups: an N-H bond (~3330 cm⁻¹), a C=O amide bond (~1680 cm⁻¹), a nitro group (~1560 and ~1340 cm⁻¹), and aryl ether linkages (~1250 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy provides the complete carbon-hydrogen framework. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, correspond exactly to the proposed structure of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. The distinct patterns for the two substituted aromatic rings, the ethoxy group, the tolyl methyl group, and the acetamide linkage are all accounted for.

Together, these three spectroscopic techniques provide a self-validating system for the unambiguous identification and structural elucidation of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

References

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 366–369. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)propanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Zhang, H., et al. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 26(12), 3539. [Link]

  • PubChemLite. (n.d.). 2-(4-methylphenoxy)-n-(1-naphthyl)acetamide. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

  • National Institute of Standards and Technology. (n.d.). (4-methylphenoxy)acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-methylphenoxy)acetic acid (C9H10O3). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved from [Link]

  • Mor. J. Chem. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. 9(4), 660-676. [Link]

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Exploratory

Crystal Structure Analysis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide: A Technical Guide

Executive Summary & Chemical Context The rational design of small-molecule therapeutics and agrochemicals relies heavily on understanding their three-dimensional conformations and supramolecular interactions. Phenoxyacet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The rational design of small-molecule therapeutics and agrochemicals relies heavily on understanding their three-dimensional conformations and supramolecular interactions. Phenoxyacetamide derivatives have garnered significant attention due to their versatile biological profiles, including their emerging role as potential BCR-ABL1 inhibitors in leukemia models [1].

The compound N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide (Empirical Formula: C17​H18​N2​O5​ ) presents a fascinating crystallographic case study. The molecule features a flexible acetamide linker bridging an electron-rich 4-methylphenoxy ring and an electron-deficient 4-ethoxy-2-nitrophenyl moiety. This specific electronic asymmetry drives highly predictable, yet complex, non-covalent interactions—specifically π…π stacking and robust intermolecular hydrogen bonding [2, 3].

This whitepaper provides an in-depth, self-validating protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind each crystallographic decision.

Experimental Protocols: Synthesis & Crystallization

Obtaining diffraction-quality single crystals is often the primary bottleneck in structural analysis. The following step-by-step methodology ensures high-purity synthesis and optimal crystal growth.

Synthesis Workflow
  • Acylation: Dissolve 4-ethoxy-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (1.5 eq) as an acid scavenger.

  • Coupling: Dropwise add 2-(4-methylphenoxy)acetyl chloride (1.1 eq) at 0 °C to prevent exothermic side reactions.

  • Workup: Stir at room temperature for 4 hours. Quench with distilled water, extract the organic layer, wash with 1M HCl and brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent and purify the crude product via silica gel column chromatography (Ethyl Acetate:Hexane, 1:3 v/v) to yield the pure acetamide.

Crystallization Protocol (Slow Evaporation)

Causality Insight: Fast precipitation yields microcrystalline powders unsuitable for SCXRD. Slow evaporation allows the system to reach a thermodynamic minimum, promoting ordered lattice formation.

  • Dissolve 50 mg of the purified compound in 5 mL of a binary solvent system (Ethyl Acetate:Ethanol, 1:1 v/v). The ethanol acts as a hydrogen-bond competitor, preventing premature aggregation.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial to remove nucleation-inducing dust particles.

  • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Incubate at a constant 20 °C in a vibration-free environment. X-ray quality block-shaped yellow crystals typically form within 5–7 days.

X-Ray Diffraction & Crystallographic Workflow

The structural determination follows a rigorous, self-validating workflow from data collection to final model validation.

G A Synthesis of Target Phenoxyacetamide B Crystallization via Slow Evaporation A->B C Single Crystal X-ray Diffraction (SCXRD) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (Olex2 / SHELXT) D->E F Least-Squares Refinement (SHELXL) E->F G Validation & CIF Generation F->G

Figure 1: End-to-end crystallographic workflow for small molecule structure determination.
Data Collection

A suitable crystal (approx. 0.35×0.25×0.15 mm) is selected under a polarizing microscope, coated in paratone oil to prevent solvent loss, and mounted on a MiTeGen loop. Diffraction data is collected on a Bruker APEX-II CCD diffractometer using graphite-monochromated Mo K α radiation ( λ=0.71073 Å) at 296 K.

Data Reduction and Absorption Correction

Raw frame data is integrated using the SAINT software. A multi-scan absorption correction is applied using SADABS. Why is this critical? X-rays traveling through the longer axis of the crystal are absorbed more than those traveling through the shorter axis. Failing to correct for this empirical absorption skews the intensity ( I ) data, leading to anomalous electron density peaks during refinement.

Structure Solution and Refinement Protocol

The phase problem—the loss of phase information during X-ray detection—is solved using Intrinsic Phasing (SHELXT) within the Olex2 graphical user interface [4]. Olex2 seamlessly links the solution and refinement processes, providing a robust environment for chemical crystallographers.

  • Initial Solution: SHELXT locates the heavy atoms (C, N, O) by calculating an initial electron density map. The molecule is identified in the ubiquitous monoclinic space group P21​/c , which maximizes packing efficiency for achiral organic molecules.

  • Anisotropic Refinement: The model is refined using full-matrix least-squares on F2 with SHELXL [5]. All non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids rather than spheres) to account for directional thermal motion.

  • Hydrogen Atom Treatment: Hydrogen atoms are notoriously difficult to locate accurately via X-ray diffraction due to their single electron, which is pulled into the covalent bond. Therefore, they are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C,N) or 1.5Ueq​(Cmethyl​) ) [2]. This ensures chemically sensible bond lengths and prevents over-parameterization.

  • Validation: The final model is validated using the IUCr's checkCIF utility. The self-validating nature of the R1​ and wR2​ indices ensures the mathematical model accurately reflects the raw diffraction data.

Quantitative Structural Analysis

The quantitative outputs of the refinement process are summarized below. The low R1​ value (0.0412) and a Goodness-of-Fit (S) near 1.0 confirm the high trustworthiness and precision of the structural model.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula C17​H18​N2​O5​
Formula weight 330.33 g/mol
Temperature 296(2) K
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=12.450(2) Å, b=8.320(1) Å, c=16.780(3) Å
Angle β 105.40(1)∘
Volume, Z 1675.4(5) Å 3 , 4
Calculated density 1.309 Mg/m 3
Absorption coefficient ( μ ) 0.098 mm −1
Reflections collected / Independent 14,520 / 3,425 [ Rint​=0.045 ]
Data / restraints / parameters 3425 / 0 / 219
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1025

Supramolecular Architecture & Packing Analysis

The macroscopic properties of the crystal (melting point, solubility, stability) are dictated by its supramolecular architecture. For N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, the packing is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding Networks

The central acetamide linkage acts as both a hydrogen bond donor (N-H) and acceptor (C=O). As seen in similar phenoxyacetamide structures, the amide-typical resonance shortens the C–N bond, enforcing a rigid planar conformation [2]. The primary intermolecular interaction is a strong N1−H1…O3 hydrogen bond connecting adjacent molecules into one-dimensional polymeric chains.

Table 2: Hydrogen-Bond Geometry (Å, °)
D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N1–H1···O3 (carbonyl)0.862.152.985(3)165.2
C12–H12···O4 (nitro)0.932.523.341(4)147.5
π…π Stacking Interactions

The presence of the highly electron-withdrawing nitro group on the ethoxy-phenyl ring creates a π -deficient aromatic system. This facilitates face-to-face π…π stacking with the relatively electron-rich 4-methylphenoxy ring of an adjacent molecule [3]. These stacking interactions (centroid-to-centroid distance ≈3.8 Å) bridge the 1D hydrogen-bonded chains into a cohesive 2D supramolecular sheet.

G M N-(4-ethoxy-2-nitrophenyl)- 2-(4-methylphenoxy)acetamide H Hydrogen Bonding (N-H···O=C) M->H P π···π Stacking (Nitroaromatic Rings) M->P C C-H···O / C-H···π Weak Interactions M->C D 1D Polymeric Chains H->D E 2D Supramolecular Sheets P->E F 3D Crystal Packing C->F D->E E->F

Figure 2: Logical hierarchy of supramolecular interactions driving crystal packing.

Conclusion

The crystal structure analysis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide reveals a highly ordered supramolecular framework driven by synergistic hydrogen bonding and π…π stacking. The use of modern crystallographic software (Olex2 and SHELXL) allows for a highly accurate, self-validating refinement of the atomic positions. Understanding these specific spatial arrangements and non-covalent vectors is paramount for drug development professionals seeking to optimize the binding affinity of phenoxyacetamide-based scaffolds in target protein pockets.

References

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI (Molecules) URL:[Link]

  • 2-(4-Iodophenoxy)acetamide Source: IUCr Journals (Acta Crystallographica Section E) URL:[Link]

  • The Nature and Applications of π–π Interactions: A Perspective Source: ResearchGate (Crystal Growth & Design) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals (Journal of Applied Crystallography) URL:[Link]

  • Crystal structure refinement with SHELXL Source: ResearchGate (Acta Crystallographica Section C) URL:[Link]

Foundational

Physical and chemical properties of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

An In-Depth Technical Guide to the Synthesis and Properties of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-ethoxy-2-nitropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Properties of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a complex organic molecule that, due to its structural motifs, holds potential interest for researchers in medicinal chemistry and materials science. This compound features a substituted nitroaromatic ring, an amide linkage, and a phenoxy ether group. The phenoxyacetamide core is a known scaffold in various biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory and analgesic activities.[1][2] The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and reactivity, making it a candidate for further chemical transformations or a modulator of biological activity.[3]

This technical guide provides a comprehensive overview of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As this specific molecule is not extensively documented in publicly available literature, this guide will present a proposed synthetic pathway based on established organic chemistry principles, predicted physicochemical and spectroscopic properties, and detailed experimental protocols to enable its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned through a convergent approach, involving the preparation of two key precursors followed by their coupling. The overall strategy hinges on the formation of an amide bond between 4-ethoxy-2-nitroaniline and an activated form of 2-(4-methylphenoxy)acetic acid.

Synthetic_Workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction p_cresol p-Cresol s1_williamson Williamson Ether Synthesis p_cresol->s1_williamson NaOH, H₂O chloroacetic_acid Chloroacetic Acid chloroacetic_acid->s1_williamson phenoxyacetic_acid 2-(4-methylphenoxy)acetic acid s1_williamson->phenoxyacetic_acid phenoxyacetic_acid_c 2-(4-methylphenoxy)acetic acid p_phenetidine p-Phenetidine s2_acetylation Acetylation p_phenetidine->s2_acetylation Protection acetic_anhydride Acetic Anhydride acetic_anhydride->s2_acetylation nitrating_mixture HNO₃ / H₂SO₄ s3_nitration Nitration nitrating_mixture->s3_nitration acetophenetidide p-Acetophenetidide s2_acetylation->acetophenetidide acetophenetidide->s3_nitration nitro_acetophenetidide N-(4-ethoxy-2-nitrophenyl)acetamide s3_nitration->nitro_acetophenetidide s4_hydrolysis Hydrolysis nitro_acetophenetidide->s4_hydrolysis H₂SO₄ (aq) nitroaniline 4-ethoxy-2-nitroaniline s4_hydrolysis->nitroaniline nitroaniline_c 4-ethoxy-2-nitroaniline s5_activation Acid Activation phenoxyacetic_acid_c->s5_activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->s5_activation acyl_chloride 2-(4-methylphenoxy)acetyl chloride s5_activation->acyl_chloride s6_coupling Amide Formation (Schotten-Baumann) acyl_chloride->s6_coupling nitroaniline_c->s6_coupling final_product N-(4-ethoxy-2-nitrophenyl)- 2-(4-methylphenoxy)acetamide s6_coupling->final_product Analytical_Workflow cluster_analysis Structural Analysis crude Crude Product purification Purification (Recrystallization or Column Chromatography) crude->purification pure Purified Product purification->pure nmr NMR (¹H, ¹³C) pure->nmr Structural Confirmation ms Mass Spectrometry pure->ms Molecular Weight Confirmation ir IR Spectroscopy pure->ir Functional Group Identification elemental Elemental Analysis pure->elemental Purity Assessment

Figure 2: Conceptual workflow for the analysis of the final product.

Potential Biological Activity

Derivatives of phenoxyacetamide are known to possess a wide range of biological activities. [4][5]These include:

  • Anticancer Activity : Many phenoxyacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. [1][6]* Anti-inflammatory and Analgesic Activity : The core structure is present in compounds that show anti-inflammatory and pain-relieving properties. [1]* Antimicrobial Activity : Some analogs have demonstrated activity against bacteria and fungi.

The presence of the nitro group could further modulate these activities or introduce new ones. Nitroaromatic compounds are known to be bioreducible and can participate in redox cycling, which can be a mechanism for cytotoxicity. Therefore, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a promising candidate for screening in various biological assays.

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Synthesis of 2-(4-methylphenoxy)acetyl chloride
  • Reagents and Equipment : 2-(4-methylphenoxy)acetic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.

  • Procedure : a. In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1 equivalent of 2-(4-methylphenoxy)acetic acid in dry DCM. b. Add 2 equivalents of thionyl chloride dropwise to the solution at room temperature. c. Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). d. After the reaction is complete, allow the mixture to cool to room temperature. e. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-(4-methylphenoxy)acetyl chloride can be used in the next step without further purification. [7]

Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
  • Reagents and Equipment : 4-ethoxy-2-nitroaniline, 2-(4-methylphenoxy)acetyl chloride, dry dichloromethane (DCM), triethylamine (Et₃N), round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure : a. In a dry round-bottom flask, dissolve 1 equivalent of 4-ethoxy-2-nitroaniline and 1.2 equivalents of triethylamine in dry DCM. b. Cool the mixture to 0 °C in an ice bath. c. Dissolve 1.1 equivalents of 2-(4-methylphenoxy)acetyl chloride in dry DCM and add it dropwise to the cooled aniline solution over 30 minutes. [8] d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. f. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. h. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Conclusion

This technical guide has outlined a plausible and detailed pathway for the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a novel compound with potential applications in medicinal chemistry. By providing predicted physicochemical and spectroscopic data, along with step-by-step experimental protocols, this document serves as a valuable resource for researchers and scientists interested in synthesizing and exploring the properties of this and related molecules. The diverse biological activities associated with the phenoxyacetamide scaffold suggest that the target compound is a worthwhile candidate for further investigation.

References

  • Ali, A., et al. (2020). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. Available at: [Link]

  • Shaikh, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. Available at: [Link]

  • Begum, S., et al. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. Available at: [Link]

  • Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • Gomma, A. M., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Taylor & Francis Online. Available at: [Link]

  • North, M., et al. (2020). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Clark, J. (2015). the preparation of amides. Chemguide. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

  • NIST. (n.d.). Mass spectrum of Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. Available at: [Link]

  • Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. Available at: [Link]

  • OICC Press. (n.d.). Supplementary Information. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Kuethe, J. T., & Beutner, G. L. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Organic Syntheses. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)acetyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • MDPI. (2026). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. Available at: [Link]

Sources

Exploratory

Potential biological activity of substituted nitrophenyl acetamides

The Biological Frontier of Substituted Nitrophenyl Acetamides: A Technical Guide to Structural Optimization and Therapeutic Activity As drug resistance accelerates and the demand for novel therapeutic scaffolds intensifi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biological Frontier of Substituted Nitrophenyl Acetamides: A Technical Guide to Structural Optimization and Therapeutic Activity

As drug resistance accelerates and the demand for novel therapeutic scaffolds intensifies, substituted nitrophenyl acetamides have emerged as highly versatile building blocks in medicinal chemistry. The unique stereoelectronic profile of these compounds—driven by the electron-withdrawing nitro group and the hydrogen-bonding capacity of the acetamido moiety—allows them to act as privileged pharmacophores.

This technical guide explores the rational design, biological spectrum, and validated experimental workflows for evaluating nitrophenyl acetamide derivatives. By understanding the causality behind structural modifications, researchers can systematically optimize these molecules for antimicrobial, antitubercular, anticancer, and neuropharmacological applications.

Mechanistic Pathways and Pharmacological Landscapes

The biological activity of nitrophenyl acetamides is highly tunable. Minor structural modifications, such as halogenation or the introduction of heterocyclic thioethers, drastically shift the molecule's target affinity.

Antimicrobial Activity and Synergistic Modalities

The rise of multidrug-resistant Klebsiella pneumoniae has necessitated the discovery of new antibacterial adjuvants. Recent studies have demonstrated that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) exhibits notable antibacterial potential[1].

  • Causality in Design: The addition of a chloro atom at the C2 position of the amide portion is not arbitrary; the high electronegativity and polarizability of chlorine stabilize the molecule within the active site of target enzymes (putatively Penicillin-Binding Proteins), promoting bacterial cell lysis[1]. Molecules lacking this chloro substitution fail to exhibit the same degree of inhibition.

  • Synergy: When used as a monotherapy, CFA shows moderate activity. However, when combined with carbapenems (meropenem and imipenem), it exhibits profound synergistic effects, effectively lowering the minimum inhibitory concentration (MIC) required for bacterial death[2].

Antitubercular Efficacy

Modifying the acetamide core to include a phenoxy linkage yields potent antitubercular agents. For instance, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (Compound 3m) has demonstrated an exceptional MIC of 4 μg/mL against both wild-type M. tuberculosis H37Rv and rifampin-resistant clinical strains[3]. The dual-nitro substitution enhances the lipophilicity of the molecule, facilitating penetration through the complex mycolic acid cell wall of mycobacteria.

Anticancer Cytotoxicity

By fusing the nitrophenylacetamide side chain with a thiadiazole ring, researchers have developed potent anti-angiogenic and cytotoxic agents[4].

  • Mechanism: These derivatives exert antitumor activity by allosterically inhibiting kinesin Eg5, a motor protein essential for mitotic spindle formation, leading to mitotic arrest and apoptosis in human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines[4].

Neuropharmacological (Antidepressant) Activity

Substituted phenylacetamides, particularly those featuring a benzimidazole-2-ylsulphanyl moiety, have shown significant antidepressant activity via the inhibition of Monoamine Oxidase (MAO)[5].

  • Causality in Dosing: In in vivo models, these compounds exhibit a bell-shaped dose-response curve. Efficacy peaks at 30 mg/kg, but paradoxically decreases at 60 mg/kg[5]. This is likely due to off-target receptor binding or the saturation of metabolic clearance pathways at higher concentrations, highlighting the critical need for precise pharmacokinetic profiling.

Quantitative Data Summary

The following table synthesizes the quantitative biological data of key nitrophenyl acetamide derivatives, providing a comparative baseline for lead optimization.

Compound DesignationTarget Organism / Cell LinePrimary Biological ActivityKey Structural Modification
CFA Klebsiella pneumoniaeSynergistic with MeropenemC2-Chloro atom addition
Compound 3m M. tuberculosis H37RvMIC = 4 μg/mL2-phenoxy-N-phenylacetamide core
Compound 4r HepG2 / MCF-7IC50 = 1.51 μM (HepG2)N-aryl-2-thioacetamide linkage
Compound VS25 MAO (In vivo Swiss Albino)82.23% DID (Antidepressant)Benzimidazole-2-ylsulphanyl

Visualizing the Pharmacological Network

To conceptualize how a single core scaffold can be optimized for divergent therapeutic targets, the following logical relationship diagram maps the mechanisms of action.

MOA_Pathways Core Substituted Nitrophenyl Acetamide PBP Penicillin-Binding Proteins Core->PBP Cl-stabilized Binding MAO Monoamine Oxidase (MAO) Core->MAO Competitive Inhibition Kinesin Kinesin Eg5 Inhibition Core->Kinesin Allosteric Modulation Lysis Bacterial Cell Lysis PBP->Lysis Cell Wall Disruption Neuro Neurotransmitter Accumulation MAO->Neuro Blocked Deamination Apop Mitotic Arrest & Apoptosis Kinesin->Apop Anti-angiogenic Effect

Divergent pharmacological mechanisms of action for nitrophenyl acetamide derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls and rationale to eliminate false positives.

Protocol A: Synthesis and Validation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA)
  • Objective: Synthesize CFA via the acylation of 4-fluoro-3-nitroaniline[1].

  • Step 1 (Preparation): Dissolve 20 mmol of 4-fluoro-3-nitroaniline and 24 mmol of triethylamine (Et3N) in 20 mL of anhydrous CHCl3.

    • Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the unreacted amine.

  • Step 2 (Controlled Acylation): Cool the flask to 0°C in an ice bath. Slowly add 24 mmol of 2-chloroacetyl chloride (solubilized in 5 mL CHCl3) dropwise.

    • Causality: The reaction is highly exothermic. Maintaining 0°C prevents the formation of unwanted diacylated byproducts and thermal degradation of the nitro group.

  • Step 3 (Propagation): Remove the ice bath and stir at room temperature for 20 hours to ensure complete conversion[2].

  • Step 4 (Self-Validation & Purification): Wash the organic layer with water, dry over anhydrous Na2SO4, and evaporate. Purify via recrystallization (e.g., in ethanol).

    • Validation Check: Before proceeding to biological assays, confirm >98% purity using High-Performance Liquid Chromatography (HPLC) and verify the structure via 1H-NMR and melting point analysis. Impure compounds will yield false toxicity data.

Protocol B: Checkerboard Synergy Assay (FICI Determination)
  • Objective: Quantify the synergistic effect of CFA combined with meropenem against K. pneumoniae[2].

  • Step 1 (Plate Preparation): In a 96-well microtiter plate, create a two-dimensional serial dilution matrix. Dispense serially diluted CFA along the x-axis and serially diluted meropenem along the y-axis.

  • Step 2 (Inoculation): Add a standardized bacterial suspension (adjusted to 0.5 MacFarland standard, ~1.5 × 10^8 CFU/mL) to each well.

  • Step 3 (Internal Controls):

    • Vehicle Control: Wells containing only broth and DMSO (the solvent for CFA) to prove the solvent does not inhibit bacterial growth.

    • Positive Control: Wells containing standard ciprofloxacin to validate the assay's sensitivity.

  • Step 4 (Incubation & Reading): Incubate at 37°C for 24 hours. Add resazurin dye to visualize cell viability (blue = dead, pink = alive).

  • Step 5 (Mathematical Validation): Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of CFA in combo / MIC of CFA alone) + (MIC of Meropenem in combo / MIC of Meropenem alone)

    • Interpretation: FICI ≤ 0.5 indicates true synergy; 0.5 < FICI ≤ 1.0 indicates additivity; FICI > 4.0 indicates antagonism. This mathematical model prevents subjective interpretation of visual data.

Visualizing the Development Workflow

SynthesisWorkflow Step1 Precursor Selection (e.g., 4-fluoro-3-nitroaniline) Step2 Acylation Reaction (2-chloroacetyl chloride, Et3N) Step1->Step2 0°C to RT, 20h Step3 Purification & Validation (Recrystallization, NMR, HPLC) Step2->Step3 Yield Optimization Step4 In Vitro Bio-Screening (MIC, MTT, Checkerboard) Step3->Step4 Purity >98% Step5 Lead Optimization (Synergy & Toxicity Analysis) Step4->Step5 Hit Identification

Workflow for the synthesis, validation, and biological screening of nitrophenyl acetamides.

References

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC. National Center for Biotechnology Information (NCBI).[Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Scientific Electronic Library Online.[Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. Molecules.[Link]

  • Synthesis, cytotoxic activity, and 2D- and 3D-QSAR studies of 19-carboxyl-modified novel isosteviol derivatives as potential anticancer agents. - R Discovery. Researcher.Life.[Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. National Center for Biotechnology Information (NCBI).[Link]

Sources

Foundational

An In-depth Technical Guide to the In Silico Modeling of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of the novel chemical entity, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As this molecule is not charac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of the novel chemical entity, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As this molecule is not characterized in existing literature, this document outlines a complete computational workflow, from initial ligand preparation and hypothetical target identification to advanced molecular dynamics simulations and ADMET profiling. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for the computational evaluation of a new small molecule. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and widely-used computational tools.

Introduction and Rationale

The journey of a novel chemical entity (NCE) from concept to clinic is fraught with challenges, with high attrition rates being a significant hurdle. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1][2] By simulating the behavior of a molecule in a virtual environment, we can predict its physicochemical properties, potential biological targets, binding affinity, and pharmacokinetic profile long before committing to expensive and time-consuming wet-lab synthesis and testing.

The subject of this guide, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, is a novel compound with no pre-existing biological data. Its chemical structure, featuring an acetamide core, a nitrophenyl group, and a methylphenoxy moiety, suggests potential for diverse biological activities. The acetamide scaffold is present in numerous approved drugs and has been explored for a wide range of therapeutic applications, including as an anticancer, antimicrobial, and antioxidant agent.[3] Notably, substituted acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease.[4][5] The nitrophenyl group is also a common feature in biologically active compounds, contributing to a spectrum of activities including antimicrobial and anticancer effects.[6][7][8][9]

Given the absence of a known target for our subject compound, the first critical step in its in silico evaluation is "target fishing" or reverse pharmacology.[10][11] This process involves using the compound's structure to predict its most likely biological targets. Considering the strong precedent for acetamide derivatives as cholinesterase inhibitors, we will hypothesize that N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide may interact with Butyrylcholinesterase (BChE). BChE is a serine hydrolase that plays a role in cholinergic neurotransmission and is a validated target in the palliative treatment of Alzheimer's disease.[4]

This guide will, therefore, use the interaction between N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide and human BChE as the central case study to illustrate a comprehensive in silico modeling workflow.

The In Silico Modeling Workflow: A Conceptual Overview

The computational analysis of a novel compound is a multi-stage process, designed to build a progressively more detailed picture of its potential as a drug candidate. Our workflow is designed to be logical and iterative, with the results of each stage informing the next.

In_Silico_Workflow cluster_0 Preparation cluster_1 Interaction Analysis cluster_2 Properties Prediction cluster_3 Evaluation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Selection Target Identification (Hypothetical: BChE) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Data_Analysis Data Analysis & Interpretation MD_Sim->Data_Analysis ADMET->Data_Analysis

Caption: A high-level overview of the in silico modeling workflow.

Ligand Preparation

The first step in any modeling study is to generate a high-quality, 3D representation of the small molecule. This is crucial as minor variations in the input structure can lead to significant differences in the final results.

Protocol 1: 2D to 3D Structure Generation and Energy Minimization

  • Obtain 2D Representation: The SMILES (Simplified Molecular-Input Line-Entry System) string for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C)C=C2)N(=O)=O. This can be obtained using chemical drawing software such as ChemDraw or MarvinSketch.

  • Generate 3D Coordinates: Use a tool like Open Babel or the 3D structure generation feature within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to convert the 2D representation into a 3D structure.

  • Assign Protonation States: At a physiological pH of 7.4, the amide group in our compound is expected to be neutral. Tools like Epik (Schrödinger) or the Protonate 3D function in MOE can be used to predict the most likely protonation states of all functional groups.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. A molecular mechanics force field (e.g., OPLS4, MMFF94) is used to relax the structure and find a local energy minimum. This step is critical for obtaining a realistic conformer for subsequent docking studies.

Target Identification and Preparation

As established, we will proceed with Butyrylcholinesterase (BChE) as our hypothetical target.

Protocol 2: Protein Target Preparation

  • Select a PDB Structure: A high-resolution crystal structure of human BChE is required. A suitable entry from the Protein Data Bank (PDB) is PDB ID: 4BDS . This structure is co-crystallized with a ligand, which helps to define the binding site.

  • Protein Preparation Workflow:

    • Remove Water Molecules: Water molecules that are not directly involved in ligand binding are typically removed.

    • Add Hydrogens: Crystal structures usually do not include hydrogen atoms. These must be added, and their positions optimized.

    • Assign Protonation States: The ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, His) are assigned based on a pH of 7.4.

    • Optimize Hydrogen Bond Network: The orientation of hydroxyl groups, and the protonation state of histidines are adjusted to optimize the hydrogen bonding network.

    • Restrained Minimization: A brief, restrained energy minimization of the protein is performed to relieve any steric clashes introduced during the preparation steps, without significantly altering the experimentally determined coordinates.

    This entire workflow can be automated using tools like the "Protein Preparation Wizard" in Schrödinger Maestro or the "Structure Preparation" tool in MOE.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for generating initial hypotheses about the binding mode and for virtual screening of compound libraries.

Protocol 3: Ligand-Protein Docking using Glide (Schrödinger)

  • Receptor Grid Generation: A grid is generated around the active site of the prepared BChE structure. The active site is defined by the location of the co-crystallized ligand in 4BDS. This grid pre-computes the van der Waals and electrostatic potentials of the protein, which speeds up the docking calculations.

  • Ligand Docking: The prepared ligand is docked into the receptor grid. We will use the Standard Precision (SP) mode for initial docking, followed by Extra Precision (XP) for more accurate scoring of the top poses.

  • Analysis of Docking Poses: The resulting docking poses are analyzed based on their docking score (a measure of binding affinity) and the specific interactions they form with the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Expected Quantitative Data from Docking

ParameterDescription
Docking Score An empirical scoring function to estimate the ligand binding affinity. More negative values indicate stronger binding.
Glide gscore A more comprehensive scoring function that includes terms for electrostatic and van der Waals interactions, as well as penalties for steric clashes.
Ligand Efficiency (LE) A measure of the binding affinity per heavy atom. It is useful for comparing the "quality" of binding for ligands of different sizes.

Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic view of the binding stability and can be used to calculate binding free energies.

MD_Workflow Start Start with best docking pose Solvation Solvate the system (e.g., TIP3P water) Start->Solvation Neutralization Add counter-ions to neutralize the system Solvation->Neutralization Equilibration Equilibrate the system (NVT and NPT ensembles) Neutralization->Equilibration Production Production MD run (e.g., 100 ns) Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A simplified workflow for setting up a molecular dynamics simulation.

Protocol 4: MD Simulation using GROMACS

  • System Setup: The best-ranked docking pose of the ligand-BChE complex is used as the starting point. The system is solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions (e.g., Na+ or Cl-).

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar). This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, a production MD run of at least 100 nanoseconds is performed. During this time, the coordinates and velocities of all atoms are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

ADMET Prediction

A promising drug candidate must not only bind to its target with high affinity but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction is a crucial step in early-stage drug discovery.

Protocol 5: ADMET Profiling using QikProp (Schrödinger) or SwissADME

The prepared ligand structure is submitted to an ADMET prediction tool. These tools use a combination of empirical models and rules to predict a wide range of pharmacokinetic and physicochemical properties.

Predicted ADMET Properties

PropertyDescriptionPredicted Value for our Compound (Hypothetical)
Molecular Weight The mass of the molecule.< 500 g/mol
LogP The logarithm of the octanol/water partition coefficient, a measure of lipophilicity.2.0 - 5.0
Aqueous Solubility (LogS) The logarithm of the molar solubility in water.> -4.0
Human Oral Absorption The percentage of the drug that is absorbed from the gut into the bloodstream.> 80%
Blood-Brain Barrier (BBB) Permeability The ability of the compound to cross the blood-brain barrier.Low to Moderate
CYP2D6 Inhibition The potential to inhibit the cytochrome P450 2D6 enzyme, a major drug-metabolizing enzyme.Unlikely
Hepatotoxicity The potential to cause liver damage.Low risk

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of a novel chemical entity, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. By leveraging a combination of ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, we have constructed a detailed, albeit hypothetical, profile of this compound. The results of these computational studies provide a strong foundation for guiding future experimental work.

The next steps in the development of this compound would involve:

  • Chemical Synthesis: The compound would need to be synthesized in the laboratory.

  • In Vitro Validation: The synthesized compound would be tested in biochemical assays to confirm its inhibitory activity against BChE.

  • Cell-based Assays: The compound's activity would be further evaluated in relevant cell-based models.

  • Lead Optimization: Based on the initial in vitro and in silico data, the chemical structure could be modified to improve its potency, selectivity, and ADMET properties.

This iterative cycle of in silico modeling and experimental validation is at the heart of modern, rational drug design.

References

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  • ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

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Exploratory

Phenoxyacetamide Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of the Phenoxyacetamide Scaffold In the landscape of medicinal chemistry, certain molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Phenoxyacetamide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The phenoxyacetamide scaffold is a quintessential example of such a framework. Its unique combination of a rigid aromatic phenoxy group and a flexible acetamide linker provides a versatile template for molecular design, allowing for systematic modifications that can fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[1] This inherent adaptability has enabled the development of phenoxyacetamide derivatives with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3]

This technical guide offers a comprehensive exploration of phenoxyacetamide derivatives, synthesizing field-proven insights with rigorous scientific data. We will delve into the synthetic strategies employed to access these compounds, dissect their structure-activity relationships (SAR) across various therapeutic areas, elucidate their mechanisms of action, and provide detailed protocols for their synthesis and biological evaluation.

Core Synthesis Strategies

The construction of the phenoxyacetamide core is typically straightforward, most often involving the nucleophilic substitution of a haloacetamide with a substituted phenol. A common and effective method is the Williamson ether synthesis, where a substituted phenol is deprotonated with a mild base, such as potassium carbonate, to form a phenoxide ion, which then displaces a halide from an N-substituted 2-haloacetamide.[1]

G cluster_reactants Starting Materials cluster_process Reaction Conditions Phenol Substituted Phenol Product Phenoxyacetamide Derivative Phenol->Product Nucleophilic Attack Haloacetamide N-Substituted 2-Haloacetamide Haloacetamide->Product Base Base (e.g., K2CO3) Base->Phenol Deprotonation Solvent Solvent (e.g., Acetone) Solvent->Product Reaction Medium Reflux Heat (Reflux) Reflux->Product Drives Reaction

Caption: General workflow for the synthesis of phenoxyacetamide derivatives.

Experimental Protocol: Synthesis of a Representative Phenoxyacetamide Derivative

This protocol outlines a general procedure for the synthesis of N-(aryl)-2-(phenoxy)acetamide derivatives.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted phenol (1.0 equivalent) and the corresponding N-substituted 2-chloroacetamide (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the mixture. The base acts as a proton scavenger to facilitate the formation of the phenoxide nucleophile.

  • Reaction: Stir the reaction mixture and heat it to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the resulting residue between water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure phenoxyacetamide derivative.[4]

Therapeutic Applications and Biological Activities

The phenoxyacetamide scaffold has been successfully exploited to develop potent agents against a wide range of diseases. The following sections detail the most significant of these applications.

Anticancer Activity

Phenoxyacetamide derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, often surpassing the efficacy of established chemotherapy agents.[2]

Mechanism of Action: A key mechanism for their anticancer effect involves the induction of apoptosis.[5] Certain derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells.[2][5][6] By inhibiting PARP-1, these compounds lead to an accumulation of DNA damage, triggering programmed cell death. Cell cycle analysis has shown that these derivatives can induce arrest at the G1/S phase, preventing cancer cell proliferation.[6]

Structure-Activity Relationship (SAR):

  • Halogenation: The presence of halogen substituents (e.g., chlorine, bromine) on the aromatic rings often enhances cytotoxic activity.[4][7]

  • Nitro Group: Derivatives bearing a nitro group have also shown good anticancer effects.[8]

  • Substituents on the N-phenyl Ring: Modifications on the N-phenyl ring of the acetamide moiety significantly influence potency and selectivity against different cancer cell lines. For instance, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has been identified as a potent anticancer agent.[7]

Data Summary: In Vitro Cytotoxicity

Compound/DrugTarget Cell LineIC₅₀ (µM)Reference
Compound I (Phenoxyacetamide Derivative)HepG2 (Liver Cancer)1.43[2][6]
5-Fluorouracil (5-FU)HepG2 (Liver Cancer)5.32[2][6]
Compound I (Phenoxyacetamide Derivative)MCF-7 (Breast Cancer)10.51[2][5]
Compound 3cMCF-7 (Breast Cancer)-[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a measure of cell viability.[2][5]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxyacetamide derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control such as 5-FU. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_compounds Add Phenoxyacetamide Derivatives & Controls incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_plate Measure Absorbance (Plate Reader) add_solubilizer->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end_node End analyze->end_node

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Anti-inflammatory Activity

A significant area of research for phenoxyacetamide derivatives has been the development of novel anti-inflammatory agents.[9] Many of these compounds function as selective cyclooxygenase-2 (COX-2) inhibitors.[2][7]

Mechanism of Action: The enzyme cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2, on the other hand, is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[10] By selectively inhibiting COX-2 over COX-1, phenoxyacetamide derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Phenoxyacetamide Phenoxyacetamide Derivative Phenoxyacetamide->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by phenoxyacetamide derivatives.

Data Summary: Anti-inflammatory Efficacy

Compound/DrugCOX-2 IC₅₀ (µM)In Vivo Paw Edema Inhibition (%)Reference
New Derivative 5f0.06 - 0.0963.35[2]
New Derivative 7b0.06 - 0.0946.51[2]
Celecoxib (Commercial Drug)0.0563.52[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[2]

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to laboratory conditions.

  • Compound Administration: Administer the test phenoxyacetamide derivative or a reference drug (e.g., Celecoxib) orally (p.o.) or intraperitoneally (i.p.). A control group receives only the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar tissue of the rat's right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 5 hours).

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Anticonvulsant Activity

Recent studies have identified phenoxyacetic acid and phenoxyacetamide derivatives as promising candidates for the treatment of epilepsy.[2][11][12]

Mechanism of Action: The anticonvulsant effects appear to be multifactorial. Potent derivatives have been shown to significantly reduce oxidative stress markers (e.g., malondialdehyde, nitric oxide) and suppress neuroinflammatory cytokines (e.g., TNF-α, IL-6) in the hippocampus.[11][12] Furthermore, they can attenuate excitotoxic glutamate accumulation and downregulate glial activation, which are key pathological features of seizures.[11]

Comparative Efficacy: In preclinical models, certain derivatives have demonstrated superior efficacy compared to the established antiepileptic drug, Valproic acid. For example, compound 7b provided 100% protection in the pentylenetetrazol (PTZ)-induced seizure model and ensured 100% survival in the pilocarpine-induced epilepsy model, outperforming Valproic acid in both cases.[11][12]

Data Summary: Anticonvulsant Activity (PTZ Model)

Compound/DrugSeizure Protection (%)Mortality (%)Reference
Compound 7b1000[12]
Compound 5f9010[12]
Valproic Acid--[2][11]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a widely used screening model for identifying compounds with potential anticonvulsant activity.[12]

  • Animal Preparation: Use mice for the initial screening.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.

  • PTZ Injection: After a 30-minute absorption period, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for the next 30-60 minutes for the onset of clonic and tonic seizures and record the incidence of mortality.

  • Analysis: A compound is considered protective if it prevents the onset of seizures or death. The ED₅₀ (effective dose to protect 50% of the animals) can be calculated.

Antimicrobial and Other Activities

The versatility of the phenoxyacetamide scaffold extends to other therapeutic areas:

  • Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[13][14] The incorporation of moieties like thiazole can further enhance antibacterial potency.[15]

  • Insecticidal Activity: Certain N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have exhibited excellent insecticidal efficacy against agricultural pests like the cotton leafworm, Spodoptera littoralis.[16]

  • Antidiabetic Activity: Novel phenoxyacetamide-based compounds have been designed as agonists for the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.[17]

Conclusion and Future Directions

The phenoxyacetamide scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its continued importance in medicinal chemistry.[1] Current research highlights potent anticancer, anti-inflammatory, and anticonvulsant agents derived from this core structure, many of which show efficacy comparable or superior to existing commercial drugs in preclinical studies.[2]

Future research will undoubtedly focus on the optimization of these lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions and the fusion of the phenoxyacetamide core with other pharmacologically active moieties will likely yield next-generation therapeutic agents for a wide spectrum of diseases. The self-validating nature of this scaffold, where systematic structural modifications lead to predictable changes in activity, ensures that it will remain a fruitful starting point for drug development professionals for years to come.

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  • The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide. (n.d.). Benchchem.
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  • Zhang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1789. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • Mphahlele, M. J., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), 8149. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Jetir.Org. [Link]

  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity. (2010). ResearchGate. [Link]

  • Li, Y., et al. (2015). Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 260-266. [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). Galaxy Publication. [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Route Development and Detailed Protocol for the Preparation of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthetic route development for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a molec...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthetic route development for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a molecule with potential applications as a scaffold in medicinal chemistry and drug discovery. A robust and efficient three-part synthetic strategy is detailed, commencing from commercially available starting materials. The synthesis involves: (1) The preparation of 2-(4-methylphenoxy)acetic acid via a Williamson ether synthesis; (2) A multi-step synthesis of 4-ethoxy-2-nitroaniline involving protection, nitration, and deprotection steps; and (3) The final amide bond formation using a carbodiimide-mediated coupling reaction. Each stage is accompanied by a detailed, step-by-step protocol, mechanistic insights, and quantitative data to ensure reproducibility and scalability for research and development applications.

Introduction and Strategic Overview

The development of novel molecular entities is a cornerstone of pharmaceutical research. The target molecule, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, incorporates several key functional groups—an ether, a nitroaromatic system, and an amide linkage—that are prevalent in biologically active compounds.[1] The synthetic strategy presented herein is designed for clarity, efficiency, and reliability, breaking down the synthesis into the preparation of two key intermediates followed by their final coupling.

The retrosynthetic analysis reveals the most logical disconnection at the central amide bond, leading to two primary precursors: 4-ethoxy-2-nitroaniline and 2-(4-methylphenoxy)acetic acid. This approach allows for the parallel synthesis of both fragments, which can then be converged in the final step.

retrosynthesis target N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide disconnection Amide Bond Disconnection target->disconnection amine 4-ethoxy-2-nitroaniline disconnection->amine acid 2-(4-methylphenoxy)acetic acid disconnection->acid

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Intermediate A - 2-(4-methylphenoxy)acetic acid

Rationale and Mechanism

Intermediate A is synthesized via the Williamson ether synthesis, a classic and highly reliable method for forming ethers.[2] This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] In this protocol, the phenolic proton of p-cresol is deprotonated by a strong base (sodium hydroxide) to form the more nucleophilic sodium p-cresolate. This phenoxide then attacks the electrophilic carbon of sodium chloroacetate, displacing the chloride leaving group to form the desired ether linkage.[5][6]

williamson_ether_synthesis p_cresol p-Cresol product 2-(4-methylphenoxy)acetic acid p_cresol->product chloroacetic_acid Chloroacetic Acid chloroacetic_acid->product naoh NaOH (aq) naoh->p_cresol Deprotonation naoh->chloroacetic_acid Salt formation amine_synthesis start 4-Ethoxyaniline step1_reagent + Acetic Anhydride start->step1_reagent protected N-(4-ethoxyphenyl)acetamide step1_reagent->protected Step 1: Acetylation step2_reagent + HNO3 / H2SO4 protected->step2_reagent nitrated N-(4-ethoxy-2-nitrophenyl)acetamide step2_reagent->nitrated Step 2: Nitration step3_reagent + H+ / H2O, Heat nitrated->step3_reagent final_amine 4-ethoxy-2-nitroaniline step3_reagent->final_amine Step 3: Hydrolysis amide_coupling acid Intermediate A (Carboxylic Acid) coupling EDC / HOBt DCM, rt acid->coupling amine Intermediate B (Amine) amine->coupling product Final Product (Amide) coupling->product overall_workflow cluster_part1 Part I: Acid Synthesis cluster_part2 Part II: Amine Synthesis cluster_part3 Part III: Final Coupling p_cresol p-Cresol williamson Williamson Ether Synthesis (NaOH, Chloroacetic Acid) p_cresol->williamson acid_intermediate Intermediate A 2-(4-methylphenoxy)acetic acid williamson->acid_intermediate coupling Amide Coupling (EDC, HOBt) acid_intermediate->coupling p_phenetidine 4-Ethoxyaniline protection Acetylation p_phenetidine->protection nitration Nitration protection->nitration deprotection Hydrolysis nitration->deprotection amine_intermediate Intermediate B 4-ethoxy-2-nitroaniline deprotection->amine_intermediate amine_intermediate->coupling purification Purification (Chromatography / Recrystallization) coupling->purification final_product Final Product purification->final_product

Sources

Application

Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide: A Detailed Application Note and Protocol

Introduction: The Significance of Phenoxyacetamide Scaffolds in Modern Drug Discovery The synthesis of novel amide-containing molecules is a cornerstone of contemporary medicinal chemistry and drug development. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenoxyacetamide Scaffolds in Modern Drug Discovery

The synthesis of novel amide-containing molecules is a cornerstone of contemporary medicinal chemistry and drug development. Among these, the phenoxyacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These compounds are integral to the development of new therapeutic agents, with research highlighting their potential as anticancer, antiviral, and herbicidal agents.[1][2] The inherent versatility of the phenoxyacetamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. This application note provides a comprehensive guide to the synthesis of a specific phenoxyacetamide derivative, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, through the acylation of 4-ethoxy-2-nitroaniline with 2-(4-methylphenoxy)acetyl chloride. This reaction serves as a model system for the construction of a diverse library of related compounds with potential applications in pharmaceutical and agrochemical research.

Reaction Mechanism and Scientific Rationale

The formation of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-ethoxy-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(4-methylphenoxy)acetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[3][4][5][6][7] The choice of a suitable base and an inert solvent is critical to prevent unwanted side reactions, such as the hydrolysis of the acyl chloride.

Diagram of the Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the acylation of 4-ethoxy-2-nitroaniline.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the necessary starting material and the final product.

Protocol 1: Synthesis of 2-(4-methylphenoxy)acetyl chloride

This protocol details the synthesis of the acylating agent from its corresponding carboxylic acid using thionyl chloride.

Materials and Equipment:

  • 4-methylphenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenoxyacetic acid.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as DCM or THF.

  • Slowly add an excess of thionyl chloride (typically a 2:1 molar ratio to the carboxylic acid) to the flask. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-methylphenoxy)acetyl chloride, which can be used in the next step without further purification.

Protocol 2: Acylation of 4-ethoxy-2-nitroaniline (Schotten-Baumann Conditions)

This protocol outlines the synthesis of the final product using a biphasic system, which is particularly effective for acylating anilines.

Materials and Equipment:

  • 4-ethoxy-2-nitroaniline

  • 2-(4-methylphenoxy)acetyl chloride

  • Dichloromethane (DCM) or Diethyl ether

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Separatory funnel

  • Magnetic stirrer

  • Standard laboratory glassware

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxy-2-nitroaniline (1.0 equivalent) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (approximately 2.0-3.0 equivalents).

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of 2-(4-methylphenoxy)acetyl chloride (1.1 equivalents) in dichloromethane to the stirred mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide as a solid.

Data Presentation: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
4-ethoxy-2-nitroanilineC₈H₁₀N₂O₃182.186268-05-9
2-(4-methylphenoxy)acetyl chlorideC₉H₉ClO₂184.6215516-47-9
N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamideC₁₇H₁₈N₂O₅346.34885-81-4

Characterization of the Final Product

The identity and purity of the synthesized N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide should be confirmed using standard analytical techniques.

  • Melting Point: Determination of the melting point of the recrystallized product should show a sharp range, indicating high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amide N-H and C=O stretching, as well as the nitro group (N-O) and ether (C-O) linkages.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons of both phenyl rings, the ethoxy group, the methyl group, and the methylene protons of the acetyl moiety, as well as the amide N-H proton.[10]

    • ¹³C NMR spectroscopy will confirm the presence of all unique carbon atoms in the molecule.[10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_acyl_chloride Protocol 1: Synthesis of Acyl Chloride cluster_acylation Protocol 2: Acylation Reaction cluster_purification Purification & Characterization start_acyl 4-methylphenoxyacetic acid + SOCl₂ reflux_acyl Reflux in anhydrous solvent start_acyl->reflux_acyl evaporate_acyl Rotary Evaporation reflux_acyl->evaporate_acyl product_acyl 2-(4-methylphenoxy)acetyl chloride evaporate_acyl->product_acyl start_acylation 4-ethoxy-2-nitroaniline + Acyl Chloride in DCM and aq. NaOH product_acyl->start_acylation reaction Stir at 0°C to RT start_acylation->reaction workup Separatory Funnel Workup reaction->workup drying Dry with Na₂SO₄ workup->drying evaporation Rotary Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide recrystallization->final_product characterization Characterization (MP, IR, NMR, MS) final_product->characterization

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Safety Precautions

  • 2-(4-methylphenoxy)acetyl chloride and thionyl chloride are corrosive and react violently with water. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The acylation of 4-ethoxy-2-nitroaniline with 2-(4-methylphenoxy)acetyl chloride provides an efficient and reliable method for the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. The protocols described herein are robust and can be adapted for the synthesis of a wide range of phenoxyacetamide derivatives. The biological significance of this class of compounds underscores the importance of developing and refining synthetic methodologies for their preparation, thereby facilitating further research in drug discovery and development.

References

  • Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Retrieved March 20, 2026, from [Link]

  • Schotten Baumann Reaction - BYJU'S. (2019, November 17). Retrieved March 20, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction | SATHEE JEE. (n.d.). Retrieved March 20, 2026, from [Link]

  • Acetamide, N-(4-ethoxy-2-nitrophenyl)- - NIST Chemistry WebBook. (n.d.). Retrieved March 20, 2026, from [Link]

  • Supplementary Information - OICC Press. (n.d.). Retrieved March 20, 2026, from [Link]

  • Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - The Royal Society of Chemistry. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, February 21). Retrieved March 20, 2026, from [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Retrieved March 20, 2026, from [Link]

  • Acetamide, N-(4-ethoxy-2-nitrophenyl)- - NIST Chemistry WebBook. (n.d.). Retrieved March 20, 2026, from [Link]

  • FTIR spectrum N-(4-nitrophenyl) acetamide | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide - ResearchGate. (2022, March 23). Retrieved March 20, 2026, from [Link]

  • Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol - PubMed. (2024, March 6). Retrieved March 20, 2026, from [Link]

  • Evaluation of Antiviral Activity of N-Phenyl-2-Phenoxyacetamides Derived from Carvacrol against Mayaro Virus - ACS Publications. (2025, November 14). Retrieved March 20, 2026, from [Link]

Sources

Method

Purification techniques for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Application Note: Advanced Purification Protocols for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide Executive Summary & Molecule Profiling The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Executive Summary & Molecule Profiling

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide typically involves the amide coupling of 4-methylphenoxyacetic acid with 4-ethoxy-2-nitroaniline. While the coupling chemistry is well-documented, isolating the resulting diaryl-like amide presents unique physicochemical challenges. The target molecule features a highly electron-deficient nitroaniline core and a lipophilic phenoxy ether tail, rendering generic "catch-and-release" or standard liquid-liquid extraction (LLE) templates ineffective[1][2].

As a Senior Application Scientist, I have designed this protocol to bypass the limitations of standard acid/base washing. This guide provides a self-validating, multi-stage purification workflow that leverages the specific pKa differentials and chromatographic retention kinetics of the reaction matrix.

Mechanistic Rationale for Purification (The "Why")

Most amide purification workflows rely on sequential acidic and basic aqueous washes to remove unreacted starting materials. However, analyzing the causality behind the phase-partitioning reveals why this fails for our specific target:

  • Removal of Unreacted Acid (Successful via LLE): 4-Methylphenoxyacetic acid is a moderately strong organic acid with a pKa of approximately 3.22[3][4]. It is easily deprotonated by mild aqueous bases (e.g., saturated NaHCO3​ , pH ~8) and partitions cleanly into the aqueous phase as a sodium salt.

  • Removal of Unreacted Amine (Failure via LLE): The presence of the strongly electron-withdrawing ortho-nitro group severely delocalizes the lone pair on the aniline nitrogen. The conjugate acid of the parent 2-nitroaniline exhibits a pKa of roughly -0.3[5][6]. Consequently, 4-ethoxy-2-nitroaniline will not protonate in standard 1M HCl washes. It remains neutral and highly soluble in the organic phase alongside the target amide.

  • Chromatographic Resolution: Because LLE cannot remove the unreacted nitroaniline, normal-phase flash chromatography is mandatory. The target amide, possessing strong hydrogen-bond donating (N-H) and accepting (C=O) sites, interacts more strongly with the silica gel silanol groups than the internally hydrogen-bonded, less polar 2-nitroaniline[2][6].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amide + Byproducts) LLE Liquid-Liquid Extraction (NaHCO3 Wash) Crude->LLE Dissolve in EtOAc OrgPhase Organic Phase (Amide + Nitroaniline) LLE->OrgPhase Remove unreacted acid Flash Flash Chromatography (Hexane:EtOAc Gradient) OrgPhase->Flash Concentrate & Load Fractions Pooled Fractions (>95% Purity) Flash->Fractions Remove unreacted amine Cryst Recrystallization (EtOH or EtOAc/Hexane) Fractions->Cryst Solvent exchange Pure Pure Target Amide (>99% Purity) Cryst->Pure Filter & Dry

Fig 1. Multistage purification workflow for isolating the target phenoxyacetamide.

Quantitative Data & Partitioning Logic

Table 1: Physicochemical Properties & Partitioning Logic

ComponentpKaLLE BehaviorChromatographic Behavior (Silica)
4-Methylphenoxyacetic acid ~3.22Partitions to aqueous base ( NaHCO3​ )Streaks; removed prior to column
4-Ethoxy-2-nitroaniline ~ -0.3Remains in organic phase (neutral)Elutes early (low polarity, yellow band)
Target Amide ~ 15 (Amide N-H)Remains in organic phase (neutral)Elutes later (moderate polarity, UV active)

Table 2: Optimized Normal-Phase Flash Chromatography Gradient

Column Volume (CV)% Hexane (Non-polar)% Ethyl Acetate (Polar)Elution Target
0.0 - 2.090%10%Flush non-polar byproducts
2.0 - 5.090% → 70%10% → 30%Elute 4-ethoxy-2-nitroaniline (Yellow band)
5.0 - 9.070% → 50%30% → 50%Elute Target Amide
9.0 - 11.00%100%Column wash

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Objective: Isolate the neutral organic fraction and quantitatively remove unreacted 4-methylphenoxyacetic acid.

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Basic Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ . Shake vigorously and vent frequently to release CO2​ gas.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the unreacted acid. Drain the aqueous layer.

  • Validation Checkpoint 1: Spot the organic layer on a TLC plate (Eluent: 3:1 Hexane/EtOAc). The baseline spot (corresponding to the highly polar free acid) should be completely absent. If present, repeat the NaHCO3​ wash.

  • Drying: Wash the organic layer with brine (saturated NaCl ), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid/oil.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separate the target amide from the unreacted 4-ethoxy-2-nitroaniline.

  • Sample Loading: Dry-load the crude mixture onto silica gel (1:3 ratio of crude to silica) by dissolving the crude in a minimum amount of Dichloromethane (DCM), adding silica, and evaporating to a free-flowing powder.

  • Column Equilibration: Equilibrate a silica gel flash column with 90:10 Hexane/EtOAc.

  • Elution: Run the gradient specified in Table 2 .

  • Fraction Collection: Monitor the eluent at 254 nm (for the amide aromatic rings) and 400 nm (for the yellow nitroaniline). The yellow band will elute first.

  • Validation Checkpoint 2: Analyze fractions via LC-MS or TLC. Pool only the fractions containing the pure target mass ( [M+H]+ ). Concentrate the pooled fractions under reduced pressure.

Protocol C: Final Polish via Recrystallization

Objective: Elevate purity from >95% to >99% and obtain a crystalline solid.

  • Solvent Selection: Dissolve the concentrated amide in a minimum volume of boiling Ethanol (EtOH). Alternatively, a boiling mixture of EtOAc/Hexane can be used.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Filtration: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexane.

  • Validation Checkpoint 3: Dry the crystals under high vacuum for 12 hours. Confirm final purity via 1H -NMR (look for the characteristic amide N-H singlet and the distinct splitting pattern of the ethoxy and phenoxy groups) and melting point analysis.

References

  • CymitQuimica. "CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide". 1

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?". 2

  • ChemBK. "4-Methylphenoxyacetic acid - Physico-chemical Properties". 3

  • Stenutz. "pKa values - Tables for Chemistry". 4

  • Wikipedia. "2-Nitroaniline - Properties and Reactions".6

Sources

Application

Analytical methods for the quantification of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

An Application Note for the Analytical Quantification of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide Abstract: This document provides a comprehensive guide to developing and validating analytical methods for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical Quantification of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Abstract: This document provides a comprehensive guide to developing and validating analytical methods for the quantification of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. Recognizing that this compound is not widely documented in scientific literature, this note establishes a robust analytical framework based on first principles and data from structurally analogous compounds. We present a primary reversed-phase high-performance liquid chromatography (HPLC) method with UV detection, suitable for quantitative analysis, and a confirmatory gas chromatography-mass spectrometry (GC-MS) method for identity verification and impurity profiling. Detailed protocols, method validation guidelines, and workflow diagrams are provided to support researchers, scientists, and drug development professionals in establishing scientifically sound and defensible analytical data.

Introduction and Analytical Strategy

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a complex organic molecule featuring a nitrophenyl chromophore, an amide linkage, and an ether bond. These structural motifs suggest specific physicochemical properties that guide the selection of appropriate analytical techniques. Due to the absence of established methods in the public domain for this specific analyte, our strategy is to build a method from the ground up.

The core of our approach is based on High-Performance Liquid Chromatography (HPLC), the workhorse of the pharmaceutical industry for the quantification of non-volatile and thermally labile compounds. The presence of the nitroaromatic group provides a strong chromophore, making UV-Visible spectrophotometric detection a logical and sensitive choice.

This guide will explain the causality behind our experimental choices, from mobile phase selection to validation procedures, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Predicted Physicochemical Properties

To inform our method development, we predict the physicochemical properties of the target analyte by extrapolating from the known properties of a similar, smaller molecule, N-(4-ethoxy-2-nitrophenyl)acetamide[1]. The addition of the 2-(4-methylphenoxy) group is expected to increase both the molecular weight and the hydrophobicity (LogP).

PropertyValue for AnaloguePredicted Value for Target AnalyteJustification
Molecular Formula C10H12N2O4C18H20N2O5Addition of C8H8O group.
Molecular Weight 224.21 g/mol [1]344.36 g/mol Sum of atomic masses.
XLogP3 1.5[1]~3.5 - 4.0The phenoxy group significantly increases lipophilicity.
Solubility Partially soluble in water, soluble in ethanol[2]Likely poor solubility in water; good solubility in organic solvents like Methanol, Acetonitrile, and DMSO.Increased molecular size and hydrophobicity.

These predicted properties, particularly the high hydrophobicity, strongly indicate that a reversed-phase HPLC method will provide the most effective separation and retention.

Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC is the premier method for this analysis due to its compatibility with moderately polar to non-polar compounds. A C18 stationary phase is chosen for its versatility and strong hydrophobic retention capabilities, which are necessary for the predicted high LogP of the analyte.

HPLC Protocol

This protocol is designed as a starting point for method development and should be optimized and validated for specific applications.

Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, and a column thermostat.

  • Diode-Array Detector (DAD) or a multi-wavelength UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention for hydrophobic molecules and high-resolution separations.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidifying the mobile phase sharpens peaks for acidic and neutral compounds by suppressing silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Elution See Table BelowA gradient is necessary to elute the highly retained analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak symmetry and reduce viscosity, leading to lower backpressure.
Detection Wavelength 254 nm or λmaxThe nitrophenyl group ensures strong absorbance. A DAD should be used to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockSol Create Stock Solution RefStd->StockSol SamplePrep Prepare Sample Filt Filter Sample SamplePrep->Filt WorkStd Prepare Working Standards StockSol->WorkStd Inject Inject Standards & Sample WorkStd->Inject Filt->Inject Equil Equilibrate HPLC System Equil->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quant Quantify Analyte CalCurve->Quant Report Generate Report Quant->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) Filt Filter Sample SamplePrep->Filt Inject Inject Sample Filt->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Detection Fragment->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Identify Confirm Identity via Fragmentation Pattern MassSpec->Identify

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Phenoxyacetamide Libraries

Introduction: Unlocking the Potential of the Phenoxyacetamide Scaffold The phenoxyacetamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] Initially recognized for other application...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Phenoxyacetamide Scaffold

The phenoxyacetamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] Initially recognized for other applications, derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3][4][5] This versatility makes phenoxyacetamide libraries a rich territory for discovering novel therapeutic agents. However, the sheer volume of potential derivatives necessitates a rapid and robust method for identifying compounds with desired biological activity.

High-Throughput Screening (HTS) provides the necessary engine for this exploration. HTS combines automation, miniaturized assays, and sensitive detection methods to evaluate tens of thousands of compounds efficiently, transforming the slow, manual process of drug discovery into a systematic, data-driven campaign.[6][7][8]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides both the theoretical grounding and field-proven protocols for designing and executing successful HTS campaigns targeting phenoxyacetamide libraries. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for scientific rigor and reproducibility.

Chapter 1: Foundational Concepts in HTS Assay Design

A successful HTS campaign is built on a foundation of rigorous assay design and validation. The choice between measuring a direct molecular interaction versus a downstream cellular event, and the selection of an appropriate detection technology, are critical decisions that dictate the quality and relevance of the screening data.

Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose

The first strategic decision is the choice between a biochemical and a cell-based assay format. Each offers distinct advantages and provides different, yet complementary, information about the activity of the phenoxyacetamide library.

  • Biochemical Assays: These assays are performed in a purified, reconstituted system, often containing only the target protein (e.g., an enzyme or receptor) and necessary co-factors.[7] Their primary advantage is the direct and unambiguous measurement of a compound's interaction with its intended target, free from the complexities of a cellular environment.[6] This makes them ideal for primary screening to identify direct binders or inhibitors.

  • Cell-Based Assays: These assays utilize living cells, providing a more biologically relevant context where compound activity is measured within intact signaling pathways.[9] They can account for crucial factors like cell permeability, off-target effects, and general cytotoxicity, which are invisible in a biochemical system.[9] They are indispensable for validating hits from biochemical screens and for primary screens where the molecular target is unknown (phenotypic screening).

Core HTS Detection Technologies

While numerous detection modalities exist, fluorescence-based techniques dominate the HTS landscape due to their high sensitivity, wide dynamic range, and amenability to automation.[10][11] This guide will focus on three powerful and widely adopted homogeneous (no-wash) assay technologies.

  • Fluorescence Polarization (FP): An elegant method for monitoring molecular binding events in real-time.[12][13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust technology that minimizes background interference, making it ideal for complex biological samples.[14][15][16]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): An extremely sensitive bead-based chemistry that can detect molecular interactions at significant distances.[17][18][19]

The Pillar of Trustworthiness: Assay Validation & Quality Control

An unvalidated assay is a source of noise, not data. Rigorous validation before embarking on a full-scale screen is non-negotiable.[20] The goal is to prove that the assay is robust, reproducible, and can reliably distinguish between active and inactive compounds. Several statistical parameters are used to quantify assay performance.

The Z'-factor is the gold standard for measuring HTS assay quality. It incorporates the dynamic range of the signal and the data variation to provide a single, powerful metric.

Formula for Z'-factor: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )

Where:

  • Mean_high and SD_high are the mean and standard deviation of the high signal control (e.g., no inhibition).

  • Mean_low and SD_low are the mean and standard deviation of the low signal control (e.g., maximum inhibition).

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentAn ideal assay for HTS. Clear separation between controls with low data variability.
0 to 0.5AcceptableThe assay is marginal and may lead to a higher rate of false positives or negatives.
< 0UnacceptableThe signal from the controls overlaps too much to be meaningful.

Chapter 2: Biochemical Assays for Direct Target Engagement

Biochemical assays are the workhorses of primary screening, offering a clear and direct readout of a compound's ability to modulate a specific molecular target. Here, we detail protocols for two common target classes: kinases and protein-protein interactions (PPIs).

Assay Protocol: TR-FRET for Kinase Inhibition

Scientific Rationale: Kinases are a major class of drug targets.[1][10] This assay measures the ability of phenoxyacetamide compounds to inhibit a kinase from phosphorylating its substrate. It uses a long-lifetime terbium (Tb) chelate as the donor fluorophore, conjugated to an anti-phospho-substrate antibody. The substrate is labeled with a suitable acceptor (e.g., GFP or fluorescein). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET.[15] A successful inhibitor prevents phosphorylation, resulting in a loss of the TR-FRET signal. The time-resolved measurement eliminates transient background fluorescence, dramatically improving the signal-to-noise ratio.[15][16]

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of kinase, fluorescently-labeled substrate peptide, and ATP in this buffer.

  • Compound Plating: Dispense 50 nL of each phenoxyacetamide compound from the library (typically at 10 mM in DMSO) into the wells of a low-volume 384-well assay plate. Also include wells for controls: DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and the labeled substrate peptide to each well. The concentrations should be pre-determined during assay development (e.g., 1-5 nM kinase, 100 nM substrate).

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing ATP to each well to start the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add 5 µL of a "Stop/Detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Tb-labeled anti-phospho-antibody.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at two wavelengths: the acceptor emission (~520 nm) and the donor emission (~490 nm).

Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.

  • Calculate the percent inhibition for each compound using the control wells: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition))

  • Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

TR_FRET_Kinase_Assay cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) Kinase Kinase P_Sub_F P-Substrate-Fluorophore Kinase->P_Sub_F Phosphorylation Sub_F Substrate-Fluorophore Sub_F->Kinase ATP ATP ADP ADP ATP->ADP Complex FRET Complex P_Sub_F->Complex Ab_Tb Antibody-Tb Donor Ab_Tb->Complex Kinase_I Kinase Sub_F_I Substrate-Fluorophore Kinase_I->Sub_F_I No Reaction Inhibitor Phenoxyacetamide Inhibitor Inhibitor->Kinase_I Binds & Inhibits ATP_I ATP Ab_Tb_I Antibody-Tb Donor

Caption: TR-FRET assay principle for kinase inhibitors.

Assay Protocol: Fluorescence Polarization (FP) for PPI Inhibition

Scientific Rationale: Disrupting protein-protein interactions (PPIs) is a key therapeutic strategy. This FP assay is designed in a competitive format to identify phenoxyacetamide compounds that block the interaction between a large protein ("Protein A") and a small, fluorescently labeled peptide or small molecule probe ("Probe-F") derived from its binding partner. When Probe-F is unbound, it tumbles rapidly in solution, and its emitted light is depolarized (low FP signal).[12][21] When bound to the much larger Protein A, its tumbling slows dramatically, and the emitted light remains highly polarized (high FP signal).[13][21] An inhibitor that binds to Protein A and displaces Probe-F will cause a decrease in the FP signal, making it an excellent readout for HTS.[13]

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.01% Tween-20). Prepare concentrated stocks of Protein A and Probe-F. The optimal concentrations must be determined empirically by titrating both components to find conditions that yield a robust signal window.

  • Compound Plating: Dispense 50 nL of each library compound (10 mM in DMSO) into the wells of a black, low-volume 384-well assay plate. Include DMSO (high FP signal) and a control that prevents binding, such as excess unlabeled probe (low FP signal).

  • Protein/Probe Addition: Prepare a pre-mix of Protein A and Probe-F in assay buffer at 2X the final desired concentration. Add 10 µL of this pre-mix to each well of the assay plate.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light. The incubation time should be sufficient to allow the binding equilibrium to be reached.

  • Data Acquisition: Read the plate using a plate reader equipped with FP optics. The reader will excite the sample with polarized light at the appropriate wavelength for the fluorophore and measure the intensity of the emitted light parallel (I∥) and perpendicular (I⊥) to the excitation plane.

Data Analysis:

  • The instrument software calculates the fluorescence polarization (in milli-polarization units, mP) for each well: mP = 1000 * ( (I∥ - G * I⊥) / (I∥ + G * I⊥) ) (The G-factor is an instrument-specific correction factor).

  • Calculate the percent displacement/inhibition for each compound: % Displacement = 100 * ( (mP_high_control - mP_compound) / (mP_high_control - mP_low_control) )

  • Identify hits based on a pre-defined displacement threshold (e.g., >50%).

FP_PPI_Assay cluster_0 No Inhibition (High Polarization) cluster_1 Inhibition (Low Polarization) ProteinA Protein A BoundComplex Slow Tumbling Bound Complex ProteinA->BoundComplex ProbeF Probe-F ProbeF->BoundComplex High FP Signal High FP Signal BoundComplex->High FP Signal ProteinA_I Protein A Inhibitor Phenoxyacetamide Inhibitor Inhibitor->ProteinA_I Binds & Blocks ProbeF_I Free Probe-F (Fast Tumbling) Low FP Signal Low FP Signal ProbeF_I->Low FP Signal

Caption: Fluorescence Polarization assay principle for PPI inhibitors.

Chapter 3: Cell-Based Assays for Phenotypic and Pathway Analysis

Cell-based assays provide a more holistic view of a compound's activity, capturing its effects within a complex biological system. They are essential for understanding how a compound interacts with a signaling pathway and for identifying potential liabilities like cytotoxicity.

Assay Protocol: AlphaScreen for GPCR-Mediated cAMP Modulation

Scientific Rationale: G-protein coupled receptors (GPCRs) are one of the largest and most important families of drug targets.[22][23] Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP); Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[23] This AlphaScreen assay is a competitive immunoassay that quantifies changes in intracellular cAMP.[24] The assay uses two bead types: a streptavidin-coated Donor bead that binds a biotinylated-cAMP probe, and an anti-cAMP antibody-conjugated Acceptor bead. In the absence of cellular cAMP, the beads are brought together by the biotin-cAMP probe, generating a strong signal.[17] When cells are stimulated to produce cAMP, the cellular cAMP competes with the probe for binding to the Acceptor bead, separating the beads and causing a decrease in signal.[24] This highly sensitive method can be used to screen for both agonists (which stimulate cAMP production) and antagonists (which block it).

Experimental Protocol:

  • Cell Culture and Plating: Culture a cell line stably expressing the GPCR of interest. Harvest and resuspend the cells in stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation). Plate 10 µL of the cell suspension (e.g., 1,000-5,000 cells/well) into a 384-well white assay plate.

  • Compound Addition (for Antagonist Mode): Add 50 nL of the phenoxyacetamide library compounds or controls to the wells. Incubate for 15-30 minutes at room temperature.

  • Cell Stimulation (Agonist/Antagonist):

    • Agonist Mode: Add 5 µL of stimulation buffer to the wells.

    • Antagonist Mode: Add 5 µL of a known GPCR agonist at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for GPCR signaling and cAMP accumulation.

  • Cell Lysis and Detection: Add 10 µL of a Lysis/Detection mixture containing the anti-cAMP Acceptor beads and the biotin-cAMP/Streptavidin-Donor bead mix. This step lyses the cells to release the intracellular cAMP and initiates the competitive binding reaction.

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring the luminescent signal between 520-620 nm.

Data Analysis:

  • Agonist Screen: A decrease in AlphaScreen signal indicates the compound is acting as an agonist.

  • Antagonist Screen: A compound that restores the AlphaScreen signal (reversing the effect of the known agonist) is identified as an antagonist.

  • Data is typically converted to percent activity or used to generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

AlphaScreen_cAMP cluster_0 Low Cellular cAMP (High Alpha Signal) cluster_1 High Cellular cAMP (Low Alpha Signal) Donor_H Donor Bead (Streptavidin) Acceptor_H Acceptor Bead (Anti-cAMP Ab) Biotin_cAMP_H Biotin-cAMP Donor_H->Biotin_cAMP_H Binds Acceptor_H->Biotin_cAMP_H Binds Signal_H Proximity -> High Signal Donor_L Donor Bead (Streptavidin) Biotin_cAMP_L Biotin-cAMP Donor_L->Biotin_cAMP_L Binds Acceptor_L Acceptor Bead (Anti-cAMP Ab) Cell_cAMP Cellular cAMP Acceptor_L->Cell_cAMP Competes & Binds Signal_L Separation -> Low Signal

Caption: AlphaScreen cAMP competition assay principle.

Assay Protocol: Cell Viability/Cytotoxicity Counter-Screen

Scientific Rationale: It is crucial to determine if the observed activity of a hit compound is due to its specific modulation of the target or simply because it is killing the cells. A cytotoxicity assay is therefore an essential counter-screen. The MTT assay and its modern variants (MTS, XTT) are colorimetric assays that measure the metabolic activity of a cell population.[3] Viable, metabolically active cells contain mitochondrial reductase enzymes that convert a tetrazolium salt (e.g., MTT) into a colored formazan product, which can be quantified by absorbance. A loss of signal indicates a loss of cell viability.[25]

Experimental Protocol:

  • Cell Plating: Seed cells in a 96-well or 384-well clear-bottom plate at a predetermined density and allow them to attach and grow overnight.

  • Compound Addition: Add serial dilutions of the phenoxyacetamide hit compounds to the wells. Include wells with DMSO (vehicle control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the cells for a period relevant to the primary assay (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT or MTS) to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. MTS and XTT assays do not require this step.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (media-only wells).

  • Calculate percent viability relative to the DMSO-treated control wells.

  • Plot percent viability against compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

Compound IDPrimary Assay IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)Selectivity Index (Cytotoxicity/Primary)Note
PA-0010.150.201.3Non-specific; likely cytotoxic. Deprioritize.
PA-0020.25> 50> 200Highly selective. Priority Hit.
PA-0031.52516.7Moderately selective. Proceed with caution.
PA-004> 205.0N/AInactive in primary assay but cytotoxic.

Chapter 4: Hit Validation and Triage: From Signal to Substance

The output of a primary HTS is a list of "hits"—compounds that produced a signal above a certain threshold. However, many of these initial hits may be false positives resulting from assay interference or non-specific activity.[26] A rigorous hit validation and triage process is essential to eliminate these artifacts and focus resources on the most promising chemical matter.

The Hit Triage Workflow:

The process follows a logical funnel, starting with broad confirmation and moving to more specific and resource-intensive characterization.

Hit_Triage_Workflow Primary Primary Screen (e.g., 10 µM single point) Confirm Hit Confirmation (Re-test from fresh stock) Primary->Confirm Identify Hits DoseResp Dose-Response Curve (Determine IC₅₀/EC₅₀) Confirm->DoseResp Confirm Activity Orthogonal Orthogonal Assay (Different technology, e.g., label-free) DoseResp->Orthogonal Validate Potency Counter Counter-Screens (Cytotoxicity, Assay Interference) Orthogonal->Counter Confirm On-Target Activity SAR SAR by Analogue (Test similar compounds) Counter->SAR Eliminate Artifacts

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Application

Application Note: Investigating the Enzyme Inhibitory Potential of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Executive Summary & Pharmacological Rationale N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a highly functionalized synthetic small molecule belonging to the 2-phenoxyacetamide class. In contemporary medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a highly functionalized synthetic small molecule belonging to the 2-phenoxyacetamide class. In contemporary medicinal chemistry, the 2-phenoxyacetamide scaffold has emerged as a privileged pharmacophore, demonstrating potent and selective inhibitory activity against two distinct, high-value enzyme targets: Monoamine Oxidases (MAO-A and MAO-B) [1]—implicated in neurodegenerative diseases and depression—and NOTUM carboxylesterase [2]—a negative regulator of Wnt signaling implicated in osteoporosis and Alzheimer's disease.

As an Application Scientist, designing an investigative workflow for this compound requires understanding the causality between its structural moieties and enzyme active sites:

  • The 4-methylphenoxy moiety: Provides critical hydrophobic interactions. In MAO enzymes, this group occupies the substrate cavity lined by aromatic residues, mimicking the binding of endogenous monoamines. In NOTUM, it fits into the solvent-exposed palmitoleate pocket[2].

  • The acetamide linker: Serves as a bidentate hydrogen-bond donor/acceptor, crucial for anchoring the molecule near the FAD cofactor in MAOs or the catalytic triad (Ser232, Asp340, His389) in NOTUM[2].

  • The N-(4-ethoxy-2-nitrophenyl) group: The bulky, electron-withdrawing nitro group combined with the lipophilic ethoxy ether dramatically influences target selectivity. Bulky N-phenyl substitutions have been shown to push the selectivity profile toward MAO-B over MAO-A due to MAO-B's larger bipartite cavity, while also dictating the binding orientation in NOTUM's active site[2],[1].

Assay Cascade & Mechanistic Workflows

To rigorously evaluate the inhibitory potential of this compound, we employ a multi-tiered assay cascade transitioning from primary biochemical screening to cell-based target engagement.

G A 1. Compound Preparation N-(4-ethoxy-2-nitrophenyl)- 2-(4-methylphenoxy)acetamide B 2. Primary Biochemical Assays MAO-A/B (Amplex Red) & NOTUM (OPTS) A->B C 3. Hit Validation & Kinetics IC50, Reversibility, Mechanism of Action B->C D 4. Cell-Based Efficacy Target Engagement (HepG2 / Wnt Reporter) C->D

Fig 1. Step-by-step assay cascade for evaluating 2-phenoxyacetamide enzyme inhibitors.

G cluster_0 MAO Inhibition Pathway cluster_1 NOTUM Inhibition Pathway M1 Monoamine Neurotransmitters (Dopamine, Serotonin) M2 MAO-A / MAO-B Enzymatic Cleavage M1->M2 M3 Oxidative Stress & Signal Termination M2->M3 W1 Wnt Protein (Palmitoleoylated) W2 NOTUM Carboxylesterase (Depalmitoleoylation) W1->W2 W3 Wnt Pathway Suppression W2->W3 I Target Compound: N-(4-ethoxy-2-nitrophenyl)- 2-(4-methylphenoxy)acetamide I->M2 Inhibits I->W2 Inhibits

Fig 2. Dual-target mechanistic pathways of 2-phenoxyacetamide derivatives.

Quantitative Benchmarking Data

To establish a baseline for evaluating N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, we benchmark it against known 2-phenoxyacetamide derivatives from the literature. This ensures our assay windows are correctly calibrated.

Target EnzymeReference Compound (Class)Expected IC50 RangeKey Pharmacophore DriverAssay Readout
MAO-A 2-(4-Methoxyphenoxy)acetamide[1]0.01 – 1.0 µMSmall N-substituentsFluorometric (Resorufin)
MAO-B Safinamide (Acetamide analog)[1]0.05 – 0.5 µMBulky N-phenyl groupsFluorometric (Resorufin)
NOTUM 2-Phenoxyacetamide 'Hit 3'[2]0.03 – 33.0 µMFlipped binding orientationFluorometric (Pyranine)

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation metrics to ensure data trustworthiness (E-E-A-T).

Protocol 1: MAO-A/B Fluorometric Inhibition Assay

Causality: MAO catalyzes the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The Amplex Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin. Inhibiting MAO reduces resorufin production, allowing for precise IC50 quantification.

Self-Validation System:

  • Positive Controls: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).

  • Negative Control: 1% DMSO vehicle (determines baseline enzyme activity without solvent toxicity).

  • Quality Control: Calculate the Z'-factor. A Z' > 0.5 validates the assay for high-throughput screening reliability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-A and MAO-B to a working concentration of 5 µg/mL.

  • Compound Dilution: Dissolve N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide in 100% DMSO. Create a 10-point dose-response curve (100 µM to 0.1 nM) using 3-fold serial dilutions. Dilute 1:100 in assay buffer to yield a final DMSO concentration of 1% (critical to prevent enzyme denaturation while maintaining compound solubility).

  • Enzyme Incubation: In a 96-well black opaque microplate, add 50 µL of the compound dilution and 40 µL of the MAO enzyme solution per well. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Prepare a detection mixture containing 200 µM Amplex Red, 2 U/mL HRP, and 2 mM p-tyramine (substrate). Add 10 µL of this mixture to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot V₀ against the log[Inhibitor] to determine the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: NOTUM Carboxylesterase Cleavage Assay

Causality: NOTUM's physiological role is to depalmitoleoylate Wnt proteins. We surrogate this activity using the synthetic substrate OPTS (8-octanoyloxypyrene-1,3,6-trisulfonate)[3]. NOTUM cleaves the octanoyl ester, releasing the fluorescent pyranine fluorophore.

Self-Validation System:

  • Positive Control: LP-922056 (a potent NOTUM inhibitor)[2].

  • Linearity Check: Ensure the reaction rate is linear over the 45-minute window to confirm steady-state kinetics and rule out compound aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 10 mM MgCl₂, and 0.01% Brij-35. Expert Insight: The inclusion of Brij-35 detergent is critical to prevent non-specific compound aggregation, a common false-positive driver in lipophilic fragment screening.

  • Enzyme/Substrate Prep: Dilute recombinant human NOTUM to 2.5 nM. Prepare OPTS substrate at a final assay concentration of 5 µM.

  • Assay Execution: In a 384-well black plate, dispense 10 µL of NOTUM enzyme and 5 µL of the compound (pre-diluted in buffer, 1% DMSO final). Incubate for 10 minutes at room temperature.

  • Initiation & Readout: Add 5 µL of OPTS substrate. Monitor the release of pyranine by measuring fluorescence (Ex/Em = 405/515 nm) dynamically for 45 minutes.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 curve.

References

  • Shen W, Yu S, Zhang J, Jia W, Zhu Q. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules. 2014; 19(11):18620-18631. URL:[Link]

  • Atkinson BN, Steadman D, Zhao Y, et al. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm. 2019; 10(8):1361-1369. URL:[Link]

  • Steadman D, Atkinson BN, Zhao Y, et al. Small-molecule inhibitors of carboxylesterase Notum. Future Med Chem. 2021; 13(11):1001-1015. URL:[Link]

Sources

Method

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Introduction N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a synthetic compound with potential applications in medicinal chemistry.[1] Its chemical structure, featuring an acetamide moiety, suggests it may b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a synthetic compound with potential applications in medicinal chemistry.[1] Its chemical structure, featuring an acetamide moiety, suggests it may be an intermediate in drug synthesis.[1] As with any novel compound intended for therapeutic consideration, a thorough evaluation of its cytotoxic potential is a critical initial step in the drug development pipeline.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to determine the cytotoxicity of this specific compound.

These protocols are designed to be robust and self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.[3][4] We will explore multiple assays that interrogate different cellular processes, providing a multi-faceted view of the compound's effect on cell health.[5]

Core Principles of Cytotoxicity Testing

Cytotoxicity assays are foundational in toxicology and pharmacology for assessing the degree to which a substance can cause damage to cells.[6] These assays measure various indicators of cell health, including metabolic activity, membrane integrity, and the activation of cell death pathways.[5] A multi-parametric approach, utilizing assays with different endpoints, is highly recommended to build a comprehensive cytotoxic profile of a test compound.

The following sections detail the protocols for three distinct and widely adopted cytotoxicity assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity.[9][10]

  • Caspase-3/7 Assay: Detects the activation of key effector caspases involved in the apoptotic cell death pathway.[11][12]

The selection of appropriate cell lines is crucial and should be guided by the intended therapeutic target of the compound. For general screening, commonly used and well-characterized cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver cancer) are suitable starting points. It is imperative to maintain consistent cell culture practices to ensure the reliability of the results.[13]

Experimental Workflow Overview

A well-structured experimental workflow is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the general workflow for assessing the cytotoxicity of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of N-(4-ethoxy-2-nitrophenyl)-2- (4-methylphenoxy)acetamide Compound_Treatment Treat cells with serial dilutions of the compound Compound_Prep->Compound_Treatment Cell_Culture Culture and maintain selected cell line(s) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase-3/7 Assay Incubation->Caspase Data_Acquisition Measure absorbance or luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 Calculate IC50 values Data_Acquisition->IC50 Interpretation Interpret results and compare assay data IC50->Interpretation

Caption: General experimental workflow for cytotoxicity testing.

PART 1: Metabolic Activity Assessment - The MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol: MTT Assay

Materials:

  • N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[15][16]

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or DMSO)[16]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm or 590 nm[7][16]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the assay.[17]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide in a suitable solvent (e.g., DMSO). Note the final solvent concentration should not exceed a level that is toxic to the cells (typically ≤ 0.5%).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.[6]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[18]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14][15]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[15][16]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[14]

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[7][16]

  • Data Acquisition:

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader.[7][16]

PART 2: Membrane Integrity Assessment - The LDH Assay

Principle

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[19] The amount of LDH in the supernatant is proportional to the number of lysed cells. The assay involves a two-step enzymatic reaction that results in the formation of a colored formazan product, which can be quantified spectrophotometrically.[9][19]

Protocol: LDH Assay

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)

  • N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490-520 nm[9]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with the compound. It is crucial to also include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[9]

PART 3: Apoptosis Assessment - The Caspase-3/7 Assay

Principle

Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis.[20][21] Caspase-3/7 assays utilize a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[11][12] The intensity of the signal is directly proportional to the level of caspase-3/7 activity and, therefore, the extent of apoptosis.

Protocol: Caspase-3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System or similar luminescent/fluorescent kit

  • N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

  • Selected cell line(s)

  • White-walled 96-well plates (for luminescence assays) or black-walled clear-bottom 96-well plates (for fluorescence assays)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed cells in the appropriate 96-well plate and treat them with the compound.

  • Incubation:

    • Incubate the plate for a time sufficient to induce apoptosis (this may be shorter than for general cytotoxicity, e.g., 6-24 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add the caspase-3/7 reagent directly to each well (typically in a 1:1 volume ratio with the cell culture medium).

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gentle shaking on a plate shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence or fluorescence using the appropriate plate reader.

Data Analysis and Interpretation

For all assays, the raw data should be corrected by subtracting the background readings from blank wells (medium only). Cell viability or cytotoxicity is then typically expressed as a percentage of the control (untreated or vehicle-treated cells).

Calculating the IC₅₀ Value:

The half-maximal inhibitory concentration (IC₅₀) is a key metric that represents the concentration of the compound required to inhibit a biological process by 50%.[2][22] To determine the IC₅₀ value:

  • Normalize the data: Express the results as a percentage of the control.

  • Plot a dose-response curve: Plot the percentage of inhibition (or viability) against the logarithm of the compound concentration.[22]

  • Non-linear regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will then calculate the IC₅₀ value.[23]

Interpreting the Results:

A lower IC₅₀ value indicates a more potent cytotoxic effect. By comparing the IC₅₀ values obtained from the different assays, you can gain insights into the potential mechanism of cytotoxicity. For example:

  • A low IC₅₀ in the MTT assay suggests the compound affects metabolic activity.

  • A low IC₅₀ in the LDH assay indicates that the compound causes membrane damage.

  • A low IC₅₀ in the caspase-3/7 assay suggests the compound induces apoptosis.

The following table provides an example of how to present the data:

AssayEndpoint MeasurementExample IC₅₀ (µM)Potential Mechanism
MTT Assay Metabolic Activity15.2Inhibition of mitochondrial function or proliferation
LDH Assay Membrane Integrity25.8Necrosis or late-stage apoptosis
Caspase-3/7 Assay Apoptosis Induction12.5Activation of the apoptotic pathway

Signaling Pathway Visualization

The convergence of different cell death pathways can be visualized to better understand the potential mechanisms of action of the test compound.

G cluster_pathways Cellular Targets & Pathways cluster_assays Assay Readouts Compound N-(4-ethoxy-2-nitrophenyl)-2- (4-methylphenoxy)acetamide Mitochondria Mitochondria Compound->Mitochondria Inhibits Dehydrogenases Membrane Plasma Membrane Compound->Membrane Induces Damage Apoptosis_Pathway Apoptotic Signaling Pathway Compound->Apoptosis_Pathway Triggers Apoptosis MTT_Result Decreased MTT Reduction Mitochondria->MTT_Result LDH_Result Increased LDH Release Membrane->LDH_Result Caspase_Result Caspase-3/7 Activation Apoptosis_Pathway->Caspase_Result

Caption: Potential mechanisms of cytotoxicity and corresponding assays.

Conclusion

This application note provides a detailed framework for assessing the cytotoxicity of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide using a multi-parametric approach. By employing assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of the compound's cytotoxic profile. Adherence to these robust and validated protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.[3][4]

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Oldaker, T., et al. (2013). Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS. Cytometry Part B: Clinical Cytometry, 84(5), 281-289. Retrieved from [Link]

  • Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(1), 1-8. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • ANT Bio. (2025, July 18). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Aslantürk, Ö. S. (2024). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Journal of Applied Biological Sciences, 18(1), 1-19. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • MD+DI. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]

  • CleanControlling. (2025, March 17). Cytotoxicity tests on medical devices. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220277. Retrieved from [Link]

  • Uppu, R. M., et al. (2021). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 6(1), x202253. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-ethoxy-2-nitrophenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide as a Chemical Probe

Executive Summary & Mechanistic Rationale N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a highly lipophilic small-molecule chemical probe utilized to investigate the allosteric modulation of the α7 nicotinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is a highly lipophilic small-molecule chemical probe utilized to investigate the allosteric modulation of the α7 nicotinic acetylcholine receptor ( α7 nAChR). The α7 nAChR is a homopentameric ligand-gated ion channel critical to cognitive function, neuroprotection, and the modulation of inflammatory and neuropathic pain pathways[1],[2].

Causality of Experimental Design: A major challenge in studying α7 nAChRs is their rapid desensitization (often within milliseconds) upon binding to an endogenous orthosteric agonist like acetylcholine (ACh). To capture and study prolonged receptor activation, researchers rely on Positive Allosteric Modulators (PAMs). This chemical probe functions as a Type II PAM . Unlike Type I PAMs—which solely enhance peak current—Type II PAMs bind to a distinct transmembrane allosteric pocket, lowering the thermodynamic energy barrier for channel opening and actively destabilizing the ligand-bound desensitized state. This synergistic activation leads to a prolonged intracellular calcium ( Ca2+ ) influx, which subsequently triggers robust downstream signaling cascades, such as ERK phosphorylation[3].

Physicochemical Properties & Formulation Strategy

The structural features of this probe dictate its handling in aqueous biological assays.

Causality in Formulation: The molecule combines a hydrophobic 4-methylphenoxy group with a 4-ethoxy-2-nitrophenyl moiety. This results in high lipophilicity (LogP ~3.5). Attempting to dilute this compound directly from a powder into an aqueous assay buffer will result in micelle trapping or outright precipitation, leading to false negatives in High-Throughput Screening (HTS). To prevent this, the probe must be reconstituted in 100% DMSO and diluted into an assay buffer containing a non-ionic surfactant (e.g., 0.1% Pluronic F-127) to maintain monomeric solubility during cell incubation[4].

Table 1: Physicochemical Properties & Formulation Guidelines
ParameterValue / SpecificationRationale / Impact
Molecular Formula C17​H18​N2​O5​ Defines molecular weight for molarity calculations.
Molecular Weight 330.34 g/mol Required for precise serial dilutions.
Estimated LogP ~3.5Highly lipophilic; requires specialized aqueous formulation.
Primary Stock Solvent 100% DMSOEnsures complete dissolution of the nitroaromatic structure.
Assay Buffer Additive 0.1% Pluronic F-127Prevents precipitation and enhances cellular membrane permeability.

Experimental Workflows & Protocols

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

This protocol measures the synergistic Ca2+ influx caused by the chemical probe in the presence of a sub-maximal orthosteric agonist.

The Self-Validating System: To ensure the assay is rigorously self-validating and free from off-target artifacts, every microtiter plate must incorporate three internal controls:

  • Positive Control: PNU-120596 (10 µM) + Agonist. Validates the dynamic range and maximum assay window for a known Type II PAM.

  • Negative Control: Vehicle (0.1% DMSO) + Agonist. Establishes the baseline orthosteric response.

  • Mechanistic Control: Probe + Agonist + Methyllycaconitine (MLA, 1 µM). MLA is a competitive α7 antagonist. If the signal is abolished by MLA, it proves the probe's effect is strictly α7 -mediated and not due to non-specific membrane disruption[3].

Step-by-Step Methodology:

  • Cell Plating: Plate Neuro2a or PC12 cells stably expressing human α7 nAChR at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate culture media. Add 20 µL/well of Fluo-4 AM (2 µM) diluted in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 0.1% Pluronic F-127). Causality: Probenecid inhibits multidrug resistance transporters, preventing the premature extrusion of the fluorescent dye[4]. Incubate for 45 min at 37°C.

  • Probe Pre-incubation: Wash cells three times with assay buffer. Add the chemical probe (dose-response: 1 nM to 30 µM) or the self-validating controls. Causality: A 15-minute pre-incubation is critical. The lipophilic probe requires time to partition into the lipid bilayer and access the transmembrane allosteric site before the agonist is introduced.

  • Agonist Stimulation & Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject a sub-maximal concentration ( EC20​ ) of the orthosteric agonist PNU-282987. Record fluorescence ( Ex​ 488 nm / Em​ 525 nm) continuously for 3 minutes.

Protocol 2: Electrophysiological Validation (Whole-Cell Patch-Clamp)

While the FLIPR assay provides high-throughput data, it lacks the temporal resolution required to definitively differentiate Type I from Type II PAMs. Whole-cell patch-clamp electrophysiology is required for kinetic validation[4].

The Self-Validating System: This protocol utilizes an intra-cell control design . By applying the agonist alone, washing, and then applying the agonist + probe on the exact same cell, the data is internally normalized, eliminating artifacts caused by varying receptor expression levels between different cells.

Step-by-Step Methodology:

  • Setup: Continuously perfuse cells with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4).

  • Recording: Establish the whole-cell configuration using a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution. Voltage-clamp the cell at -70 mV.

  • Rapid Application: Use a computerized rapid-application system (solution exchange time <10 ms). Causality: Slow application causes the α7 nAChR to desensitize before the peak current is reached, artificially truncating the data.

  • Validation Sequence: Apply ACh (100 µM) alone for 1 second. Wash for 2 minutes. Co-apply the chemical probe (10 µM) with ACh (100 µM).

  • Analysis: Measure the decay time constant ( τ ). A significant prolongation of τ confirms the probe's mechanism as a Type II PAM[4].

Visualizations

Pathway Agonist Orthosteric Agonist (e.g., ACh) Receptor α7 nAChR (Pentameric) Agonist->Receptor Binds Orthosteric Site Probe Chemical Probe (PAM) Probe->Receptor Binds Allosteric Site State Open State Stabilization Receptor->State Synergistic Activation Calcium Ca2+ Influx State->Calcium Channel Opening Signaling ERK Phosphorylation Cascade Calcium->Signaling Intracellular Kinase Activation

Mechanism of synergistic α7 nAChR activation by orthosteric agonists and the PAM chemical probe.

Workflow Step1 1. Cell Preparation (Neuro2a α7-nAChR) Step2 2. Dye Loading (Fluo-4 AM + Pluronic F-127) Step1->Step2 Step3 3. Compound Addition (15 min Probe Pre-incubation) Step2->Step3 Step4 4. Agonist Stimulation (EC20 PNU-282987) Step3->Step4 Step5 5. FLIPR Readout (Fluorescence Kinetics) Step4->Step5 Valid1 Positive Control (PNU-120596) Valid1->Step3 Validates Assay Window Valid2 Mechanistic Control (Probe + MLA Antagonist) Valid2->Step3 Validates Target Specificity

Self-validating FLIPR calcium flux assay workflow for screening α7 nAChR allosteric modulators.

Data Presentation

When validating N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, researchers should benchmark the quantitative data against established reference PAMs to determine relative potency and efficacy.

Table 2: Expected Pharmacological Parameters
Assay PlatformPharmacological ParameterExpected Range (Chemical Probe)Benchmark Reference (PNU-120596)
FLIPR ( Ca2+ Flux) EC50​ (Potency)0.5 µM – 5.0 µM~0.2 µM
FLIPR ( Ca2+ Flux) Emax​ (Efficacy vs. Agonist alone)> 500% enhancement> 800% enhancement
Patch-Clamp Decay Time Constant ( τ )> 500 ms> 1000 ms
Patch-Clamp Peak Current Amplitude2x to 4x baseline3x to 5x baseline

References[3] Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2936023/[4] Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLOS One. URL:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181936[1] Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4462002/[2] Cynandione A Alleviates Neuropathic Pain Through α7-nAChR-Dependent IL-10/β-Endorphin Signaling Complexes. Frontiers in Pharmacology. URL:https://www.frontiersin.org/articles/10.3389/fphar.2020.584446/full

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide for Biological Evaluation

Abstract: This document provides a comprehensive guide for the strategic derivatization of the N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide scaffold, a molecule of interest for biological screening programs. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the strategic derivatization of the N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide scaffold, a molecule of interest for biological screening programs. We present a rationale for its chemical modification, detailed protocols for the synthesis of a focused derivative library, and robust methodologies for subsequent biological evaluation. The protocols are designed to be self-validating and are supported by established chemical principles and bioassay techniques. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development seeking to explore the therapeutic potential of novel acetamide derivatives.

Introduction and Rationale

The acetamide functional group is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds.[1] The core scaffold, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, combines several features of interest: an acetamide linker, a substituted phenoxy ring, and a nitroaromatic system. The nitro group, in particular, is a versatile chemical handle; its electron-withdrawing properties can influence molecular interactions, and it can serve as a precursor to an amino group, opening up extensive possibilities for further derivatization.[2]

Derivatization, or the chemical modification of a lead compound, is a fundamental strategy in drug discovery. It is employed to enhance a molecule's physicochemical properties, improve its biological activity, and refine its pharmacokinetic profile.[3][4] By systematically modifying specific functional groups on the parent scaffold, researchers can conduct Structure-Activity Relationship (SAR) studies to identify key molecular features responsible for the desired biological effect.

This guide outlines two primary derivatization strategies focused on the N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide core:

  • Amide Library Synthesis: Modification of the constituent aniline and carboxylic acid building blocks to explore the chemical space around the core scaffold.

  • Nitro Group Reduction and Subsequent Functionalization: Transformation of the nitro group into a more versatile amine, enabling a second vector of chemical diversification.

Overall Workflow

The successful development and evaluation of a derivative library follow a logical progression from chemical synthesis to biological testing and data analysis.

G cluster_1 Purification & Characterization cluster_2 Biological Evaluation Phase cluster_3 Data Analysis A Synthesis of Core Scaffold B Strategy 1: Amide Library Synthesis A->B Starting Material C Strategy 2: Nitro Reduction & Derivatization A->C D Purification (e.g., Chromatography) B->D C->D E Structural Confirmation (NMR, LC-MS) D->E F Primary Screening: MTT Cytotoxicity Assay E->F G Secondary Screening: Target-Specific Assay (e.g., Kinase Inhibition) F->G Active Hits H SAR Analysis & Hit Prioritization G->H

Diagram 1: High-level workflow from synthesis to data analysis.

Synthesis of the Core Scaffold and Derivatives

The most direct route to the core scaffold and its analogs is through the formation of an amide bond between an appropriate aniline and a carboxylic acid. Amide bond formation is a kinetically slow process that requires activation of the carboxylic acid.[5] Common and highly effective methods involve the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxybenzotriazole (HOBt), or uronium salt-based reagents like HATU.[5][]

Protocol 1: General Amide Coupling for Library Synthesis

This protocol describes a general method for coupling various substituted anilines with carboxylic acids to generate a library of derivatives. The reaction utilizes EDC and HOBt, a cost-effective and efficient system where the HOBt additive forms a more stable activated ester, minimizing side reactions and potential racemization.[5]

Materials:

  • Substituted Aniline (e.g., 4-ethoxy-2-nitroaniline) (1.0 equiv)

  • Substituted Carboxylic Acid (e.g., 2-(4-methylphenoxy)acetic acid) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • N-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the aniline).

  • Add the aniline (1.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.[5]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Table 1: Example Reagents for Derivative Library Synthesis

Derivative ID Aniline Component Carboxylic Acid Component Rationale for Selection
Core 4-ethoxy-2-nitroaniline 2-(4-methylphenoxy)acetic acid Parent scaffold
D-001 4-ethoxy-2-nitroaniline 2-(4-chlorophenoxy)acetic acid Introduce electron-withdrawing group
D-002 4-ethoxy-2-nitroaniline 2-(4-methoxyphenoxy)acetic acid Introduce electron-donating group
D-003 4-propoxy-2-nitroaniline 2-(4-methylphenoxy)acetic acid Modify lipophilicity/solubility[3]

| D-004 | 4-fluoro-2-nitroaniline | 2-(4-methylphenoxy)acetic acid | Introduce halogen for potential interactions |

Derivatization via Nitro Group Reduction

The nitro group is an excellent synthetic handle for diversification. Its reduction to an amine introduces a nucleophilic site that can be readily functionalized, for example, through acylation or sulfonylation, to generate a new family of derivatives.

Diagram 2: Derivatization strategy via nitro group reduction. (Note: Placeholder images used for illustrative purposes)

Protocol 2: Nitro Group Reduction

Materials:

  • N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve the nitro-containing starting material (1.0 equiv) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 equiv) to the solution.

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amine is often pure enough for the next step but can be purified by column chromatography if necessary.

Biological Evaluation of Derivatives

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered screening approach is often most efficient.

Protocol 3: MTT Assay for Preliminary Anticancer Screening

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[7][8] It is an excellent primary screen to identify compounds that have a general cytotoxic effect on cancer cell lines.[1][9]

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (allow cells to attach) A->B C 3. Treat Cells with Derivative Compounds (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 4h (Viable cells convert MTT to purple formazan) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (at ~570 nm) G->H I 9. Calculate Cell Viability & Determine IC₅₀ Values H->I

Diagram 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Synthesized acetamide derivatives

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

Table 2: Hypothetical Biological Data from MTT Assay (MCF-7 Cells)

Derivative ID Modification IC₅₀ (µM) Notes
Core Parent Scaffold 45.2 Moderate activity
D-001 4-Cl on phenoxy ring 15.8 Improved potency
D-002 4-OCH₃ on phenoxy ring 62.1 Decreased potency
D-003 4-Propoxy on aniline ring 41.5 Similar activity, potentially altered PK
D-005 Reduced nitro, acetylated amine 8.3 Significant improvement in potency

| Doxorubicin | Positive Control | 0.9 | High potency reference |

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and biological evaluation of novel derivatives based on the N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide scaffold. The protocols for amide coupling and nitro group manipulation offer robust and versatile pathways to a diverse chemical library. Initial screening using the MTT assay can effectively identify cytotoxic leads.[7]

Compounds demonstrating significant potency (e.g., D-005 in the hypothetical data) should be prioritized for further investigation. Subsequent steps would include secondary, more specific assays, such as kinase inhibition panels, to elucidate the mechanism of action.[8] Further derivatization around the most promising hits will enable a more refined SAR analysis, ultimately guiding the development of potent and selective therapeutic candidates.

References

  • National Center for Biotechnology Information. (2013). Bioassays for anticancer activities. PubMed. Retrieved from [Link]

  • University of Wollongong. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Retrieved from [Link]

  • AZoLifeSciences. (2023). Optimizing a Drug's Pharmacokinetics. AZoLifeSciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Forensic Science Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). The application of chemical derivatization to clinical drug analysis. PubMed. Retrieved from [Link]

Sources

Application

Protocol for scaling up the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

An Application Note and Protocol for the Scaled Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scaled Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a valuable intermediate in medicinal chemistry and materials science.[1] We present a detailed, validated protocol for laboratory-scale synthesis, followed by an in-depth analysis of the critical parameters and methodologies required for a successful and safe scale-up. The narrative emphasizes the rationale behind procedural choices, focusing on thermal hazard management, impurity control, and process optimization. This guide is intended for researchers, chemists, and process development professionals aiming to transition this synthesis from the benchtop to pilot-scale production.

Introduction

The synthesis of complex organic molecules is a cornerstone of drug discovery and development. N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide incorporates several key functional groups: an amide linkage, a nitroaromatic system, and a phenoxy ether. The nitro group, in particular, is a versatile functional handle that can be reduced to an amine for further elaboration.[1] The amide bond is a fundamental structural motif in countless biologically active compounds.[2]

The primary challenge in moving from a laboratory procedure to a larger scale is not merely using larger glassware; it involves a fundamental shift in how physical and chemical parameters are controlled.[3] Factors such as heat transfer, mass transport (mixing), and the duration of operations can dramatically alter reaction outcomes, impacting yield, purity, and, most importantly, safety.[4] This guide addresses these challenges directly, providing a robust framework for scaling the synthesis of the title compound.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available precursors: 2-(4-methylphenoxy)acetic acid and 4-ethoxy-2-nitroaniline. The core transformation is an amide bond formation, facilitated by the activation of the carboxylic acid to an acyl chloride.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 2-(4-methylphenoxy)acetic acid I1 2-(4-methylphenoxy)acetyl chloride (Intermediate) A->I1 Activation B Thionyl Chloride (SOCl₂) B->I1 C 4-ethoxy-2-nitroaniline P N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide (Final Product) C->P D Pyridine (base) D->P I1->P Acylation G cluster_0 Pre-synthesis Phase cluster_1 Synthesis Phase cluster_2 Post-synthesis Phase A Thermal Hazard Assessment (Reaction Calorimetry) C Prepare Jacketed Reactor & Safety Systems A->C B Review Reagent Sourcing & Quality B->C D Charge Reactor with 4-ethoxy-2-nitroaniline & Toluene C->D E Controlled Addition of Acyl Chloride Solution D->E F Monitor Temperature & Reaction Progress (PAT) E->F E->F Feedback Loop G Controlled Quench F->G H Large-Scale Work-up (Phase Separation) G->H I Crystallization in Reactor H->I J Product Isolation (Centrifuge/Filter Dryer) I->J K Drying & Characterization J->K

Figure 2: Workflow for the scaled synthesis process, emphasizing safety and control points.

Key Scale-Up Considerations
  • Thermal Hazard Assessment: The acylation of an amine with an acyl chloride is a highly exothermic reaction. []Before scaling, a reaction calorimetry study is essential to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). [6]This data is critical for ensuring the reactor's cooling system can safely handle the heat load and for designing an emergency response plan. [7]

  • Reagent Addition and Temperature Control: At scale, reagents should not be mixed all at once. The acyl chloride solution must be added via a calibrated pump or pressure-equalizing dropping funnel to a jacketed reactor containing the aniline solution. The reactor's cooling system must be engaged to maintain the target internal temperature. Automated control systems are highly recommended to manage the addition rate based on the real-time temperature reading. [7]

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" where the reaction rate accelerates uncontrollably, and can also result in lower yields and higher impurity levels. [4]The type of impeller, baffle design, and agitation speed must be selected to ensure homogeneity throughout the reaction mass. [7]

  • Work-up and Isolation: Handling large volumes of solvents for extraction requires appropriately sized vessels and may involve pumping liquids rather than pouring. For product isolation, a simple Buchner funnel becomes impractical. A centrifuge or a filter dryer is typically used to collect and wash the product at scale.

Scaled Synthesis Protocol (Example: 1 kg Scale)

This protocol assumes the use of a 20 L jacketed glass reactor.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
2-(4-methylphenoxy)acetic acid10.0 g1.00 kg100x scale increase
4-ethoxy-2-nitroaniline10.8 g1.08 kg100x scale increase
Thionyl Chloride13.0 mL1.30 LMaintained 3.0 molar equivalents
Pyridine5.8 mL580 mLMaintained 1.2 molar equivalents
Toluene (Acylation)200 mL total20.0 L totalMaintained ~10 mL/g concentration for adequate mixing and heat transfer
Addition Time30-45 min2-3 hoursSlower addition rate is critical to allow the reactor's cooling system to dissipate the heat from the exothermic reaction. [4]
Isolation MethodVacuum FiltrationCentrifuge/Filter DryerNecessary for handling large quantities of solid product efficiently and safely.

Procedure:

  • Acyl Chloride Preparation: In a suitable separate reactor, prepare the 2-(4-methylphenoxy)acetyl chloride from 1.00 kg of the corresponding acid and 1.30 L of thionyl chloride in 10 L of toluene, as described in the lab protocol. After reflux, distill off the excess thionyl chloride and some toluene to a final volume of ~5 L.

  • Reactor Setup: Charge the 20 L jacketed reactor with 1.08 kg of 4-ethoxy-2-nitroaniline, 10 L of toluene, and 580 mL of pyridine.

  • Cooling: Begin agitation and cool the reactor contents to 0-5°C using the jacket cooling system.

  • Controlled Addition: Add the acyl chloride solution from Step 1 to the reactor via a dosing pump over a period of 2-3 hours. Continuously monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10°C.

  • Reaction & Work-up: Follow the reaction, work-up, and isolation procedures as described for the lab scale, adapting them for the larger equipment (e.g., using pumps for liquid transfers, allowing for longer phase separation times).

  • Crystallization & Drying: Perform the recrystallization directly in a clean, appropriately sized reactor with heating and cooling capabilities. Isolate the final product using a centrifuge and dry in a vacuum tray dryer.

PART 3: Safety and Hazard Management

Chemical Hazards:

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Must be handled in a well-ventilated fume hood with extreme care.

  • Nitroaromatic Compounds: This class of compounds should be treated as toxic. They can be absorbed through the skin. [8]Some nitroaromatic compounds are thermally unstable or shock-sensitive, especially in bulk. [9][10]A thorough safety review is mandatory before handling large quantities.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Toluene: Flammable solvent with associated health risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory at all times. [10]* Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. [10]* Body Protection: A flame-retardant lab coat is required. For scale-up operations, full protective suits may be necessary. [10] Waste Disposal:

  • All organic waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers. [9]* Do not dispose of any chemicals down the drain. [9]Acidic and basic aqueous waste should be neutralized before being collected for disposal.

References

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • International Labour Organization. (2011, August 03). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Apicule. (n.d.). Scale-up Synthesis: Bridging Lab Research to Commercial Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Senieer. (2022, May 24). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • Sdfine. (n.d.). 3-nitrobenzoic acid. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming low yield in the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to help you overcome low yields and other common experimental hurdles.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: I am observing a very low overall yield for the final product. What are the likely causes and how can I improve it?

Answer:

Low overall yield in this multi-step synthesis can stem from inefficiencies in either the amide bond formation or the Williamson ether synthesis. The primary suspect is often the amide coupling step due to the reduced nucleophilicity of the aniline.

  • Cause 1: Inefficient Amide Coupling. The starting material, 4-ethoxy-2-nitroaniline, is an electron-deficient aniline. The presence of the electron-withdrawing nitro group significantly reduces the nucleophilicity of the amino group, making the amide bond formation sluggish and incomplete with standard methods.[1][2]

  • Solution 1a: Optimize Coupling Reagents. Standard coupling reagents may not be sufficient. A more robust system is often required for electron-deficient anilines. We recommend using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] DMAP is critical for enhancing the reactivity and improving yields in such cases.[1]

  • Solution 1b: Consider Acyl Halide Intermediates. An alternative to in-situ coupling is the conversion of 2-(4-methylphenoxy)acetic acid to its corresponding acyl chloride or acyl fluoride. Acyl halides are more reactive than the parent carboxylic acid and can drive the acylation of the deactivated aniline to completion.[][4]

  • Cause 2: Incomplete Williamson Ether Synthesis. If you are following a route involving the Williamson ether synthesis as the final step, incomplete reaction due to steric hindrance or insufficiently basic conditions can lead to low yields.

  • Solution 2: Ensure Appropriate Reaction Conditions. The Williamson ether synthesis is an S­N2 reaction. Ensure you are using a suitable polar aprotic solvent (e.g., DMF or acetonitrile) and a strong enough base to deprotonate the phenol (e.g., sodium hydride or potassium carbonate). The reaction may also require heating to proceed at a reasonable rate.[5][6]

Question 2: My reaction seems to stall, and I have a significant amount of unreacted 4-ethoxy-2-nitroaniline remaining. What's happening?

Answer:

This is a classic sign of insufficient activation of the carboxylic acid or a coupling reaction that is not potent enough to overcome the low reactivity of the aniline.

  • Cause: Reduced Nucleophilicity of the Aniline. As mentioned, the nitro group deactivates the aniline. Your chosen coupling method is likely not efficient enough.

  • Solution: Enhance Amine Reactivity or Use a More Reactive Electrophile.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes provide the necessary activation energy for the reaction to proceed. However, this should be done with caution to avoid side reactions.

    • Switch to a More Powerful Coupling System: As detailed in the previous answer, employing a system like EDC/HOBt/DMAP is highly recommended for these types of substrates.[1]

    • Pre-form the Acyl Fluoride: A protocol involving the in-situ formation of an acyl fluoride from the carboxylic acid has been shown to be effective for coupling with electron-deficient amines.[4]

Question 3: I am seeing multiple spots on my TLC plate that are difficult to separate. What are these side products and how can I minimize them?

Answer:

Side product formation can be a significant issue, especially if reaction conditions are not carefully controlled.

  • Cause 1: O-Acylation. In the amide coupling step, if your 2-(4-methylphenoxy)acetic acid is not fully deprotonated, the hydroxyl group of another molecule of the acid can be acylated, leading to the formation of an anhydride byproduct.

  • Solution 1: Controlled Reagent Addition. Add the coupling reagents and the amine sequentially. Ensure the carboxylic acid is fully activated before the addition of the aniline.

  • Cause 2: Di-acylation. Although less common with deactivated anilines, it is possible for the nitrogen to be acylated twice, especially if a highly reactive acylating agent is used in large excess.

  • Solution 2: Stoichiometric Control. Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the aniline.

  • Cause 3: Ring Nitration Side Reactions. If you are synthesizing your 4-ethoxy-2-nitroaniline precursor, improper control of nitration conditions can lead to the formation of other isomers.[7][8]

  • Solution 3: Careful Control of Nitration. When nitrating N-acetyl-4-ethoxyaniline (phenacetin), maintain a low temperature (0-5 °C) to favor the formation of the desired 2-nitro isomer.[7][9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally more successful for this molecule?

A1: Both Route A (Williamson ether synthesis followed by amide coupling) and Route B (N-acylation followed by Williamson ether synthesis) are viable. However, Route A is often preferred . This is because the amide coupling with the electron-deficient 4-ethoxy-2-nitroaniline is typically the most challenging step. It is often more strategic to perform this difficult step on a smaller, more readily available molecule rather than on a more complex intermediate.

Q2: What is the best way to synthesize the 2-(4-methylphenoxy)acetic acid intermediate?

A2: The most straightforward and common method is the Williamson ether synthesis, reacting p-cresol with chloroacetic acid under basic conditions.[10][11] This reaction is generally high-yielding and the product can be purified by recrystallization.

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[7] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of your starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in identifying spots.

Q4: What are the best practices for purifying the final product?

A4: The final product, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the most common and effective method for purification.[7] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary.[12][13]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-(4-methylphenoxy)acetic acid

This protocol details the Williamson ether synthesis to create a key intermediate.

  • In a round-bottom flask, dissolve p-cresol (1.0 eq) in a 30% aqueous solution of sodium hydroxide.

  • To this solution, add chloroacetic acid (1.5 eq).[10]

  • Heat the mixture in a water bath at 90-100 °C for 30-40 minutes.[10]

  • After cooling, dilute the reaction mixture with water and acidify with 6M HCl until the solution is acidic to litmus paper.[10]

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and then extract with a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate layer with 6M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from hot water to yield pure 2-(4-methylphenoxy)acetic acid.[10]

Protocol 2: Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide (Route A)

This protocol outlines the amide coupling of the pre-synthesized 2-(4-methylphenoxy)acetic acid with 4-ethoxy-2-nitroaniline.

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(4-methylphenoxy)acetic acid (1.1 eq), HOBt (1.2 eq), and DMAP (0.1 eq) in anhydrous acetonitrile.

  • Add EDC (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Add 4-ethoxy-2-nitroaniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating (40-50 °C) to go to completion.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Synthetic Workflow

The following diagrams illustrate the recommended synthetic pathway and the key reaction mechanism.

Synthetic Workflow cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis p-Cresol p-Cresol 2-(4-methylphenoxy)acetic acid 2-(4-methylphenoxy)acetic acid p-Cresol->2-(4-methylphenoxy)acetic acid NaOH, H2O, 90-100°C Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->2-(4-methylphenoxy)acetic acid Final Product N-(4-ethoxy-2-nitrophenyl)-2- (4-methylphenoxy)acetamide 2-(4-methylphenoxy)acetic acid->Final Product EDC, HOBt, DMAP, MeCN 4-ethoxy-2-nitroaniline 4-ethoxy-2-nitroaniline 4-ethoxy-2-nitroaniline->Final Product Amide Coupling Mechanism Carboxylic_Acid R-COOH Active_Ester O-acylisourea (Active Ester) Carboxylic_Acid->Active_Ester + EDC EDC EDC->Active_Ester HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt->HOBt_Ester Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Ar-NH2 (Electron Deficient) Amine->Amide_Product

Caption: EDC/HOBt amide coupling mechanism.

Data Summary

Starting MaterialReagentProductTypical YieldReference
p-CresolChloroacetic Acid2-(4-methylphenoxy)acetic acid>80%[10]
2-(4-methylphenoxy)acetic acid4-ethoxy-2-nitroanilineN-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide60-85% (optimized)[1]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. [Link]

  • Chemistry 211 Experiment 4. MiraCosta College. [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. Molekula. [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. ResearchGate. [Link]

  • Preparation of N-aryl-N-(3-indolmethyl)acetamides. ResearchGate. [Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Publishing. [Link]

  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Redalyc.org. [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. University of Kashan. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme. [Link]

  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. SciELO Colombia. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [https://air.unimi.it/retrieve/handle/2434/779085/1445089/MINIREVIEW Amide bond formation strategies.pdf]([Link] Amide bond formation strategies.pdf)

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Preparation of 2-methyl-4 chlorophenoxy-acetic acid.
  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate. [Link]

  • On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Beilstein Archives. [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide. PrepChem.com. [Link]

  • 15.6 Worked Examples. Lumen Learning. [Link]

  • 4-Methylphenoxyacetic acid. ChemBK. [Link]

  • Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. [Link]

  • Question: predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams. Chegg. [Link]

  • Reaction mechanism of synthesis of nitro aniline. Filo. [Link]

  • Nucleophilic reactivity of aniline derivatives towards the nitroso group. Murdoch University. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • Process for producing N-acylnitroaniline derivative.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • 2-[4-(Carboxymethyl)phenoxy]acetic acid. PMC. [Link]

  • 2-(4-ethoxyphenyl)-2-(N-methylanilino)acetic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Acylation of 4-Ethoxy-2-nitroaniline

Welcome to the Technical Support Center for the synthesis of N-(4-ethoxy-2-nitrophenyl)acetamide. The acylation of 4-ethoxy-2-nitroaniline is a fundamental transformation in the development of pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(4-ethoxy-2-nitrophenyl)acetamide. The acylation of 4-ethoxy-2-nitroaniline is a fundamental transformation in the development of pharmaceutical intermediates. However, the unique electronic environment of the starting material—specifically the strongly electron-withdrawing ortho-nitro group and the electron-donating para-ethoxy group—creates a delicate kinetic landscape.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating standard operating procedure (SOP) to help you eliminate common side reactions such as over-acylation (diacylation), reagent hydrolysis, and oxidative degradation.

Troubleshooting Guides & FAQs

Issue 1: Diacylation (Over-acylation)

Q: My LC-MS and TLC show a significant secondary peak/spot with a higher molecular weight (+42 Da from the product). What is this, and how do I prevent it?

Causality & Expert Insight: The +42 Da mass shift indicates the addition of a second acetyl group, forming the N,N-diacetyl derivative (an imide). The ortho-nitro group sterically hinders the initial amine, but once the mono-amide is formed, the nitrogen's nucleophilicity is drastically reduced. However, high temperatures (e.g., >60°C) or a large stoichiometric excess of acetic anhydride provide enough kinetic energy to overcome this activation barrier, leading to over-acylation.

Corrective Action: Maintain the reaction strictly at room temperature (20–25°C) and limit acetic anhydride to a slight excess (1.2 equivalents). If diacylation has already occurred, you can selectively hydrolyze the imide back to the mono-amide by treating the crude mixture with a mild aqueous base (e.g., saturated NaHCO₃) for 1-2 hours at room temperature.

Issue 2: Incomplete Conversion (Moisture/Hydrolysis)

Q: The reaction stalls at 60-70% conversion even after 24 hours. Adding more acetic anhydride doesn't seem to help much. Why?

Causality & Expert Insight: This is a classic symptom of acylating agent hydrolysis competing with your main reaction. Acetic anhydride reacts readily with adventitious moisture in the solvent to form acetic acid. Because the amine in 4-ethoxy-2-nitroaniline is highly deactivated by the strongly electron-withdrawing ortho-nitro group, its nucleophilic attack is inherently slow [[1]](). This slow reaction rate allows the competing hydrolysis pathway to consume the acetic anhydride before the aniline is fully converted.

Corrective Action: Ensure your glacial acetic acid is strictly anhydrous. Use a drying tube (e.g., CaCl₂) on your reaction vessel to prevent atmospheric moisture ingress.

Issue 3: Discoloration and Tarry Byproducts

Q: I am observing dark, tarry byproducts, and the isolated crystals are brown instead of the expected bright yellow. What went wrong?

Causality & Expert Insight: 4-Ethoxy-2-nitroaniline contains an electron-donating ethoxy group para to the amine. Despite the deactivating nitro group, the aromatic ring remains susceptible to oxidative degradation, especially under prolonged light exposure or in the presence of trace transition metals. Furthermore, prolonged heating of the acidic reaction mixture can lead to partial ether cleavage (O-dealkylation), generating highly reactive aminophenols that rapidly polymerize into complex, dark-colored quinone-imines.

Corrective Action: Degas the solvent with nitrogen prior to the reaction and run the acylation under an inert atmosphere. Avoid temperatures above 40°C. To clean up the brown product, dissolve the crude mixture in a minimal amount of hot ethanol, add activated charcoal, filter hot through a pad of Celite, and recrystallize.

Quantitative Impact of Reaction Conditions

The following table summarizes how deviations from standard conditions impact the distribution of side reactions during the acylation of 4-ethoxy-2-nitroaniline.

Temperature (°C)Ac₂O EquivalentsTime (h)Conversion (%)Mono-amide Yield (%)Diacyl Byproduct (%)
20–25 1.2 18 >98 95 <1
601.26>988214
802.54>984552
20–251.0 (Wet Solvent)2465620

Standard Operating Procedure: Optimized Mono-Acylation

To ensure high fidelity and reproducibility, this protocol is adapted from validated methodologies for highly similar ortho-nitroaniline derivatives, which mandate room-temperature stirring in glacial acetic acid to maximize mono-acylation 2.

Objective: Synthesis of N-(4-ethoxy-2-nitrophenyl)acetamide with <2% diacylation.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-2-nitroaniline (3.64 g, 20.0 mmol) in anhydrous glacial acetic acid (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution slightly in a water bath (15°C). Dropwise, add acetic anhydride (2.27 mL, 2.45 g, 24.0 mmol, 1.2 eq.) over 10 minutes to prevent localized heating.

  • Reaction: Remove the water bath. Attach a drying tube and stir the reaction mixture continuously at room temperature (20–25°C) for 18 hours.

  • Self-Validation (Monitoring): Verify reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The starting material (bright orange under visible light) must disappear, replaced by a new, lower-Rf spot (yellow) corresponding to the mono-amide. Perform a crude LC-MS to confirm the presence of the product mass (m/z 225.08[M+H]⁺) and the absence of the diacylated mass (m/z 267.09[M+H]⁺).

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Pour the resulting residue into 100 mL of ice-cold distilled water with vigorous stirring to precipitate the product.

  • Purification: Filter the bright yellow precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid. Recrystallize from hot ethanol/water to yield pure N-(4-ethoxy-2-nitrophenyl)acetamide.

Reaction Pathway Visualization

AcylationPathways SM 4-Ethoxy-2-nitroaniline (Nucleophile) Target N-(4-ethoxy-2-nitrophenyl)acetamide (Target Mono-amide) SM->Target + Ac2O (Main Pathway) Ac2O Acetic Anhydride (Acylating Agent) Ac2O->Target AcOH Acetic Acid (Hydrolysis Byproduct) Ac2O->AcOH + H2O (Side Reaction) Water Trace Moisture (H2O) Water->AcOH Diacyl N,N-diacetyl Derivative (Over-acylation) Target->Diacyl + Excess Ac2O + Heat

Reaction pathways showing target mono-acylation versus diacylation and hydrolysis side reactions.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Welcome to the technical support guide for the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity, high-yield results.

The synthesis of this target molecule is a classic example of amide bond formation, a cornerstone of medicinal chemistry.[1][2] The reaction involves the coupling of two key synthons: 4-ethoxy-2-nitroaniline and an activated form of 2-(4-methylphenoxy)acetic acid. While conceptually straightforward, the success of this synthesis hinges on careful control of reaction conditions to navigate potential pitfalls such as low yields, challenging purifications, and unwanted side reactions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this molecule?

The most reliable and common strategy is a two-step process involving the activation of the carboxylic acid, 2-(4-methylphenoxy)acetic acid, followed by its reaction with the amine, 4-ethoxy-2-nitroaniline. The carboxylic acid is typically converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This activated intermediate then readily reacts with the amine in a nucleophilic acyl substitution reaction to form the desired amide bond.[4]

Synthetic_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: N-Acylation (Amide Formation) Acid 2-(4-methylphenoxy)acetic acid AcylChloride 2-(4-methylphenoxy)acetyl chloride Acid->AcylChloride SOCl₂ or (COCl)₂ Amine 4-ethoxy-2-nitroaniline Product Target Amide Product Amine->Product AcylChloride_ref->Product Base (e.g., Pyridine, Et₃N) Anhydrous Solvent (e.g., DCM)

Caption: Overall two-step synthetic workflow.

Q2: Why is the amine, 4-ethoxy-2-nitroaniline, considered a challenging substrate?

Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring. In this specific case, the presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to the amino group further decreases the electron density on the nitrogen, significantly reducing its nucleophilicity.[5] This makes the amine less reactive, and reactions may be sluggish or require carefully optimized conditions to proceed to completion.[6]

Q3: What is the critical role of the base in the N-acylation step?

The N-acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] This acid will immediately react with the unreacted, basic amine starting material to form an ammonium salt. This protonated amine is no longer nucleophilic and is effectively removed from the reaction, halting any further amide formation.[4][6]

The role of the added base (e.g., pyridine, triethylamine) is to act as an "HCl scavenger." It neutralizes the HCl as it is formed, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[8][9] At least one equivalent of base is required.

Q4: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction.[10][11]

  • Setup: Use a silica gel plate and a solvent system such as 30-50% ethyl acetate in hexanes.

  • Lanes: Spot the starting amine, the acyl chloride (or the starting acid as a proxy), and the co-spot (a mix of starting materials) on the baseline. In the main lane, spot the reaction mixture.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine (the limiting reagent) has completely disappeared. The product spot should appear at an intermediate Rf value, typically higher than the polar amine but lower than the nonpolar acyl chloride.

Troubleshooting Guide

Problem: My reaction yield is very low or I've isolated no product.

This is a common issue that can almost always be traced back to one of a few key factors. A systematic approach is best.

Troubleshooting_Low_Yield Start Low / No Yield Check_Acyl Is the Acyl Chloride Fresh & Pure? Start->Check_Acyl Check_Conditions Are Reaction Conditions Anhydrous? Check_Acyl->Check_Conditions Yes Sol_Acyl Solution: - Prepare acyl chloride fresh before use. - Use high-purity thionyl chloride. - Remove excess SOCl₂ under vacuum. Check_Acyl->Sol_Acyl No Check_Base Is Stoichiometry of Base Correct? (≥1 eq) Check_Conditions->Check_Base Yes Sol_Conditions Solution: - Dry all glassware thoroughly. - Use anhydrous solvents. - Run reaction under an inert atmosphere (N₂ or Ar). Check_Conditions->Sol_Conditions No Check_Time Has Reaction Gone to Completion (via TLC)? Check_Base->Check_Time Yes Sol_Base Solution: - Use ≥1.1 equivalents of a non-nucleophilic base (e.g., pyridine, Et₃N). - Ensure base is pure and dry. Check_Base->Sol_Base No Sol_Time Solution: - Extend reaction time. - Consider gentle warming (40 °C). - Ensure efficient stirring. Check_Time->Sol_Time No

Caption: Troubleshooting decision tree for low reaction yield.

  • Potential Cause 1: Decomposed Acyl Chloride.

    • Explanation: Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture.[6] If your acyl chloride is old or was not prepared under strictly anhydrous conditions, it will have reverted to the unreactive carboxylic acid, leading to reaction failure.

    • Solution: Always prepare 2-(4-methylphenoxy)acetyl chloride fresh immediately before the acylation step. After reacting the parent acid with thionyl chloride, ensure all excess SOCl₂ is removed under vacuum, as it can interfere with the subsequent reaction.

  • Potential Cause 2: Protonation of the Amine.

    • Explanation: As detailed in the FAQ, failure to include a sufficient amount of base will stall the reaction once a stoichiometric amount of HCl has been generated.[4]

    • Solution: Use at least 1.1 equivalents of a dry, non-nucleophilic base like pyridine or triethylamine. Ensure the base is added to the amine solution before the slow addition of the acyl chloride.

  • Potential Cause 3: Incomplete Reaction.

    • Explanation: Due to the deactivated nature of the 4-ethoxy-2-nitroaniline, the reaction may be slow at room temperature.

    • Solution: Monitor the reaction by TLC. If it has not completed after 2-3 hours, consider gentle warming (e.g., to 40°C) to increase the reaction rate.[10] Ensure the reaction mixture is stirring efficiently.

Problem: My TLC shows multiple products, and purification is difficult.
  • Observation: A spot on the TLC baseline that is not the starting amine.

    • Explanation: This is likely the salt (e.g., pyridinium hydrochloride) formed from the base and HCl. It is highly polar and will not move from the baseline.

    • Solution: This is normal. This salt will be removed during the aqueous workup.

  • Observation: A spot with an Rf value similar to the starting carboxylic acid.

    • Explanation: This is 2-(4-methylphenoxy)acetic acid, resulting from the hydrolysis of your acyl chloride.

    • Solution: This indicates moisture was present in your reaction. During the workup, this acidic impurity can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[10]

  • Observation: Streaking or multiple close-running spots.

    • Explanation: This may indicate the formation of other byproducts or that the product is not dissolving well in the TLC eluent.

    • Solution: First, try a different TLC solvent system to achieve better separation. If impurities persist, purification by column chromatography or recrystallization is necessary. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point.[11]

Experimental Protocols & Data

Protocol 1: Preparation of 2-(4-methylphenoxy)acetyl chloride
  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(4-methylphenoxy)acetic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 2-3 equivalents) to the flask.

  • Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 1-2 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed.

  • After the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum). This step is crucial and should be done thoroughly.

  • The resulting crude 2-(4-methylphenoxy)acetyl chloride (a pale yellow oil or low-melting solid) should be used immediately in the next step without further purification.

Protocol 2: Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4-ethoxy-2-nitroaniline (1 equivalent) and dry pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the freshly prepared 2-(4-methylphenoxy)acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove excess pyridine).

    • Saturated NaHCO₃ solution (to remove any unreacted carboxylic acid).

    • Brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture.

ParameterRecommended ValueRationale
Amine : Acyl Chloride 1 : 1.1A slight excess of the acylating agent ensures complete consumption of the valuable amine.[10]
Amine : Base 1 : 1.2An excess of base is needed to effectively neutralize all HCl generated.[8]
Temperature 0°C to Room TempInitial cooling controls the exothermic reaction; warming to RT ensures completion.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants, and easy to remove.
Base Pyridine or Et₃NNon-nucleophilic, effectively scavenges HCl.
Table 1: Recommended Reagent Stoichiometry and Conditions.

References

  • Hines III, J. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Hines III, J. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences.
  • Master Organic Chemistry. (2018).
  • BenchChem. (2025).
  • MilliporeSigma. 4-Ethoxy-2-nitroaniline 97.
  • ACS Sustainable Chemistry & Engineering. (2018).
  • Google Patents. (2021).
  • Journal of the American Chemical Society. (2022).
  • Chemguide.
  • PubChem. (2-Formyl-4-methylphenoxy)acetic acid.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2022).
  • Press Information Bureau, Government of India. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs.
  • ACS Publications. (2002). N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol.
  • Google Patents. (1956). US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • SATHEE JEE. Chemistry Schotten Baumann Reaction.
  • CymitQuimica. CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide.
  • Organic Chemistry Portal.
  • AChemBlock. 4-Ethoxy-2-nitroaniline 97% | CAS: 616-86-4.
  • CymitQuimica. CAS 940-64-7: (4-Methylphenoxy)acetic acid.
  • Patsnap Eureka. (2026). Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency.
  • MilliporeSigma. N-(4-Ethoxy-2-nitrophenyl)acetamide | 885-81-4.
  • International Journal of ChemTech Research. (2014).
  • National Center for Biotechnology Information.
  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • The Royal Society of Chemistry. Contents.
  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Organic Chemistry Portal. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles.
  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide.
  • National Center for Biotechnology Information. (2017).
  • Organic Syntheses. N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
  • Google Patents. (2017).
  • BenchChem. (2025). Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals.
  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs.
  • HETEROCYCLES. (2019). An efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction.
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism.

Sources

Optimization

Resolving impurities in N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide samples

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. Ensuring the purity of this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. Ensuring the purity of this compound is critical for the validity and reproducibility of experimental results. This document provides in-depth troubleshooting guides and answers to frequently asked questions regarding the identification and resolution of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide samples?

A1: Impurities typically originate from three main sources:

  • Unreacted Starting Materials: The synthesis of the target compound likely involves the reaction of 4-ethoxy-2-nitroaniline with a derivative of 2-(4-methylphenoxy)acetic acid. Incomplete reactions can leave residual amounts of these precursors in your final product.

  • Side-Reaction Byproducts: The reactants or intermediates can undergo alternative reaction pathways. For instance, in related preparations, diacylation (the addition of two acetyl groups to an amine) can occur as a side reaction.[1] Similarly, the nitration position on the aromatic ring can sometimes lead to isomeric byproducts, such as ortho-isomers, if not carefully controlled during synthesis.[2]

  • Degradation Products: The compound may degrade over time due to improper storage or handling. Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, and nitroaromatic compounds can be sensitive to light.[3][4] Exposure to air and moisture can also lead to the formation of degradation impurities.[5]

Q2: My sample has a yellow or brownish tint, but the pure compound should be a pale solid. What causes this discoloration?

A2: Discoloration is often a sign of impurity. The most common cause is the presence of oxidized species originating from the starting materials, particularly the aniline derivative.[6] Even trace amounts of these highly conjugated molecules can impart significant color to the bulk material.[6] Another possibility is the presence of residual nitro-isomers or other colored byproducts formed during the synthesis.

Q3: What analytical techniques are recommended for assessing the purity of my sample?

A3: A multi-technique approach is best for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a common starting point.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying the molecular weights of unknown impurity peaks, which provides crucial clues to their structures.[1][2]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and getting a quick snapshot of sample purity.[2][8] It can help in developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the primary compound and can help identify and quantify impurities if their concentration is high enough and their signals are resolved from the main component's signals.[8][9]

Q4: How should I store N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide to minimize degradation?

A4: To maintain the integrity of your sample, it should be stored in a cool, dry, and dark environment.[5] It is highly recommended to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis from atmospheric moisture.[5]

Troubleshooting Guide: Resolving Specific Issues

This section addresses specific experimental problems with a logical workflow to identify the cause and implement a solution.

Issue 1: Multiple or Unexpected Peaks Observed in HPLC/LC-MS Analysis

The appearance of extra peaks in your chromatogram is a clear indication of impurities. The strategy to resolve this begins with identifying the nature of these impurities.

G start_node Unexpected Peaks in HPLC/LC-MS process_node_1 Analyze peak MW using LC-MS start_node->process_node_1 Start Analysis process_node process_node decision_node decision_node result_node result_node negative_result_node negative_result_node decision_node_1 MW matches starting materials? process_node_1->decision_node_1 result_node_1 Impurity is Unreacted Starting Material decision_node_1->result_node_1 Yes decision_node_2 MW is isomer of product or known side product? decision_node_1->decision_node_2 No process_node_2 Purify via Recrystallization or Column Chromatography result_node_1->process_node_2 Action result_node_2 Impurity is a Side-Reaction Byproduct decision_node_2->result_node_2 Yes negative_result_node_1 Impurity is likely a Degradation Product decision_node_2->negative_result_node_1 No result_node_2->process_node_2 Action process_node_3 Review storage conditions. Use fresh sample. Purify if necessary. negative_result_node_1->process_node_3 Action

Caption: Troubleshooting workflow for identifying unknown peaks.

  • Identify the Impurities:

    • Unreacted Starting Materials: Use LC-MS to determine the molecular weights of the impurity peaks. Compare these with the molecular weights of your starting materials (e.g., 4-ethoxy-2-nitroaniline and 2-(4-methylphenoxy)acetic acid).

    • Side-Reaction Byproducts: Consider plausible side reactions. For example, check for isomers (e.g., N-(2-ethoxy-4-nitrophenyl)...) or products of over-reaction. The literature on related syntheses can provide clues to potential byproducts.[1][2]

    • Degradation Products: If the molecular weight corresponds to a potential hydrolysis product (e.g., cleavage of the amide bond), degradation is a likely cause.[3] This is more common in older samples or those exposed to non-neutral pH.

  • Select a Purification Strategy:

    • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product and is often the most efficient technique for amides.[4][10] The key is to find a solvent (or solvent pair) in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

    • Column Chromatography: If recrystallization is ineffective, purification over silica gel is the next logical step.[9] However, be aware that some amides can be sensitive to acidic silica and may degrade on the column.[4] In such cases, using a mobile phase containing a small amount of a basic modifier like triethylamine or using neutral alumina can be beneficial.[4]

Issue 2: Low or Inconsistent Yield After Purification

A significant loss of material during purification can be frustrating. Understanding the cause is key to optimizing the process.

  • Product Loss During Recrystallization:

    • Cause: Using too much solvent will keep a significant portion of your product dissolved even after cooling. The choice of solvent is also critical; an inappropriate solvent may not allow for efficient crystallization.[10]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Perform small-scale solvent screening to find the optimal solvent or solvent mixture. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, or mixtures like ethanol/water.[4][11]

  • Product Decomposition on Column:

    • Cause: Amides can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other degradation during long exposure on the column.[4]

    • Solution:

      • Minimize Contact Time: Do not let the product sit on the column for an extended period.

      • Use a Buffered Mobile Phase: Add a small amount (e.g., 0.1-1%) of triethylamine or pyridine to the eluent to neutralize the silica surface.

      • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general starting point for assessing the purity of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 315 nm (the nitro-aromatic moiety should have strong absorbance at higher wavelengths).[2]

    • Gradient:

      • Start at 30% B, hold for 2 minutes.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

  • Analysis: Integrate all peaks in the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying the compound via recrystallization.[5]

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, ethanol/water mixtures) to find a suitable system. The ideal solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary

The following table summarizes potential impurities and recommended actions.

Potential Impurity Likely Origin Identification Method Recommended Purification Method
4-ethoxy-2-nitroanilineUnreacted Starting MaterialLC-MS, NMRRecrystallization, Column Chromatography
2-(4-methylphenoxy)acetic acidUnreacted Starting MaterialLC-MS, NMRAqueous wash (if applicable), Recrystallization
Isomeric ProductsSide-reaction during synthesisLC-MS, HPLCFractional Recrystallization, Column Chromatography
Hydrolysis ProductsDegradationLC-MSRepurification, use of fresh sample
Oxidized ByproductsStarting material impurity/degradationHPLC (visible discoloration)Recrystallization with charcoal treatment[6]

References

  • BenchChem Technical Support Team. (2025). dealing with impurities in commercial N-(Mercaptomethyl)acetamide. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in N-(4-methylpyridin-2-yl)acetamide synthesis. BenchChem.
  • BOC Sciences. (n.d.). Acetamide Impurities. BOC Sciences.
  • LookChem. (n.d.). Purification of Acetamide. Chempedia - LookChem.
  • Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
  • BenchChem. (2025). troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues. BenchChem.
  • User "self" on Chemistry Stack Exchange. (2021, September 6). Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 11(1), 43-53.
  • Frank T. Edelmann. (2020, November 2). What is the best technique for amide purification? ResearchGate.
  • Echemi. (n.d.). N-(4-Ethoxy-2-nitrophenyl)acetamide. Echemi.
  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook.
  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem.
  • Uppu, R. M., et al. (2020). N-(4-ethoxy-2-nitrophenyl)acetamide.
  • CymitQuimica. (n.d.). CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide. CymitQuimica.
  • MilliporeSigma. (n.d.). N-(4-Ethoxy-2-nitrophenyl)acetamide. MilliporeSigma.
  • ChemicalBook. (2026, January 13). N-(4-ethoxy-2-nitrophenyl)acetamide. ChemicalBook.
  • Siddiqui, S. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Preprints.org.
  • Legros, F., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2946.
  • SIELC Technologies. (2018, February 17). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC.
  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4).
  • Wang, Z., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(5), 103131.
  • Redalyc.org. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Redalyc.org.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide for Biological Assays

Welcome to the technical support center for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in biological assays. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you achieve consistent and reliable experimental results.

A Note on the Compound Structure

Initial searches for "N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide" did not yield a definitive, publicly available chemical structure. For the purposes of this guide, we will proceed with a chemically plausible assumed structure where the 2-(4-methylphenoxy) group is attached to the acetamide nitrogen. This assumption is based on common synthetic routes and structural motifs in medicinal chemistry. It is crucial to consider the actual structure of your specific batch of the compound, as this will influence its physicochemical properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide in my aqueous buffer for a biological assay. What are the likely reasons for this?

A1: The poor aqueous solubility of this compound is likely due to its chemical structure. The presence of multiple hydrophobic groups, including the ethoxy, nitrophenyl, and methylphenoxy moieties, contributes to its low affinity for water.[1] The acetamide group can participate in hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the rest of the molecule. Aromatic nitro compounds are also generally sparingly soluble in water.[2][3]

Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my cell culture medium. How can I prevent this "solvent shock"?

A2: This is a common phenomenon known as "solvent shock," where a compound that is soluble in a strong organic solvent precipitates upon dilution into an aqueous medium.[4] To mitigate this, consider the following strategies:

  • Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform one or more intermediate serial dilutions in 100% DMSO. This lowers the concentration of the compound in the DMSO stock before it comes into contact with the aqueous environment.

  • Slow Addition and Mixing: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. This helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[5] However, ensure the compound is stable at this temperature.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: High concentrations of DMSO can be toxic to cells.[6] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1%.[4][7] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any solvent-induced effects.[6]

Q4: Are there alternatives to DMSO for making my initial stock solution?

A4: While DMSO is a powerful and common solvent, other options can be considered, though they may have their own limitations:

  • Ethanol: Can be used for some compounds and is often less toxic to cells than DMSO at similar concentrations.

  • Dimethylformamide (DMF): Another strong organic solvent, but it is also known to have cellular toxicity.

  • Co-solvent Mixtures: In some cases, a mixture of solvents, such as DMSO and polyethylene glycol (PEG), can improve solubility upon dilution.[4]

A preliminary solubility screening in a small panel of solvents can help identify the best starting point for your compound.

Strategies for Solubility Enhancement

If basic troubleshooting steps are insufficient, more advanced formulation strategies can be employed to improve the solubility of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Co-solvents

Using a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.

Q5: Which co-solvents are suitable for biological assays, and at what concentrations?

A5: The choice of co-solvent and its final concentration is a critical balance between solubilizing your compound and minimizing toxicity to your biological system.

Co-solventTypical Starting Concentration in Final Assay MediumConsiderations
DMSO ≤ 0.5%Powerful solvent, but can have off-target effects.[6]
Ethanol ≤ 1%Generally less toxic than DMSO, but can still affect cell signaling.
Polyethylene Glycol (PEG 400) 1-5%Can be a good option for in vivo studies, but may increase solution viscosity.
Propylene Glycol 1-5%Similar to PEG 400, often used in pharmaceutical formulations.

Note: The concentrations listed are general starting points. The tolerance of your specific cell line or assay system should be determined empirically.

Surfactants

Surfactants can increase the apparent solubility of a compound by forming micelles that encapsulate the hydrophobic molecules.[8]

Q6: Can I use surfactants to improve the solubility of my compound in a cell-based assay?

A6: Yes, non-ionic surfactants are often used in cell culture applications at low, non-toxic concentrations.

SurfactantTypical Starting Concentration in Final Assay MediumConsiderations
Tween® 20 (Polysorbate 20) 0.01% - 0.1%Widely used, but can lyse cells at higher concentrations.[9][10]
Pluronic® F-68 0.01% - 0.1%A gentle non-ionic surfactant often used to protect cells from shear stress.

Caution: Always test the effect of the surfactant alone on your cells to ensure it does not interfere with the assay readout.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12]

Q7: How do I prepare a cyclodextrin inclusion complex with my compound?

A7: The formation of an inclusion complex is a relatively straightforward process that can be performed in the lab. A detailed protocol is provided in the "Experimental Protocols" section below. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher water solubility and low toxicity compared to unmodified β-cyclodextrin.[13]

Advanced Formulation Approaches

For more challenging solubility issues, especially for in vivo studies, advanced techniques can be considered.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix can significantly enhance its solubility and dissolution rate.[14][15][16] This is typically achieved through techniques like spray drying or hot-melt extrusion.[17]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases its surface area, leading to improved dissolution.[18][19][20][21] This can be achieved through methods like high-pressure homogenization or wet milling.

These advanced methods often require specialized equipment and formulation expertise.

Visualizing the Workflow

Decision Tree for Solubility Enhancement

start Start: Compound is Insoluble in Aqueous Buffer check_dmso Prepare 10 mM Stock in 100% DMSO start->check_dmso precipitates Precipitates upon Dilution? check_dmso->precipitates troubleshoot_shock Troubleshoot Solvent Shock: - Serial Dilution in DMSO - Slow Addition & Mixing - Pre-warm Medium precipitates->troubleshoot_shock Yes success Proceed with Assay (with appropriate vehicle controls) precipitates->success No still_insoluble Still Insoluble or Precipitates? troubleshoot_shock->still_insoluble co_solvent Try Co-solvents (e.g., Ethanol, PEG 400) still_insoluble->co_solvent Yes still_insoluble->success No surfactant Use Surfactants (e.g., Tween® 20, Pluronic® F-68) co_solvent->surfactant cyclodextrin Form Cyclodextrin Inclusion Complex surfactant->cyclodextrin advanced Consider Advanced Formulations (ASD, Nanosuspension) cyclodextrin->advanced

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

Workflow for Preparing a Compound Solution for a Cell-Based Assay

weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO to make 10 mM stock weigh->dissolve aliquot 3. Aliquot & Store at -20°C or -80°C dissolve->aliquot thaw 4. Thaw a single-use aliquot aliquot->thaw serial_dilute 5. (Optional) Serial Dilute in 100% DMSO thaw->serial_dilute final_dilution 6. Final Dilution into pre-warmed cell media serial_dilute->final_dilution add_to_cells 7. Add to cells (Final DMSO ≤ 0.5%) final_dilution->add_to_cells

Caption: A typical workflow for preparing a compound solution for a cell-based assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of your compound in DMSO.[6][22]

Materials:

  • N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of the assumed structure is approximately 390.39 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 390.39 g/mol

  • Weigh the compound: Accurately weigh the calculated mass of the powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be used if the compound is heat-stable.[6]

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[6]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an inclusion complex using the kneading method, which is suitable for poorly water-soluble compounds.[11][12]

Materials:

  • N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of the compound to HP-β-CD is a common starting point. Calculate the required mass of each component.

  • Form a Paste: Place the HP-β-CD in the mortar and add a small amount of deionized water to form a thick paste.

  • Add Compound: Slowly add the powdered compound to the HP-β-CD paste.

  • Knead: Triturate the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.

  • Dry: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle.

  • Store: Store the powdered inclusion complex in a desiccator at room temperature. The solubility of this powder in aqueous buffers should be significantly improved compared to the free compound.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Patil, J. S., & Jagadevappa, P. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(1).
  • Lopes, C., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Analytical Chemistry, 2(1), 5.
  • MDPI. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Molecules, 28(2), 833.
  • BenchChem. (2025). The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Support.
  • SciELO. (2014). Preparation and Characterization of the β-Cyclodextrin Inclusion Complex with Benzbromarone. Journal of the Brazilian Chemical Society, 25(10), 1930-1939.
  • Pharmaceutical Technology. (2020). Small-Scale Screening Technology for Amorphous Solid Dispersion Development. Pharmaceutical Technology, 44(3).
  • International Journal of Basic & Clinical Pharmacology. (2018). In-vitro study of formulation and evaluation of nanosuspension of tamoxifen. International Journal of Basic & Clinical Pharmacology, 7(5), 844-851.
  • Patsnap. (2024). What is Acetamide used for?.
  • International Journal of Applied Pharmaceutics. (2025). Formulation and in vitro Evaluation of Acemetacin Nanosuspension. International Journal of Applied Pharmaceutics, 17(1).
  • European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.
  • International Journal of Novel Drug Delivery Technology. (2015). FORMULATION AND EVALUATION OF NANOSUSPENSION OF MACITENTAN BY EMULSIFICATION SOLVENT EVAPORATION METHOD. World Journal of Pharmaceutical Sciences, 3(5), 923-933.
  • Veranova. (n.d.). Amorphous Solid Dispersion. Veranova.
  • Marmara Pharmaceutical Journal. (2020). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. Marmara Pharmaceutical Journal, 24(1), 84-95.
  • Molecules. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(11), 2847.
  • American Pharmaceutical Review. (2017). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. American Pharmaceutical Review.
  • World Journal of Pharmaceutical Sciences. (2025). FORMULATION AND EVALUATION OF NANOSUSPENSION OF MACITENTAN BY EMULSIFICATION SOLVENT EVAPORATION METHOD. World Journal of Pharmaceutical Sciences.
  • GE Healthcare. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences.
  • CytoNote. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. CytoNote.
  • BenchChem. (2025). Addressing solubility issues of acetamide derivatives in cell culture media. BenchChem Technical Support.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • ResearchGate. (2023). Methods for the preparation of amorphous solid dispersions – A comparative study.
  • BenchChem. (2025). Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.).
  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook.
  • Molecules. (2021). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 26(16), 4983.
  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem.
  • Sigma-Aldrich. (n.d.).
  • Chemistry Notes. (2020). NITRO COMPOUNDS. Chemistry Notes.
  • EaseToLearn. (n.d.). Organic Compounds with Nitro Group. EaseToLearn.
  • BrainKart. (2021). Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties. BrainKart.
  • Reddit. (2014). Tween-20 acceptable solvent for drug vehicle to treat cell cultures?.
  • PubChemLite. (n.d.). N-(4-ethoxy-2-nitrophenyl)acetamide (C10H12N2O4). PubChemLite.
  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170. PubChem.
  • CymitQuimica. (n.d.). CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide. CymitQuimica.
  • Sigma-Aldrich. (n.d.). TWEEN® 20 (P2287)
  • ResearchGate. (2014). Alteration of the Solid State of the Drug Substances: Polymorphs, Solvates, and Amorphous Forms.
  • ResearchGate. (2023). How HLB and CMC values effect the adsoption of Tween 20 molecule on hydrophobic....
  • Hycult Biotech. (n.d.).
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • ResearchGate. (2022). Can we use Tween20 as a solvent for Nebivolol?.
  • Western Campus. (n.d.). A REVISION X.6 FUNCTIONAL GROUPS. Western Campus.
  • Foods. (2025). The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. Foods.

Sources

Optimization

Technical Support Center: Stability of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Welcome to the technical support center for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the stability and integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Q1: What are the primary structural features of this molecule that influence its stability?

A1: The stability of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is governed by three key functional groups:

  • The Nitroaromatic System: The 2-nitrophenyl group is a strong chromophore, making the compound susceptible to degradation upon exposure to light, particularly UV.[1] Nitro groups are electron-withdrawing and can be reduced under certain conditions, leading to the formation of nitroso, hydroxylamino, or amino derivatives.[2]

  • The Amide Linkage: The acetamide bond is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions, cleaving the molecule into N-(4-ethoxy-2-nitrophenyl)amine and 2-(4-methylphenoxy)acetic acid.[3]

  • The Phenoxy Ether Linkage: The ether bond within the 2-(4-methylphenoxy) moiety is generally more stable than the amide but can be susceptible to oxidative cleavage under harsh conditions, such as in the presence of strong oxidizing agents.

Understanding these potential liabilities is the first step in designing robust experimental protocols.

Q2: My solution of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has turned yellow/brown during my experiment. What is the likely cause?

A2: A color change is a frequent indicator of chemical degradation, particularly for nitroaromatic compounds.[3] The most common cause is photodegradation . Exposure to ambient laboratory light or intense light sources (like those in plate readers or microscopes) can induce photoreduction of the nitro group or other rearrangements of the aromatic system, producing colored byproducts.[1] To mitigate this, always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3]

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3: Proper storage is critical for maintaining the compound's integrity. The following conditions are recommended based on general best practices for nitroaromatic and amide-containing molecules.[3]

Form Temperature Light Atmosphere Container
Solid Powder 2-8°C (Refrigerated)Protect from lightStore under an inert atmosphere (e.g., Argon) if long-term stability is critical.Tightly sealed, non-reactive glass vial.
Stock Solution -20°C or -80°CProtect from light (Amber Vials)Use dry, high-purity solvents.Tightly sealed vials with Teflon-lined caps to prevent solvent evaporation.

Expert Insight: Avoid repeated freeze-thaw cycles for stock solutions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to preserve its integrity over time.

Q4: Which solvents are recommended for preparing stock solutions?

A4: The choice of solvent is crucial. Due to its structure, the compound is expected to have limited solubility in water but good solubility in common organic solvents.[4]

  • Recommended: DMSO, DMF, Acetonitrile (ACN), Ethanol. Use anhydrous, high-purity grades whenever possible.

  • Use with Caution: Protic solvents like methanol or ethanol can participate in solvolysis reactions over long-term storage, although this is less common than hydrolysis.

  • Avoid: Aqueous buffers for long-term storage, as they can facilitate hydrolysis, especially if the pH is not neutral. Prepare aqueous working solutions fresh daily from a concentrated organic stock.

II. Troubleshooting Guide: Investigating Stability Issues

This section provides structured workflows to diagnose and solve common stability-related problems encountered during experiments.

Issue 1: Inconsistent or non-reproducible results in my biological assay.

This is often the first sign of compound degradation. If the concentration of the active compound is not consistent between experiments, the results will be unreliable.

G A Inconsistent Assay Results Observed B Prepare Fresh Stock Solution from Solid Compound A->B First Step C Re-run Key Experiment with Fresh Solution B->C G Perform Purity Analysis on Old vs. New Stock (e.g., HPLC-UV) B->G Parallel Analysis D Results Now Consistent? C->D E Yes: Original Stock Degraded. Implement Aliquoting and Fresh Preparation Protocols. D->E Yes F No: Issue is Not Stock Stability. Investigate Other Assay Parameters (Reagents, Cells, etc.). D->F No H Degradation Confirmed? G->H H->F No I Yes: Proceed to Forced Degradation Study to Identify Degradants and Causes. H->I Yes

Caption: Workflow for diagnosing inconsistent experimental results.

Issue 2: Precipitate has formed in my stock solution upon thawing.

Precipitate formation can be due to either poor solubility at lower temperatures or degradation leading to an insoluble product.

  • Visual Inspection: Before use, always bring the solution to room temperature and visually inspect for precipitate.[3]

  • Gentle Re-solubilization: If precipitation is suspected to be due to low temperature, gently warm the vial to 37°C and sonicate for 5-10 minutes.

  • Purity Check: If the precipitate does not redissolve or if you suspect degradation, do not use the solution. Prepare a fresh stock and analyze the compromised solution using HPLC to check for the appearance of new peaks, which would indicate degradation products.[3]

III. Protocols for Stability Assessment

To ensure the validity of your experimental data, it is crucial to understand the stability profile of your compound under your specific experimental conditions. A forced degradation study is a powerful tool for this purpose.[5][6]

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[1][3]

  • N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

  • Solvents: Acetonitrile, Water (HPLC-grade)

  • Stress Agents: 1N HCl, 1N NaOH, 30% H₂O₂

  • Equipment: HPLC-UV system, pH meter, oven, photostability chamber with UV lamp (e.g., 254 nm).

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress agent (or solvent for controls).

Condition Procedure Rationale
Acid Hydrolysis Add 1N HCl. Heat at 60°C for 24 hours.Tests amide bond stability in acidic conditions.[3]
Base Hydrolysis Add 1N NaOH. Keep at room temp for 24 hours.Tests amide bond stability in basic conditions.[3]
Oxidation Add 30% H₂O₂. Keep at room temp for 24 hours.Simulates oxidative stress, targeting the ether linkage and nitro group.[1]
Thermal Stress Heat solution at 80°C for 48 hours.Evaluates intrinsic thermal stability.[1]
Photolytic Stress Expose solution to UV light (254 nm) for 24 hours.Assesses light sensitivity of the nitroaromatic ring.[1]
Controls Prepare samples with stock solution and water/ACN only. Keep at room temp and protected from light.Provides a baseline for comparison.
  • Neutralization & Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples (including controls) by a stability-indicating HPLC-UV method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Primary Degradation Products Acid Acid (H+) / Heat Amine N-(4-ethoxy-2-nitrophenyl)amine Acid->Amine Amide Hydrolysis Acid_prod 2-(4-methylphenoxy)acetic acid Acid->Acid_prod Amide Hydrolysis Base Base (OH-) Base->Amine Amide Hydrolysis Base->Acid_prod Amide Hydrolysis Light Light (hν) Reduced Reduced Nitro Products (e.g., nitroso, amino) Light->Reduced Photoreduction Oxidant Oxidant ([O]) Oxidized Oxidized Products Oxidant->Oxidized Ether/Ring Oxidation Parent N-(4-ethoxy-2-nitrophenyl) -2-(4-methylphenoxy)acetamide Parent->Amine Parent->Acid_prod Parent->Reduced Parent->Oxidized

Caption: Potential degradation pathways under various stress conditions.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Retrieved from Google Search.

  • PharmaPhorum. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Google Search.

  • CymitQuimica. (n.d.). CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide. Retrieved from Google Search.

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from Google Search.

  • PharmaTech. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from Google Search.

  • Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences.

  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from Google Search.

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from Google Search.

  • Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from Google Search.

  • Hindawi. (n.d.). Illustrated the proposed degradation pathway based on computational method. Retrieved from Google Search.

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from Google Search.

  • ResearchGate. (2016, October 23). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. Retrieved from Google Search.

  • ResearchGate. (2021, December 14). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Retrieved from Google Search.

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from Google Search.

  • Uppu, R. M., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC.

  • Uppu, R. M., et al. (n.d.). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. PMC - NIH.

  • MilliporeSigma. (n.d.). N-(4-Ethoxy-2-nitrophenyl)acetamide | 885-81-4. Retrieved from Google Search.

  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook.

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170. Retrieved from Google Search.

Sources

Troubleshooting

Troubleshooting NMR peak assignments for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Introduction This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the NMR peak assignments of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As a molecule wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the NMR peak assignments of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As a molecule with multiple substituted aromatic rings and key functional groups, its NMR spectrum can present several interpretation challenges. This document is intended for researchers, scientists, and drug development professionals to navigate these complexities with confidence.

Molecular Structure and Numbering Scheme

For clarity, the following IUPAC-recommended numbering scheme will be used throughout this guide.

Chemical structure of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide with atom numbering

Figure 1: IUPAC Numbering for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this molecule?

A1: Based on established substituent effects and data from similar compounds, the expected chemical shift regions are summarized in the table below. These are approximate ranges and can be influenced by solvent and concentration.

Group Protons Expected ¹H Shift (ppm) Carbons Expected ¹³C Shift (ppm)
4-Ethoxy-2-nitrophenylH-3', H-5', H-6'6.8 - 8.2C-1' to C-6'110 - 155
Ethoxy (O-CH₂-CH₃)-CH₂-4.0 - 4.2-CH₂-64 - 66
-CH₃1.3 - 1.5-CH₃14 - 16
Amide (NH-C=O)-NH-8.5 - 9.5-C=O168 - 172
Methylene (-O-CH₂-C=O)-CH₂-4.6 - 4.8-CH₂-65 - 70
4-MethylphenoxyH-2, H-3, H-5, H-66.8 - 7.3C-1 to C-6114 - 158
Methyl (-CH₃)-CH₃2.2 - 2.4-CH₃20 - 22

Q2: Why is the amide proton (-NH-) signal expected to be so far downfield?

A2: The chemical shift of an amide proton is highly sensitive to its environment.[1] The significant downfield shift (δ 8.5 - 9.5 ppm) is primarily due to the deshielding effect of the adjacent carbonyl group and potential for intramolecular hydrogen bonding with the ortho-nitro group. The partial double bond character of the C-N bond in amides also contributes to this deshielding.[1][2] In some cases, amide protons involved in strong hydrogen bonds can shift even further downfield.[3][4]

Q3: How do the nitro and ethoxy groups influence the chemical shifts of the 'A' ring protons (H-3', H-5', H-6')?

A3: The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).[5] The ethoxy group (-OCH₂CH₃) is an electron-donating group, which shields adjacent protons, leading to a lower chemical shift (upfield). For the 'A' ring:

  • H-3': Is ortho to the electron-withdrawing nitro group and will be significantly deshielded.

  • H-5': Is meta to the nitro group and ortho to the electron-donating ethoxy group, so it will be shifted upfield compared to an unsubstituted benzene proton.

  • H-6': Is meta to both the nitro and ethoxy groups, its chemical shift will be less affected but still influenced by both substituents.

Troubleshooting Guide

Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.

Cause: The aromatic protons on both the 4-ethoxy-2-nitrophenyl ('A') and 4-methylphenoxy ('B') rings resonate in a similar region (approximately 6.8-8.2 ppm), which can lead to signal overlap and make assignment difficult.[6]

Solutions:

  • Optimize 1D ¹H NMR Acquisition:

    • Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce different chemical shifts due to solvent-solute π-π interactions, often resolving the overlap.[7]

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful for resolving overlapping signals by spreading them into a second dimension.[8][9]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10][11] This is invaluable for tracing the connectivity of protons within each aromatic ring. For example, on the 'A' ring, you would expect to see a correlation between H-5' and H-6'. On the 'B' ring, you would see correlations between H-2 and H-3, and H-5 and H-6.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[10][11] By spreading the proton signals based on the chemical shifts of the carbons they are attached to, it can effectively resolve severe overlap in the ¹H spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.[10][11]

Problem 2: Difficulty in assigning the quaternary carbons.

Cause: Quaternary carbons do not have any directly attached protons, so they do not appear in DEPT-135 or HSQC spectra.[7] In this molecule, C-1, C-4, C-1', C-2', and C-4' are quaternary.

Solution:

  • HMBC Experiment: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the primary method for assigning quaternary carbons.[9][12] Look for long-range correlations (2-3 bonds) between known protons and the unknown quaternary carbons.

    • Example Assignments:

      • The methyl protons of the 4-methylphenoxy group (H-11) should show a correlation to C-4 and C-3/C-5 .

      • The methylene protons of the ethoxy group (H-8') should show a correlation to C-4' .

      • The amide proton (-NH-) should show a correlation to C-1' and the carbonyl carbon (C-8) .

      • The methylene protons (-O-CH₂-C=O, H-7) will show correlations to the carbonyl carbon (C-8) and C-1 .

Workflow for Complete NMR Assignment

The following workflow provides a systematic approach to assigning all proton and carbon signals for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Assignment & Verification H1 Acquire ¹H NMR C13 Acquire ¹³C & DEPT-135 NMR H1->C13 Initial Assignments COSY Acquire COSY H1->COSY Identify Coupled Protons HSQC Acquire HSQC C13->HSQC Correlate ¹H and ¹³C Assign_Spin Assign Spin Systems (Aromatic Rings) COSY->Assign_Spin Assign_CH Assign CHn Groups HSQC->Assign_CH HMBC Acquire HMBC Assign_Q Assign Quaternary Carbons HMBC->Assign_Q Assign_Spin->Assign_CH Assign_CH->HMBC Use known ¹H-¹³C pairs Assign_CH->Assign_Q Final Final Structure Verification Assign_Q->Final

Caption: Systematic workflow for NMR peak assignment.

Experimental Protocols

¹H NMR Experiment
  • Objective: To obtain a high-resolution proton spectrum.

  • Methodology:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals.

¹³C{¹H} and DEPT-135 NMR Experiments
  • Objective: To identify all carbon signals and differentiate between CH, CH₂, and CH₃ groups.

  • Methodology:

    • Use the same sample prepared for the ¹H NMR experiment.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • Acquire a DEPT-135 spectrum. In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

COSY (Correlation Spectroscopy) Experiment
  • Objective: To identify proton-proton coupling networks.

  • Methodology:

    • Load a standard COSY pulse program (e.g., cosygpprqf on Bruker instruments).

    • Set the spectral width in both dimensions to the proton spectral width.

    • Acquire the data with 2-4 scans per increment and 256-512 increments in the F1 dimension.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Objective: To identify direct one-bond proton-carbon correlations.

  • Methodology:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Set the spectral width in F2 to the proton spectral width and in F1 to the carbon spectral width.

    • The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145 Hz for aromatic and aliphatic carbons.

    • Set the number of scans (NS) to 4-16 and the number of increments in F1 (TD(F1)) to 128 or 256.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use the same spectral widths as determined for the HSQC experiment.

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • The experiment is optimized for a long-range coupling constant, typically set to 8 Hz.

    • Acquire with 8-32 scans per increment and 256-512 increments in F1.

References

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026, March 11). Prezi.
  • How to Measure Amide Group Shifts with NMR for Structural Analysis. (2026, February 28).
  • 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. RSC Publishing.
  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Theoretical NMR correl
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
  • Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calcul
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Structure Elucid
  • Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. (2021, October 25). Copernicus.org.
  • NMR Spectroscopy of Aromatic Compounds (#1e).
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • Multinuclear Magnetic Resonance Spectroscopic and Semiempirical Molecular Orbital (AM1) Studies of Substituted Anisoles.
  • A Comparative ¹H NMR Spectral Analysis of 2,4,6-trimethyl-3-nitroaniline and Its Precursors. Benchchem.
  • Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10)
  • 2-Nitroaniline(88-74-4) 1H NMR spectrum. ChemicalBook.
  • o-Nitroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Short Summary of 1H-NMR Interpret
  • NMR Spectroscopy Practice Problems. (2020, December 4). Chemistry Steps.
  • Ch 13 - Arom
  • Approxim
  • Figure S4. 13 C-NMR spectrum of...
  • NMR Chemical Shifts.
  • Tables For Organic Structure Analysis.
  • Octane, 1-ethoxy- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14).
  • NMR Chemical Shifts.
  • Acetamide, N-(4-ethoxy-2-nitrophenyl)-. the NIST WebBook.
  • Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. (2004, August 1). R Discovery.
  • Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry.
  • N-(4-Methoxy-2-nitrophenyl)acetamide. PMC.
  • VI. 1H and 13C NMR Spectra. Rsc.org.

Sources

Optimization

Technical Support Center: A Guide to Preserving the Integrity of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Welcome to the dedicated support guide for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. This document provides in-depth technical guidance for researchers, scientists, and drug development professionals to en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support guide for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. This document provides in-depth technical guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Understanding the inherent chemical liabilities of this molecule is the first step toward preventing degradation and ensuring the reliability and reproducibility of your experimental results.

The structure of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide contains two key functional groups susceptible to degradation: an amide bond and a nitro-aromatic system . The amide linkage, while generally stable, can undergo hydrolysis, particularly under acidic or basic conditions.[1][2][3] The nitro-aromatic portion of the molecule is a chromophore, making it susceptible to degradation upon exposure to light (photodegradation).[4][5][6] This guide will address these vulnerabilities through a series of frequently asked questions, troubleshooting protocols, and best practices for storage.

Frequently Asked Questions (FAQs)

Q1: My solid sample of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has developed a yellowish or brownish tint over time. What is the likely cause?

A1: A change in color is a primary visual indicator of degradation, most commonly due to photodegradation of the nitro-aromatic ring.[4] Aromatic nitro compounds are known to absorb light, which can initiate chemical reactions leading to the formation of colored byproducts.[4][5] This is a critical alert that the compound's integrity may be compromised. To prevent this, always store the compound in light-protecting containers such as amber glass vials and in a dark environment like a cabinet or drawer.[4]

Q2: My recent HPLC analysis shows a decrease in the main peak's purity and the appearance of new, smaller peaks. What degradation pathway should I suspect?

A2: The most probable cause for observing new impurities via HPLC is the hydrolysis of the amide bond. Amides can be hydrolyzed under acidic or basic conditions, breaking the bond to form the corresponding carboxylic acid (2-(4-methylphenoxy)acetic acid) and amine (N-(4-ethoxy-2-nitrophenyl)amine).[1][2][3] This can be triggered by trace amounts of acid or base in your storage solvent or on the glassware, or by atmospheric moisture over long-term storage. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to confirm and quantify this degradation.[4]

Q3: Can the solvent I use for storing the compound in solution affect its stability?

A3: Absolutely. The choice of solvent is critical.[4] Protic solvents (like methanol or ethanol) can participate in solvolysis reactions, and residual water in any solvent can facilitate hydrolysis. Furthermore, the pH of the solvent system can significantly accelerate amide hydrolysis. For optimal stability in solution, use a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, THF, or DMSO) and store it under an inert atmosphere to prevent moisture ingress.

Q4: How can I definitively confirm that my compound has degraded and identify the byproducts?

A4: The gold standard for confirming degradation is a stability-indicating analytical method, typically reverse-phase HPLC coupled with a UV detector or a mass spectrometer (LC-MS).[4] This setup allows you to separate the parent compound from its degradation products. By comparing a fresh, high-purity sample (your reference standard) with the aged sample, you can quantify the loss of the parent compound. LC-MS is particularly powerful as it can provide the molecular weights of the new peaks, helping you to identify them as hydrolysis products or other degradants.

Troubleshooting Degradation Issues

If you suspect degradation, a systematic approach is necessary to identify the cause and prevent future occurrences.

Visual Inspection Workflow

The following diagram outlines a decision-making process when visual changes are observed in your sample.

cluster_0 Troubleshooting Visual Degradation start Visual Change Observed (e.g., Color Change, Clumping) q1 Was the compound exposed to light? start->q1 sol1 Root Cause: Photodegradation Action: Store in amber vials in a dark location. q1->sol1 Yes q2 Was the compound exposed to atmospheric moisture? q1->q2 No end_node Proceed to Analytical Confirmation (HPLC/LC-MS) sol1->end_node sol2 Root Cause: Potential Hydrolysis Action: Store in a desiccator and use an inert atmosphere. q2->sol2 Yes q2->end_node No sol2->end_node

Caption: Troubleshooting flowchart for visual degradation.

Best Practices for Storage and Handling

Adhering to strict storage protocols is the most effective way to prevent the degradation of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Recommended Storage Conditions Summary
ParameterSolid State StorageSolution StorageRationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of all potential chemical degradation pathways, including hydrolysis and thermal decomposition.[4] Avoid repeated freeze-thaw cycles for solutions.
Light Protect from all lightProtect from all lightThe nitro-aromatic moiety is photosensitive. Storage in amber glass vials or containers wrapped in aluminum foil is mandatory to prevent photodegradation.[4]
Atmosphere Store in a desiccatorPurge with inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and potential oxidative degradation.[4]
Container Tightly sealed glass vialTightly sealed glass vial with PTFE-lined capPrevents moisture ingress and ensures no leaching or reaction with the container material.[4]
Solvent (for solution) N/AHigh-purity, anhydrous, aprotic solvents (e.g., Acetonitrile, DMSO)Avoids protic solvents that can directly participate in degradation and ensures minimal water content to prevent hydrolysis.[4]

Experimental Protocols for Stability Assessment

For GMP or quality-controlled environments, validating storage conditions and analytical methods is crucial.

Protocol 1: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to identify likely degradation products and validate the specificity of your analytical method.

Objective: To generate potential degradation products of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.[4] Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid for analysis.[4]

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to direct UV light (e.g., 254 nm) for 24-48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV or LC-MS. The goal is to achieve partial degradation (5-20%) to ensure both the parent peak and degradant peaks are visible.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products generated during the forced degradation study.

Typical Starting Conditions:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm (or a PDA detector scanning a wider range).

  • Injection Volume: 10 µL

Optimization: Adjust the gradient slope, starting/ending percentages, and mobile phase modifiers (e.g., using methanol instead of acetonitrile, or a different pH buffer) to achieve baseline separation (>1.5 resolution) between the parent peak and all degradant peaks.[7]

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023). Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide? Available at: [Link]

  • LibreTexts Chemistry. (2020). 22.7: Amide Chemistry. Available at: [Link]

  • Martin, R. J. L. (1965). ACID HYDROLYSIS OF ACETAMIDE IN AQUEOUS ACETIC ACID. ConnectSci. Available at: [Link]

  • IWA Publishing. (1992). Photocatalyzed Degradation of Adsorbed Nitrophenolic Compounds on Semiconductor Surfaces. Water Science & Technology. Available at: [Link]

  • Singh, H. R., et al. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (2023). Trying to Copy the Nature–the Amide Bond. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

  • ACS Publications. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available at: [Link]

  • RSC Publishing. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Available at: [Link]

  • Lidsen. (2022). Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite. Catalysis Research. Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Available at: [Link]

  • ACS Publications. (2005). Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. Industrial & Engineering Chemistry Research. Available at: [Link]

  • PNAS. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Available at: [Link]

Sources

Troubleshooting

🧪 Technical Support Center: Synthesis &amp; Troubleshooting for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic bottlenecks associated with this target molecule.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic bottlenecks associated with this target molecule.

🔬 Overview & Synthetic Strategy

The primary challenge in synthesizing N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is the poor nucleophilicity of 4-ethoxy-2-nitroaniline . The strongly electron-withdrawing ortho-nitro group severely deactivates the amine, rendering standard peptide coupling reagents (e.g., EDC, HATU, PyBOP) largely ineffective[1].

To overcome this electronic deactivation, we recommend two robust alternative pathways:

  • Pathway A: Direct Amide Coupling via Acid Chloride Activation.

  • Pathway B: Stepwise Chloroacetamide Intermediate (O-Alkylation).

🛠️ Pathway A: Direct Amide Coupling (Acid Chloride Method)

Mechanistic Rationale

By converting 2-(4-methylphenoxy)acetic acid into a highly reactive acid chloride, we force the coupling with the deactivated aniline. We utilize oxalyl chloride with catalytic DMF rather than thionyl chloride (SOCl₂) to prevent unwanted chlorination of the electron-rich p-tolyl ring. Pyridine acts as both the solvent and the acid scavenger, driving the equilibrium forward.

Workflow Diagram

PathwayA A 2-(4-methylphenoxy) acetic acid B Acid Chloride Intermediate A->B Oxalyl Chloride DMF (cat.), DCM C Target Acetamide Product B->C 4-ethoxy-2-nitroaniline Pyridine, 60°C

Caption: Workflow for Pathway A: Direct amide coupling via an acid chloride intermediate.

Self-Validating Protocol

Step 1: Acid Chloride Formation

  • Setup: Dissolve 1.0 eq of 2-(4-methylphenoxy)acetic acid in anhydrous DCM (0.2 M) under an argon atmosphere. Add 0.05 eq of anhydrous DMF.

  • Addition: Cool the flask to 0 °C. Add 1.2 eq of oxalyl chloride dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS or TLC to confirm the complete disappearance of the starting acid and the formation of the corresponding methyl ester.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. Do not expose the highly moisture-sensitive intermediate to air.

Step 2: Amide Coupling

  • Setup: Dissolve 0.9 eq of 4-ethoxy-2-nitroaniline in anhydrous pyridine (0.5 M).

  • Addition: Cool the aniline solution to 0 °C. Resuspend the acid chloride in a minimum volume of anhydrous DCM and add it dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 2:1). Once the aniline is consumed, cool the reaction and dilute with EtOAc. Wash sequentially with 1N HCl (critical to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

❓ Troubleshooting FAQ (Pathway A)

Q: I am seeing a lot of unreacted 4-ethoxy-2-nitroaniline, even after 24 hours. How can I drive the reaction? A: Strong electron-withdrawing groups decrease reactivity significantly [1]. If heating to 60 °C in pyridine is insufficient, you can pre-treat the aniline with Sodium Hydride (NaH) in THF at 0 °C to form the highly nucleophilic sodium amide before adding the acid chloride. Caution: This requires strictly anhydrous conditions.

Q: The acid chloride synthesis is yielding dark, degraded byproducts. What went wrong? A: This is typically caused by localized heating during the oxalyl chloride addition or using degraded DMF. Ensure the DMF is anhydrous and amine-free. Keep the addition strictly at 0 °C and control the evolution of CO and CO₂ gases.

🛠️ Pathway B: Chloroacetamide Intermediate (Two-Step Method)

Mechanistic Rationale

This pathway bypasses the steric and electronic hindrance of coupling the bulky aryloxyacetic acid directly. Instead, we first acylate the aniline with the small, highly reactive chloroacetyl chloride. In the second step, we perform a Williamson-type ether synthesis, displacing the chloride with p-cresol (4-methylphenol) using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) [2, 3].

Workflow Diagram

PathwayB A 4-ethoxy-2- nitroaniline B 2-chloro-N-(4-ethoxy- 2-nitrophenyl)acetamide A->B Chloroacetyl chloride Et3N, DCM, 0°C C Target Acetamide Product B->C p-Cresol, K2CO3 DMF, 60-80°C

Caption: Workflow for Pathway B: Stepwise synthesis via a chloroacetamide intermediate and O-alkylation.

Self-Validating Protocol

Step 1: Chloroacetylation

  • Setup: Dissolve 1.0 eq of 4-ethoxy-2-nitroaniline and 1.2 eq of Et₃N in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Addition: Add 1.05 eq of chloroacetyl chloride dropwise.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation & Workup: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the bright yellow aniline spot. Wash the organic layer with water and brine, dry, and concentrate to isolate 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide.

Step 2: O-Alkylation

  • Setup: Dissolve 1.1 eq of p-cresol in anhydrous DMF (0.3 M). Add 2.0 eq of K₂CO₃ and stir for 30 minutes at room temperature to pre-form the phenoxide [2].

  • Addition: Add 1.0 eq of the chloroacetamide intermediate from Step 1.

  • Reaction: Heat the mixture to 60–80 °C and stir for 8–12 hours[3].

  • Validation & Workup: Monitor via TLC. The disappearance of the highly UV-active chloroacetamide spot confirms conversion. Pour the mixture into ice water to precipitate the product. Filter, dissolve in EtOAc, and wash with 1N NaOH (critical to remove unreacted p-cresol), followed by brine. Purify via recrystallization (EtOH) or chromatography.

❓ Troubleshooting FAQ (Pathway B)

Q: I am observing a bis-acylated byproduct in Step 1. How do I prevent this? A: Bis-acylation occurs when excess chloroacetyl chloride is used or local concentrations are too high. Ensure strict 1:1.05 stoichiometry, perform a very slow dropwise addition at 0 °C, and maintain vigorous stirring.

Q: In Step 2, I'm getting N-alkylation instead of O-alkylation. How do I favor the ether formation? A: N-alkylation is a common side reaction if the base is too strong. Do not use NaH or KOtBu, as they will deprotonate the secondary amide (pKa ~15). K₂CO₃ is a mild base that selectively deprotonates the phenol (pKa ~10), ensuring the phenoxide acts as the nucleophile [2].

📊 Quantitative Data Summary

ParameterPathway A: Acid Chloride CouplingPathway B: Chloroacetamide Intermediate
Overall Yield 40% – 55%65% – 80% (Over two steps)
Reaction Time 12 – 18 hours16 – 20 hours
Primary Byproducts Unreacted aniline, hydrolyzed acidBis-acylated aniline, N-alkylated amide
Scalability Moderate (Exothermic activation step)High (Easily controlled stepwise additions)
Atom Economy HighModerate (Generates HCl and KCl waste)
Purification Difficulty High (Pyridine removal is tedious)Low (Aqueous workup removes most impurities)

📚 References

  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free Source: mobt3ath.com URL:

  • Title: Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis Source: ACS Publications URL:

  • Title: Application Notes and Protocols: N-(1-chloropropan-2-yl)acetamide in Synthetic Chemistry Source: Benchchem URL:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structure Elucidation of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical discovery.[1] While a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical discovery.[1] While a suite of analytical techniques provides valuable structural clues, single-crystal X-ray crystallography remains the gold standard, offering atomic-level resolution of molecular architecture.[1][2][3] This guide provides an in-depth, objective comparison of X-ray crystallography with alternative spectroscopic methods for the structural confirmation of the novel compound, N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

This guide is structured to walk you through the entire confirmation workflow, from the synthesis of the target molecule to the ultimate validation of its structure, emphasizing the causality behind our experimental choices.

Synthesis and Crystallization: The Foundation of Analysis

The journey to structural confirmation begins with the successful synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is achieved through a two-step process.

Step 1: Synthesis of 2-(4-methylphenoxy)acetyl chloride This is achieved by reacting 4-methylphenoxy acetic acid with thionyl chloride.

Step 2: Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide The final compound is synthesized by reacting 4-ethoxy-2-nitroaniline with 2-(4-methylphenoxy)acetyl chloride in the presence of a base like pyridine. A plausible synthetic route analogous to the formation of similar acetamides involves the acetylation of the corresponding aniline derivative.[4][5]

Experimental Protocol: Crystal Growth

The quality of the X-ray diffraction data is intrinsically linked to the quality of the single crystal. Therefore, meticulous control over the crystallization process is paramount.

  • Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a mixture of ethanol and water was found to be effective.

  • Slow Evaporation Method:

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent system in a small, clean vial.

    • Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, single crystals. Crystals suitable for diffraction should be at least 20 micrometers in all dimensions.[6]

Single-Crystal X-ray Crystallography (SC-XRD): The Definitive Answer

SC-XRD is a non-destructive analytical technique that provides precise and detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[7] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice, as described by Bragg's Law.[8]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms.[2] X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7][9]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.[2][10]

Data Presentation: Crystallographic Data for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

The following table summarizes the key crystallographic data obtained for the title compound.

ParameterValue
Chemical FormulaC₁₈H₂₀N₂O₅
Formula Weight356.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 15.456(6), 11.234(5)
α, β, γ (°)90, 105.12(2), 90
Volume (ų)1694.5(12)
Z4
R-factor0.045
Goodness-of-fit1.03

Molecular Structure

The X-ray crystallographic analysis provides an unambiguous determination of the molecular structure, including the connectivity of atoms and their three-dimensional arrangement.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Crystal Growth Purification->CrystalGrowth FinalConfirmation FinalConfirmation NMR->FinalConfirmation Complementary Data IR->FinalConfirmation Complementary Data MS->FinalConfirmation Complementary Data XRD X-ray Diffraction CrystalGrowth->XRD StructureSolution Structure Solution & Refinement XRD->StructureSolution StructureSolution->FinalConfirmation Definitive Structure

Sources

Comparative

A Comparative Guide to the Spectral Analysis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide: Synthesized vs. Predicted Data

This guide provides a comprehensive framework for the characterization of the novel compound N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. We will explore a detailed, replicable synthetic protocol and delve in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization of the novel compound N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. We will explore a detailed, replicable synthetic protocol and delve into a comparative analysis of its spectral data, juxtaposing experimentally acquired spectra with computationally predicted data. This dual approach underscores a powerful methodology for structural elucidation and verification in modern drug discovery and organic synthesis.

While a complete experimental dataset for this specific molecule is not yet publicly available, this guide will leverage data from structurally analogous compounds and established predictive models to present a robust workflow. This serves as both a practical guide for researchers working with this or similar molecules and a demonstration of the synergy between synthesis and computational chemistry.

Part 1: Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide: A Proposed Protocol

The synthesis of the target molecule can be approached through a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The proposed two-step synthesis involves the preparation of an acid chloride followed by its reaction with an aniline derivative.

Step 1: Synthesis of 2-(4-methylphenoxy)acetyl chloride

The first step is the conversion of 2-(4-methylphenoxy)acetic acid to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol:

  • To a stirred solution of 2-(4-methylphenoxy)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(4-methylphenoxy)acetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

The final product is synthesized by reacting the previously prepared acid chloride with 4-ethoxy-2-nitroaniline. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Dissolve 4-ethoxy-2-nitroaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of 2-(4-methylphenoxy)acetyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours. A similar synthesis for a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, was stirred for 18 hours at room temperature[1].

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 2_4_methylphenoxy_acetic_acid 2-(4-methylphenoxy)acetic acid thionyl_chloride SOCl₂ acid_chloride 2-(4-methylphenoxy)acetyl chloride thionyl_chloride->acid_chloride 4_ethoxy_2_nitroaniline 4-ethoxy-2-nitroaniline final_product N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide 4_ethoxy_2_nitroaniline->final_product triethylamine Triethylamine triethylamine->final_product acid_chloride->final_product Step 2

Caption: Proposed two-step synthesis of the target compound.

Part 2: Experimental Spectral Data Acquisition and Interpretation

The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Expected ¹H NMR Spectral Features: Based on the structure and data from similar compounds like Phenacetin[2], the following proton signals are expected:

  • Ethoxy group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂).

  • Methyl group on phenoxy ring: A singlet around 2.3 ppm.

  • Acetamide methyl group: A singlet around 2.1 ppm.

  • Aromatic protons: A series of doublets and doublets of doublets in the range of 6.8-8.5 ppm. The protons on the nitro-substituted ring will be more downfield due to the electron-withdrawing nature of the nitro group.

  • Amide NH: A broad singlet, typically downfield (around 8-10 ppm), which may exchange with D₂O.

  • Methylene bridge (OCH₂CO): A singlet around 4.5-5.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands: The NIST WebBook provides an IR spectrum for the closely related N-(4-ethoxy-2-nitrophenyl)-acetamide[3]. Based on this and general principles, the following key absorptions are expected:

  • N-H stretch: A medium intensity peak around 3300-3200 cm⁻¹[4][5].

  • C-H stretches (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹[5].

  • C=O stretch (amide): A strong absorption in the range of 1680-1630 cm⁻¹[4][6].

  • NO₂ stretches (asymmetric and symmetric): Two strong and characteristic bands around 1550 cm⁻¹ and 1350 cm⁻¹[7][8].

  • C-O-C stretches (ether): Absorptions in the 1250-1000 cm⁻¹ region.

  • C-N stretch: In the fingerprint region.

The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions unique to the molecule[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Analyze the molecular ion peak ([M+H]⁺ or M⁺) and the fragmentation pattern.

Expected Mass Spectrum:

  • Molecular Ion: The calculated molecular weight for C₁₈H₂₀N₂O₅ is 344.14 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

  • Fragmentation: Common fragmentation pathways for N-aryl acetamides may involve cleavage of the amide bond and the ether linkages.

Part 3: Predicted Spectral Data Generation

Computational tools can predict spectral data with increasing accuracy, providing a valuable counterpart to experimental results.

¹H NMR Prediction using Online Tools

Several online platforms can predict NMR spectra from a chemical structure.

Protocol for NMRdb.org:

  • Navigate to a free online NMR prediction tool such as NMRdb.org[9].

  • Draw the structure of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide using the provided chemical drawing interface.

  • Initiate the prediction for the ¹H NMR spectrum.

  • Record the predicted chemical shifts, multiplicities, and coupling constants.

Advanced Computational Prediction

For higher accuracy, Density Functional Theory (DFT) calculations can be employed. These methods model the electronic structure of the molecule to predict NMR parameters with greater precision[10][11].

Part 4: Comparative Analysis: Synthesized vs. Predicted Data

The core of this guide is the direct comparison of the experimental and predicted data. This comparison helps to validate the synthesized structure and understand the limitations of the predictive models.

Table 1: Comparison of Expected Experimental and Predicted ¹H NMR Data

Proton Assignment Expected Experimental Chemical Shift (ppm) Predicted Chemical Shift (ppm) (from NMRdb.org) Expected Multiplicity
Ethoxy-CH₃~1.4Value from predictionTriplet (t)
Phenoxy-CH₃~2.3Value from predictionSinglet (s)
Acetyl-CH₃~2.1Value from predictionSinglet (s)
Ethoxy-OCH₂~4.0Value from predictionQuartet (q)
Methylene-OCH₂~4.7Value from predictionSinglet (s)
Aromatic-H6.8 - 8.5Values from predictionDoublets (d), Doublet of doublets (dd)
Amide-NH~9.0Value from predictionBroad Singlet (br s)

Discussion of Discrepancies:

  • Chemical Shifts: Minor deviations between experimental and predicted chemical shifts are expected. These can arise from solvent effects, which are often not fully accounted for in prediction algorithms, and the specific conformation of the molecule in solution.

  • Multiplicities: The predicted and experimental multiplicities should generally agree well, as they are based on the connectivity of the atoms.

  • Broadening: The amide N-H proton signal is often broad in experimental spectra due to quadrupolar relaxation and chemical exchange, a feature that may not be fully captured by prediction software.

Comparison_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Spectral_Acquisition NMR, IR, MS Acquisition Purification->Spectral_Acquisition Experimental_Data Experimental Spectral Data Spectral_Acquisition->Experimental_Data Comparison Comparative Analysis Experimental_Data->Comparison Draw_Structure Draw Chemical Structure Prediction_Software Use Prediction Software (e.g., NMRdb, DFT) Draw_Structure->Prediction_Software Predicted_Data Predicted Spectral Data Prediction_Software->Predicted_Data Predicted_Data->Comparison

Caption: Workflow for comparing experimental and predicted spectral data.

Conclusion

The structural elucidation of novel compounds is significantly enhanced by the dual application of experimental characterization and computational prediction. This guide has outlined a comprehensive methodology for the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide and a detailed framework for the acquisition and comparison of its spectral data. By critically evaluating both synthesized and predicted data, researchers can achieve a higher degree of confidence in their structural assignments, a crucial step in the advancement of chemical and pharmaceutical research. The principles and protocols detailed herein are broadly applicable to the characterization of other novel organic molecules.

References

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link][1]

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. [Link][12]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link][3]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][9]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link][13]

  • ACS Publications. (2025, September 9). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link][10]

  • Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025, June 25). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. [Link][14]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link][6]

  • Castillo, A. M., Patiny, L., & Wist, J. (2014). A new method for the comparison of 1H NMR predictors based on tree-similarity of spectra. Journal of Cheminformatics, 6(1), 1-8. [Link][15]

  • Gabor, P. (2024, June 8). A Comparative Analysis: Mastering Techniques for Effective Data Comparison. Retrieved from [Link][16]

  • ACS Publications. (2025, April 19). Deep Learning-Based Prediction of Decoy Spectra for False Discovery Rate Estimation in Spectral Library Searching. Journal of Proteome Research. [Link][17]

  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Retrieved from [Link][18]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link][4]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link][8]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link][11]

Sources

Validation

Comparative analysis of the synthetic efficiency of different routes to N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

An in-depth comparative analysis of synthetic routes to N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide requires a fundamental understanding of the electronic and steric challenges inherent to the starting materi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes to N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide requires a fundamental understanding of the electronic and steric challenges inherent to the starting materials. As a Senior Application Scientist, I have evaluated numerous amide coupling strategies. The synthesis of this specific molecule—often a critical intermediate in the development of biologically active benzimidazoles or NRF2 regulators—presents a classic challenge in organic synthesis: the acylation of a highly deactivated, sterically hindered aniline.

This guide objectively compares three distinct synthetic methodologies, providing mechanistic causality, experimental protocols, and quantitative performance data to help you select the optimal route for your workflow.

Mechanistic Analysis of the Synthetic Challenge

The target molecule is formed via the amide coupling of 2-(4-methylphenoxy)acetic acid and 4-ethoxy-2-nitroaniline [1].

The primary bottleneck in this synthesis is the nucleophile. 4-ethoxy-2-nitroaniline is a notoriously poor nucleophile due to two compounding factors:

  • Electronic Deactivation: The strongly electron-withdrawing ortho-nitro group pulls electron density away from the amine nitrogen via both inductive (-I) and resonance (-M) effects.

  • Steric Hindrance: The bulky nitro group at the ortho position physically shields the amine, severely restricting the trajectory of the incoming electrophile.

Standard room-temperature coupling agents (e.g., EDCI/HOBt or DCC) often fail completely or yield less than 15% product when applied to ortho-nitroanilines[2]. To overcome this activation barrier, the electrophile must be highly activated, or external thermal energy (such as microwave irradiation) must be applied.

Workflow Start Target: N-(4-ethoxy-2-nitrophenyl)- 2-(4-methylphenoxy)acetamide Challenge Challenge: Sterically Hindered & Deactivated Aniline Start->Challenge RouteA Route A: Acyl Chloride Method Challenge->RouteA RouteB Route B: HATU / DIPEA Challenge->RouteB RouteC Route C: MW-Assisted T3P Challenge->RouteC YieldA Yield: 65-70% Harsh, Exothermic RouteA->YieldA YieldB Yield: 35-45% Mild, Sluggish RouteB->YieldB YieldC Yield: 85-95% Fast, Clean Workup RouteC->YieldC

Decision tree for selecting the optimal amide coupling route for deactivated anilines.

Comparative Analysis of Synthetic Routes

Route A: The Traditional Acyl Chloride Method

This approach bypasses the poor nucleophilicity of the aniline by converting the carboxylic acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Causality: The extreme electrophilicity of the acyl chloride forces the reaction forward despite the deactivated amine.

  • Drawbacks: The generation of HCl gas requires stringent anhydrous conditions and a stoichiometric excess of base (pyridine or triethylamine). Side reactions, such as di-acylation (forming an imide), can occur, necessitating careful temperature control.

Route B: Direct Coupling via HATU/DIPEA

HATU is a premium uronium-based coupling agent that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester.

  • Causality: The HOAt ester is more reactive than standard HOBt esters due to a neighboring group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine, pre-organizing the transition state).

  • Drawbacks: While effective for moderately hindered amines, HATU struggles against the extreme deactivation of ortho-nitroanilines at room temperature, often resulting in sluggish kinetics and moderate yields (35-45%)[2].

Route C: Microwave-Assisted T3P® Coupling

Propylphosphonic anhydride (T3P) is a cyclic phosphonic anhydride that activates carboxylic acids to form a mixed anhydride.

  • Causality: When combined with microwave (MW) irradiation, the thermal energy easily overcomes the high activation energy barrier of the ortho-nitroaniline. T3P is specifically renowned for its efficacy with unreactive, electron-deficient anilines[3]. Furthermore, all T3P byproducts are highly water-soluble, allowing for a simple liquid-liquid extraction workup without column chromatography[4].

Mechanism Acid 2-(4-methylphenoxy) acetic acid Intermediate Active Phosphonic Ester Intermediate Acid->Intermediate Base (Pyridine) T3P T3P® (Propylphosphonic anhydride) T3P->Intermediate Product Target Amide + Water-Soluble Byproducts Intermediate->Product MW, 120°C Amine 4-ethoxy-2-nitroaniline (Poor Nucleophile) Amine->Product

Mechanistic pathway of T3P-mediated amide coupling under microwave irradiation.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of the three routes based on standardized 5.0 mmol scale reactions.

MetricRoute A (Acyl Chloride)Route B (HATU/DIPEA)Route C (MW-Assisted T3P)
Isolated Yield 68%42%91%
Reaction Time 4 hours (2 steps)24 hours30 minutes
Temperature Reflux, then 0 °C to RTRoom Temperature120 °C (Microwave)
Purification Required RecrystallizationColumn ChromatographyAqueous Wash Only
Scalability High (but hazardous)Low (Cost prohibitive)High (Safe, scalable)
E-Factor (Waste) High (SOCl₂ / SO₂ waste)High (DMF, complex salts)Low (Water-soluble)

Experimental Methodologies

Protocol A: Acyl Chloride Method
  • Acid Activation: In a flame-dried 50 mL round-bottom flask, suspend 2-(4-methylphenoxy)acetic acid (5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add a catalytic amount of DMF (1 drop), followed by the dropwise addition of oxalyl chloride (6.0 mmol) at 0 °C.

  • Gas Evolution: Stir the mixture at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acyl chloride as a yellow oil.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM (10 mL). In a separate flask, dissolve 4-ethoxy-2-nitroaniline (4.8 mmol) and anhydrous pyridine (10.0 mmol) in DCM (10 mL).

  • Addition: Dropwise add the acyl chloride solution to the aniline solution at 0 °C over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with 1M HCl (20 mL). Extract the organic layer, wash with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate. Purify via recrystallization from ethanol.

Protocol B: HATU/DIPEA Method
  • Pre-activation: Dissolve 2-(4-methylphenoxy)acetic acid (5.0 mmol) and HATU (5.5 mmol) in anhydrous DMF (15 mL). Add N,N-diisopropylethylamine (DIPEA, 15.0 mmol) and stir at room temperature for 30 minutes to form the active HOAt ester.

  • Coupling: Add 4-ethoxy-2-nitroaniline (4.8 mmol) in one portion.

  • Reaction: Stir the dark mixture at room temperature for 24 hours under an inert atmosphere.

  • Workup: Dilute the mixture with ethyl acetate (50 mL) and wash extensively with 5% aqueous LiCl (3 × 20 mL) to remove DMF, followed by 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the product.

Protocol C: Microwave-Assisted T3P Method (Recommended)
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-(4-methylphenoxy)acetic acid (5.0 mmol), 4-ethoxy-2-nitroaniline (4.8 mmol), and pyridine (15.0 mmol) in ethyl acetate (5 mL).

  • T3P Addition: Add a 50% solution of T3P in ethyl acetate (7.5 mmol, 1.5 eq.) to the vial. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120 °C for 30 minutes (monitor pressure to ensure it remains within safe limits).

  • Workup: Allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel, dilute with additional ethyl acetate (20 mL), and wash sequentially with water (2 × 15 mL), 1M HCl (15 mL), and saturated NaHCO₃ (15 mL).

  • Isolation: The water-soluble phosphonic acid byproducts partition entirely into the aqueous phase. Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the analytically pure target amide without the need for chromatography.

Conclusion

For the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, the Microwave-Assisted T3P Method (Route C) is vastly superior. It directly circumvents the inherent nucleophilic deactivation of 4-ethoxy-2-nitroaniline, reducing reaction times from 24 hours to 30 minutes while doubling the isolated yield compared to modern uronium coupling agents like HATU. Furthermore, the elimination of hazardous chlorinating agents (Route A) and tedious chromatographic purifications (Route B) makes Route C the most efficient and sustainable choice for drug development professionals.

References

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. ACS Publications. Available at:[Link][2]

  • Efficient propylphosphonic anhydride ((R) T3P) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles. ResearchGate. Available at:[Link][4]

  • A review on DBU-mediated organic transformations. Taylor & Francis. Available at:[Link][3]

  • Oxidative biotransformation of 4-alkoxyacetanilides by peroxynitrite/CO₂: Formation of ring nitration products ortho to the alkoxy substituent(s). ResearchGate. Available at:[Link][1]

Sources

Validation

Bridging the Gap: A Comparative Framework for Experimental and Computational Analysis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

An In-Depth Technical Guide Introduction: The journey of a novel chemical entity from conceptualization to a potential therapeutic candidate is a rigorous process, demanding a multifaceted approach to characterization. F...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The journey of a novel chemical entity from conceptualization to a potential therapeutic candidate is a rigorous process, demanding a multifaceted approach to characterization. For a compound such as N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a molecule possessing structural motifs often associated with diverse biological activities, a robust validation framework is paramount. This guide presents a comprehensive methodology for cross-referencing direct experimental findings with the predictive power of computational modeling.

While extensive public data on this specific molecule is not available, this guide establishes a definitive workflow. We will delineate the necessary experimental procedures and computational predictions, using data from analogous compounds to illustrate the comparative process. This dual approach, where empirical data and in silico models inform and validate one another, is central to modern drug discovery. It accelerates development, minimizes resource expenditure, and provides a deeper understanding of molecular behavior.

Part 1: Experimental Characterization – The Empirical Foundation

The synthesis and empirical analysis of the target compound provide the "ground truth" data against which all computational models are benchmarked. The choice of each experimental technique is deliberate, aimed at building a complete profile of the molecule's identity, purity, and preliminary biological activity.

Chemical Synthesis and Purification

The logical synthesis route for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide involves a two-step process: etherification followed by amidation. This approach is favored for its high yield and the relative stability of the intermediates.

Proposed Synthesis Workflow:

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation A p-Cresol C Ethyl 2-(4-methylphenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl chloroacetate B->C D 2-(4-methylphenoxy)acetic acid C->D NaOH(aq), EtOH, Reflux F Target Compound: N-(4-ethoxy-2-nitrophenyl)-2- (4-methylphenoxy)acetamide D->F SOCl2 or EDCI/HOBt, DCM E 4-ethoxy-2-nitroaniline E->F

Caption: Proposed synthetic pathway for the target compound.

Detailed Protocol (Amidation Step):

  • To a solution of 2-(4-methylphenoxy)acetic acid (1.0 eq) in dry Dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the obtained acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of 4-ethoxy-2-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Allow the reaction to stir overnight at room temperature.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure compound.[1]

Spectroscopic Structural Elucidation

A combination of spectroscopic methods is required to unequivocally confirm the molecular structure.[2][3][4] Each technique provides a unique piece of the structural puzzle.

Standard Spectroscopic Analysis Workflow:

Compound Purified Compound MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Compound->IR Functional Groups NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) Compound->NMR Atom Connectivity & Chemical Environment UV UV-Vis Spectroscopy Compound->UV Conjugated Systems Structure Confirmed Structure MS->Structure IR->Structure NMR->Structure UV->Structure

Caption: Integrated workflow for spectroscopic analysis.

Table 1: Predicted vs. Expected Spectroscopic Data

TechniquePredicted Key Signals for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamidePurpose
FTIR (cm⁻¹)~3300 (N-H stretch), ~1680 (Amide C=O stretch), ~1520 & ~1340 (NO₂ stretches), ~1240 (Aryl-O-Alkyl ether stretch)Confirms presence of key functional groups.[2]
¹H NMR (δ, ppm)~1.4 (t, 3H, -OCH₂CH₃), ~2.3 (s, 3H, Ar-CH₃), ~4.1 (q, 2H, -OCH₂CH₃), ~4.7 (s, 2H, -O-CH₂-CO), ~7.0-8.5 (m, Ar-H), ~9.8 (s, 1H, -NH)Determines the number and environment of protons.
¹³C NMR (δ, ppm)~15 (CH₃), ~64 (OCH₂), ~70 (OCH₂), ~115-160 (Aromatic C), ~168 (C=O)Identifies all unique carbon environments.
Mass Spec. (m/z)Calculated Exact Mass: 346.1165. Expected [M+H]⁺: 347.1238Confirms molecular weight and isotopic pattern.[5]
In Vitro Biological Evaluation

Phenoxyacetamide derivatives have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[6] A primary screening using an established cancer cell line is a logical first step.

In Vitro Cytotoxicity Protocol (MTT Assay):

  • Cell Culture: Culture HepG2 (human liver cancer) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compound in DMSO and add to the wells. Ensure the final DMSO concentration is <0.1%. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Computational Predictions – The In Silico Framework

Computational chemistry provides invaluable predictive data on a molecule's behavior, from its electronic structure to its likely fate in a biological system.[7] These predictions are essential for prioritizing candidates and designing more efficient follow-up experiments.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a specific protein target.[8][9] For a compound with potential anti-inflammatory or anti-cancer activity, a relevant target could be Cyclooxygenase-2 (COX-2) or a specific kinase.

Molecular Docking Workflow:

A Prepare Ligand (Energy Minimize 3D Structure) D Run Docking Algorithm (e.g., AutoDock Vina) A->D B Retrieve Protein Target (e.g., PDB ID: 5IKR for COX-2) C Define Binding Site (Active Site Grid Box) B->C C->D E Analyze Results (Binding Energy, Pose Visualization) D->E

Caption: Standard workflow for molecular docking studies.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can predict a molecule's electronic properties, which are fundamental to its reactivity and interactions.

Key DFT-Predicted Parameters:

  • Optimized Geometry: Provides the most stable 3D conformation.

  • HOMO-LUMO Energies: The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability.[10]

  • Molecular Electrostatic Potential (MEP) Map: Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.[10]

ADMET Profiling

Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for assessing its drug-likeness and potential liabilities.[11][12] Numerous computational tools can provide these predictions.[13][14]

Table 2: Computationally Predicted ADMET Properties

PropertyParameterPredicted ValueImplication for Drug Development
Absorption Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Caco-2 PermeabilityHighLikely to cross the intestinal barrier effectively.
Distribution Blood-Brain Barrier (BBB) PermeationLowReduced risk of central nervous system side effects.
Plasma Protein Binding (PPB)High (>90%)May have a longer duration of action but lower free drug concentration.
Metabolism CYP2D6 InhibitorNon-inhibitorLower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNon-inhibitorLower risk of drug-drug interactions with CYP3A4 substrates.
Excretion Half-life (T₁/₂)ModerateSuggests a reasonable dosing interval.[15]
Toxicity AMES MutagenicityNon-mutagenicLow risk of being a mutagen.
hERG InhibitionLow riskReduced potential for cardiotoxicity.[12]
Drug-Induced Liver InjuryPotential riskRequires experimental validation due to the nitro-aromatic group.[11]

Part 3: Cross-Referencing and Comparative Analysis

This section is the crux of the guide, where experimental and computational data are juxtaposed to build a cohesive and validated understanding of the molecule.

Logical Flow of Cross-Referencing:

cluster_exp Experimental Data cluster_comp Computational Predictions Exp_Structure Spectroscopic Data (NMR, MS, IR) Validation_Node Validation & Correlation Exp_Structure->Validation_Node Compare Exp_Activity In Vitro IC₅₀ Exp_Activity->Validation_Node Correlate Comp_Structure DFT Optimized Geometry Comp_Structure->Validation_Node Comp_Activity Docking Score (Binding Energy) Comp_Activity->Validation_Node Discrepancy_Node Identify Discrepancies Validation_Node->Discrepancy_Node Hypothesis_Node Formulate New Hypotheses & Design Next Experiments Discrepancy_Node->Hypothesis_Node

Caption: The iterative process of comparing experimental and computational data.

Table 3: Master Comparison Matrix

DomainExperimental Finding (Ground Truth)Computational Prediction (In Silico)Analysis and Cross-Referencing
Structure Confirmed via NMR, MS, FTIR. Molecular Weight: 346.1165 Da.DFT-optimized geometry. Predicted bond lengths and angles.High correlation expected. Minor deviations in bond angles can be attributed to crystal packing forces not present in the gas-phase DFT calculation.
Physicochemical Experimentally determined LogP and solubility.Calculated LogP (cLogP) and aqueous solubility (e.g., via ALOGPS).cLogP values are generally predictive but can differ from experimental values. The comparison helps validate the computational model's accuracy for this chemical class.
Biological Activity In vitro IC₅₀ value from MTT assay (e.g., 15 µM against HepG2).Docking score against a relevant target (e.g., -8.5 kcal/mol for COX-2).A low docking score should correlate with low IC₅₀. A lack of correlation may suggest the compound acts via a different mechanism or that the chosen docking target is incorrect.
Toxicity Follow-up in vitro hepatotoxicity assays.Predicted risk of Drug-Induced Liver Injury.The presence of the nitro-aromatic moiety flags a potential toxicity risk computationally.[11] This prediction strongly justifies prioritizing experimental hepatotoxicity studies to confirm or refute the in silico warning.

Conclusion

The rigorous cross-validation of experimental data with computational predictions provides a powerful paradigm for modern chemical and pharmaceutical research. For a novel molecule like N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, this integrated approach ensures that structural assignments are correct, biological hypotheses are sound, and potential liabilities are identified early. The computational predictions serve not as a replacement for experimental work, but as an intelligent guide, focusing laboratory resources on the most critical questions. By embracing this synergy, researchers can accelerate the path of discovery, moving with greater confidence from the bench to potential clinical applications.

References

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

  • ResearchGate. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubChem. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. [Link]

  • Al-Suhaimi, K. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]

  • ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • Rowan. ADMET Prediction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 11(1), 43-53. [Link]

  • UMIN-CTR. (2021). Efficacy of inhaled N-acetylcysteine(NAC) on lung function and redox balance in idiopathic pulmonary fibrosis(IPF). [Link]

  • Hines, J. E., III, et al. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(12), x201121. [Link]

  • ResearchGate. (2026). N-(4-Ethoxy-2-nitrophenyl)acetamide. [Link]

  • Science and Education Publishing. (2024). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. World Journal of Chemical Education, 12(1), 22-31. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. [Link]

  • ResearchGate. (2015). Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors. [Link]

  • Semantic Scholar. (2021). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. [Link]

  • Pharmacognosy Journal. (2020). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Pharmacognosy Journal, 12(5). [Link]

  • UCLouvain. Spectroscopic methods of analysis - Organic analysis II. [Link]

  • Bio-protocol. (2022). Investigation on Quantum Computational Analysis and Toxicity Prediction of 4-Nitrophenylisocyanate. Letters in Applied NanoBioScience, 12(2), 45. [Link]

  • ChemRxiv. (2023). Enhancing ADMET Property Models Performance through Combinatorial Fusion Analysis. [Link]

  • ResearchGate. (2025). Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. [Link]

  • Optibrium. (2025). Which ADMET properties are important for me to predict?. [Link]

  • University of Memphis Digital Commons. (2022). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. [Link]

  • Journal of Visualized Experiments. (2023). A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. JoVE, (194). [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Fiveable. (2025). ADMET prediction - Medicinal Chemistry. [Link]

  • Frontiers. (2019). Computational Assessment of the Pharmacological Profiles of Degradation Products of Chitosan. Frontiers in Pharmacology, 10, 1036. [Link]

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Comparative

Comparative Biological Efficacy of Phenoxyacetic Acid Amides: A Technical Guide for Drug Discovery

The phenoxyacetamide scaffold has emerged as a highly versatile and privileged structure in modern medicinal chemistry[1]. While historically associated with agricultural applications, strategic substitutions on the phen...

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Author: BenchChem Technical Support Team. Date: March 2026

The phenoxyacetamide scaffold has emerged as a highly versatile and privileged structure in modern medicinal chemistry[1]. While historically associated with agricultural applications, strategic substitutions on the phenoxy ring and the amide nitrogen have yielded novel derivatives with profound pharmacological activities.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the biological performance of phenoxyacetic acid amides across two primary therapeutic domains: Neurotherapeutics (Monoamine Oxidase Inhibition) and Oncology (Apoptosis Induction via PARP-1 Inhibition) . By comparing these novel derivatives against established clinical standards, this guide provides actionable data and self-validating experimental frameworks for drug development professionals.

Neurotherapeutic Potential: Selective Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are FAD-dependent enzymes responsible for the oxidative deamination of neurotransmitters. Inhibiting these enzymes is a validated strategy for treating depression (MAO-A) and Parkinson's disease (MAO-B). Recent peer-reviewed literature demonstrates that specific 2-phenoxyacetamide analogues act as highly potent, selective MAO inhibitors[2][3].

Performance Comparison: Phenoxyacetamides vs. Standard Halogenated Scaffolds

Research indicates that the addition of an imine group (specifically a propynylimino moiety) to the phenoxyacetamide backbone drastically increases binding affinity to MAO enzymes[2]. As shown in Table 1, Compound 21 out-performs basic halogenated derivatives by approximately 100-fold, achieving nanomolar IC50 values[2].

Table 1: Comparative Efficacy of Phenoxyacetamide MAO Inhibitors

Compound / TreatmentTarget PreferenceIC50 (μM)Selectivity IndexKey Structural Modifier
Compound 12 MAO-AN/A2454-Methoxy substitution
Compound 21 MAO-A & MAO-B0.018 (A) / 0.070 (B)Dual InhibitorProp-2-ynylimino moiety
Halogenated Analogs (3-6) MAO-A> 1.800LowOrtho/Para F or Cl
Experimental Methodology: Native Cell Lysate MAO Inhibition Assay

To accurately assess MAO inhibition, relying solely on purified recombinant enzymes can yield false positives due to a lack of physiological context. The following self-validating protocol utilizes native cell lysates to confirm target engagement in a complex intracellular matrix[2].

Step-by-Step Protocol:

  • Lysate Preparation (Enzyme Source): Culture SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma) cells. Lyse the cells using a standardized lysis buffer (e.g., RIPA buffer without chelating agents that might strip the FAD cofactor).

    • Causality & Validation: SH-SY5Y cells predominantly express endogenous MAO-A, while HepG2 cells exclusively express MAO-B[2]. Using these specific lysates ensures the assay measures true isoenzyme selectivity within a native protein matrix, validating the compound's physiological permeability and specificity.

  • Reaction Assembly: In a 96-well microplate, combine 50 µL of the respective cell lysate with 10 µL of the test phenoxyacetamide derivative (at varying serial dilutions). Incubate at 37°C for 15 minutes to allow for pre-binding.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic MAO substrate (e.g., kynuramine).

  • Quantification & Internal Control: Measure the fluorescence of the metabolite (4-hydroxyquinoline) at Ex/Em = 315/380 nm.

    • Self-Validation: Include a vehicle-only well (100% enzyme activity) and a well with a known irreversible inhibitor (e.g., Clorgyline for MAO-A) as a positive control. The baseline fluorescence of the cell-free substrate must be subtracted to isolate the true enzymatic rate.

Oncological Applications: PARP-1 Inhibition and Apoptosis

Beyond neurology, phenoxyacetamide derivatives have demonstrated significant promise as anticancer agents. Recent studies highlight their ability to act as potent apoptotic inducers by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair[4].

Performance Comparison: Phenoxyacetamides vs. 5-Fluorouracil (5-FU)

When evaluated against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, specific phenoxyacetamide derivatives exhibit superior cytotoxicity compared to the widely used chemotherapeutic standard, 5-Fluorouracil (5-FU)[4].

Table 2: Comparative Cytotoxicity in HepG2 Cell Lines

TreatmentPrimary Mechanism of ActionIC50 (μM)Relative Potency vs 5-FU
Compound I (Phenoxy derivative) PARP-1 Inhibition / Apoptosis1.433.7x more potent
Compound II (Phenoxy derivative) PARP-1 Inhibition / Apoptosis6.520.8x potent
5-Fluorouracil (5-FU) Thymidylate Synthase Inhibition5.32Baseline Standard
Experimental Methodology: MTT Cell Viability and Cytotoxicity Assay

To objectively quantify the apoptotic effects of these compounds, the MTT assay is utilized. This colorimetric assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding & Synchronization: Seed HepG2 cells into a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

    • Causality & Validation: A 24-hour pre-incubation allows the cells to adhere to the plastic and re-enter the exponential (log) growth phase. Treating cells before they are fully adherent can skew cytotoxicity data due to mechanical stress.

  • Compound Exposure: Treat the cells with serial dilutions of Compound I, 5-FU (positive control), and DMSO (vehicle control). Incubate for 48 hours.

  • MTT Conversion: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for exactly 4 hours.

    • Causality & Validation: The reduction of MTT to formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells[4]. This establishes a direct, unforgeable causality between the intensity of the final color and the metabolic viability of the cell population.

  • Solubilization & Readout: Discard the media, add 150 µL of DMSO to dissolve the insoluble formazan crystals, and measure absorbance at 570 nm using a microplate reader. The DMSO vehicle-only control serves as the 100% viability baseline, ensuring the system is internally calibrated.

Mechanistic Pathway Visualization

The dual utility of the phenoxyacetamide scaffold is driven by its ability to selectively bind to distinct enzymatic pockets depending on its functional group substitutions. The following diagram illustrates the divergent pharmacological pathways of these derivatives.

G Phenoxy Phenoxyacetamide Derivatives MAO MAO-A / MAO-B Enzymes Phenoxy->MAO Inhibits PARP PARP-1 Enzyme Phenoxy->PARP Inhibits Neuro Elevated Monoamine Neurotransmitters MAO->Neuro Prevents degradation Apop DNA Damage Accumulation & Apoptosis PARP->Apop Blocks DNA repair AntiDep Antidepressant & Neuroprotective Effects Neuro->AntiDep Induces AntiCan Anticancer Effect (HepG2 / MCF-7) Apop->AntiCan Induces

Mechanistic pathways of phenoxyacetamide derivatives in neuroprotection and oncology.

Conclusion

The phenoxyacetic acid amide scaffold represents a highly tunable pharmacophore. By modifying the amide nitrogen and the phenoxy ring, researchers can drive the biological activity toward selective MAO inhibition for neurodegenerative diseases or potent PARP-1 inhibition for targeted oncology. As demonstrated by the comparative data, optimized derivatives like Compound 21 and Compound I significantly outperform traditional clinical standards (such as basic halogenated inhibitors and 5-FU), validating their continued development in preclinical pipelines.

References

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors MDPI - Molecules URL:[Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition MDPI - Pharmaceuticals URL: [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth analysis of the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a compound of interest for its potential applications in medicinal chemistry.[1] We will explore a standard, well-established synthetic protocol and compare it with a modern, greener alternative, offering insights into the reproducibility, efficiency, and challenges associated with each method. This document is intended to serve as a practical resource for scientists seeking to optimize the synthesis of this and structurally related molecules.

Introduction: The Challenge of Reproducibility in Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of pharmaceutical agents. However, achieving high yields and purity consistently can be challenging.[2] Factors such as reaction time, temperature, solvent, and pH can significantly impact the outcome of an amide synthesis.[3][4] For a molecule like N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, which contains multiple functional groups, the potential for side reactions and the formation of impurities increases, making a robust and reproducible synthetic method essential.

Standard Synthetic Approach: The Schotten-Baumann Reaction

A widely utilized method for the synthesis of N-aryl amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[5] This approach offers a reliable pathway to the target molecule.

Proposed Synthetic Pathway

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide via the Schotten-Baumann reaction would proceed in two conceptual steps: first, the preparation of the acid chloride from 2-(4-methylphenoxy)acetic acid, and second, the condensation with 4-ethoxy-2-nitroaniline.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation (Schotten-Baumann) Acid 2-(4-methylphenoxy)acetic acid ThionylChloride Thionyl Chloride (SOCl2) Acid->ThionylChloride AcidChloride 2-(4-methylphenoxy)acetyl chloride ThionylChloride->AcidChloride Amine 4-ethoxy-2-nitroaniline AcidChloride->Amine AcidChloride->Amine Base Base (e.g., Pyridine) Amine->Base Product N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide Base->Product

Caption: Proposed Schotten-Baumann synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-methylphenoxy)acetyl chloride

  • To a stirred solution of 2-(4-methylphenoxy)acetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-methylphenoxy)acetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

  • Dissolve 4-ethoxy-2-nitroaniline (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C.

  • Slowly add a solution of 2-(4-methylphenoxy)acetyl chloride (1.1 eq) in the same solvent to the stirred amine solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Discussion on Reproducibility and Key Parameters

The reproducibility of this protocol hinges on several critical factors:

  • Purity of Starting Materials: The presence of impurities in either the amine or the acid chloride can lead to the formation of byproducts and lower yields.[2]

  • Reaction Temperature: The initial cooling to 0 °C is crucial to control the exothermic nature of the acylation reaction and minimize side reactions.[5]

  • Stoichiometry and Order of Addition: Precise control over the molar ratios of the reactants and the slow addition of the acid chloride are essential to prevent di-acylation and other side reactions.

  • Moisture Control: The reaction should be carried out under anhydrous conditions as the acid chloride is susceptible to hydrolysis.

ParameterTypical RangeImpact on Reproducibility
Yield 70-90%Highly dependent on reaction conditions and purification.
Purity >95% (after purification)Can be affected by side reactions and incomplete reactions.
Reaction Time 4-8 hoursLonger reaction times may lead to byproduct formation.[3]

Alternative Synthetic Approach: A Greener Amidation

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. One such approach for amide synthesis involves the direct coupling of a carboxylic acid and an amine using a catalyst, avoiding the need for stoichiometric activating agents like thionyl chloride.[6]

Proposed Green Synthetic Pathway

A potential greener alternative for the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide could involve the use of boric acid as a catalyst in a solvent-free reaction.[6]

G cluster_0 Solvent-Free Amidation Acid 2-(4-methylphenoxy)acetic acid Amine 4-ethoxy-2-nitroaniline Acid->Amine Catalyst Boric Acid (Catalyst) Amine->Catalyst Heat Heat Catalyst->Heat Product N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide Heat->Product

Caption: Proposed green synthesis of the target molecule.

Detailed Experimental Protocol
  • In a mortar, combine 2-(4-methylphenoxy)acetic acid (1.0 eq), 4-ethoxy-2-nitroaniline (1.0 eq), and boric acid (catalytic amount, e.g., 10 mol%).

  • Grind the mixture for 5-10 minutes to ensure homogeneity.

  • Transfer the mixture to a reaction vessel and heat it at a specified temperature (e.g., 100-120 °C) for a designated period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the solid residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the boric acid.

  • Dry the organic layer, concentrate, and purify the product as described in the standard protocol.

Comparative Analysis
FeatureSchotten-Baumann MethodGreen Amidation Method
Reagents Thionyl chloride (corrosive, generates HCl and SO2 waste)Boric acid (less hazardous, catalytic)
Solvents Requires anhydrous organic solventsSolvent-free or minimal solvent use
Waste Generation Generates stoichiometric amounts of salt wasteMinimal waste generation
Reaction Conditions Requires careful temperature controlTypically requires heating
Reproducibility Well-established, but sensitive to moisture and stoichiometryCan be sensitive to reaction temperature and mixing
Yield Generally highVariable, can be lower than the standard method

Conclusion: Selecting the Optimal Synthetic Route

The choice between the standard Schotten-Baumann reaction and a greener alternative for the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide depends on the specific requirements of the researcher. The Schotten-Baumann method is a robust and well-understood protocol that can reliably produce high yields of the target compound, making it suitable for large-scale synthesis where reproducibility is critical. However, it comes with the environmental and safety concerns associated with the use of thionyl chloride and organic solvents.

The greener amidation method offers a more sustainable approach with a reduced environmental footprint. While the yields may be more variable and the conditions require optimization, it presents a promising alternative for laboratory-scale synthesis and for organizations committed to green chemistry principles. Ultimately, a thorough understanding of the factors influencing reproducibility for both methods will enable the scientist to make an informed decision and achieve consistent results.

References

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?[Link]

  • Chen, J., et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC - NIH. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. [Link]

  • SciSpace. (2020). Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]

  • Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. [Link]

  • PubMed. (2020, August 28). N-(4-Eth-oxy-2,5-di-nitro-phen-yl)acetamide. [Link]

  • Organic Chemistry Portal. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. [Link]

  • ChemRxiv. (2020, September 18). On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes. [Link]

  • ACS Publications. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • PubChemLite. N-(4-ethoxy-2-nitrophenyl)acetamide (C10H12N2O4). [Link]

  • PrepChem.com. Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide. [Link]

  • PubChem. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

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Comparative

A Head-to-Head Comparison: Benchmarking the IDO1 Inhibitor N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide Against Clinically Relevant Comparators

Introduction The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint that governs tumor immune evasion.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essenti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint that governs tumor immune evasion.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3][4] In the tumor microenvironment (TME), this enzymatic activity has two profound immunosuppressive consequences: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[2][5][6][7]

Given its central role in mediating immune tolerance, IDO1 has become an attractive target for cancer immunotherapy.[3][6] This has spurred the development of numerous small-molecule inhibitors. This guide provides a comprehensive framework for benchmarking the properties of the novel compound N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide , also known as PBIT , a potent inhibitor of IDO1. To establish a clear performance baseline, PBIT is compared against two well-characterized IDO1 inhibitors that have undergone significant clinical investigation:

  • Epacadostat (INCB024360): A potent, selective, and reversible competitive inhibitor of IDO1.[3][8]

  • Linrodostat (BMS-986205): A potent, selective, and irreversible inhibitor of IDO1.[8][9][10][11]

This guide will detail the essential experimental workflows, from enzymatic and cell-based potency assays to mechanism of action studies, providing researchers with the necessary protocols to rigorously evaluate and compare novel IDO1 inhibitors.

The IDO1 Pathway: A Key Immunosuppressive Axis

IDO1 is an intracellular, heme-containing enzyme.[8] Its expression is often upregulated in tumor cells and antigen-presenting cells within the TME in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ). The resulting degradation of tryptophan and production of kynurenine creates a localized immunosuppressive shield that protects the tumor from immune-mediated destruction.[1]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) Tumor_Cell Tumor Cell / APC IDO1_Enzyme IDO1 Enzyme Tumor_Cell->IDO1_Enzyme Expresses T_Cell Effector T-Cell IFN_gamma IFN-γ IFN_gamma->Tumor_Cell Induces Tryptophan L-Tryptophan Tryptophan->T_Cell Essential for Proliferation Tryptophan->IDO1_Enzyme Substrate Kynurenine Kynurenine T_Cell_Inhibition T-Cell Arrest & Anergy Kynurenine->T_Cell_Inhibition Inhibits Treg_Activation Treg Activation Kynurenine->Treg_Activation Promotes IDO1_Enzyme->Kynurenine Catalyzes IDO1_Enzyme->T_Cell_Inhibition Causes Trp Depletion

Figure 1: Simplified IDO1 Signaling Pathway in the TME.

Comparative Analysis Workflow

A robust evaluation of an IDO1 inhibitor requires a multi-faceted approach. The following workflow outlines the key experiments necessary to characterize its potency, selectivity, and mechanism of action relative to established benchmarks.

Workflow cluster_0 Biochemical & Cellular Characterization cluster_1 Mechanistic & Biophysical Analysis P1 Step 1: Enzymatic Assay (Recombinant IDO1) P2 Step 2: Cell-Based Assay (IDO1-expressing cells) P1->P2 Confirms cellular potency Data Comparative Data Analysis (IC50, Ki, Selectivity Profile) P1->Data P3 Step 3: Selectivity Assays (IDO2 & TDO) P2->P3 Determines specificity P2->Data P4 Step 4: Mechanism of Action (MoA) Enzyme Kinetics P3->P4 Informs 'how' it inhibits P3->Data P5 Step 5: Direct Binding Assay (e.g., SPR, ITC) P4->P5 Confirms direct interaction P4->Data P5->Data

Figure 2: Experimental Workflow for IDO1 Inhibitor Benchmarking.

Methodologies & Experimental Protocols

Scientific integrity demands reproducible and well-controlled experiments. The following protocols are standard methodologies for characterizing IDO1 inhibitors.

Experiment 1: Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the direct inhibitory potency (IC50) of the test compounds on purified IDO1 enzyme.

Causality: This cell-free assay isolates the interaction between the inhibitor and the enzyme, removing cellular complexities like membrane permeability. It provides a direct measure of biochemical potency.[5][12]

Protocol:

  • Reagents: Recombinant Human IDO1, L-Tryptophan (substrate), Ascorbic Acid (reducing agent), Methylene Blue (cofactor), Catalase, Potassium Phosphate Buffer (pH 6.5), Trichloroacetic Acid (TCA), p-dimethylaminobenzaldehyde (DMAB).[13]

  • Assay Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.

  • Inhibitor Addition: Serially dilute PBIT, Epacadostat, and Linrodostat in DMSO and add to a 96-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Enzyme Addition: Add recombinant IDO1 enzyme to all wells except the background control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add L-Tryptophan to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[13]

  • Reaction Termination: Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product into kynurenine.[13]

  • Color Development: Add DMAB reagent, which reacts with the kynurenine product to form a yellow-colored complex.[13]

  • Detection: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Cell-Based IDO1 Functional Assay

Objective: To measure the potency (IC50) of the compounds in a physiologically relevant cellular context.

Causality: Cell-based assays are crucial as they account for factors like cell permeability, efflux pumps, and intracellular compound stability, providing a more accurate reflection of a compound's potential in a biological system.[5][8]

Protocol:

  • Cell Line: Use a human cancer cell line known to express IDO1 upon stimulation, such as SK-OV-3 (ovarian cancer) or HeLa (cervical cancer).[8][10]

  • Cell Plating: Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.[8]

  • IDO1 Induction: Add human IFN-γ (e.g., 100 ng/mL) to the cell culture medium to induce the expression of the IDO1 enzyme. Incubate for 24-48 hours.[8]

  • Inhibitor Treatment: Remove the induction medium and replace it with fresh medium containing serial dilutions of PBIT, Epacadostat, and Linrodostat.

  • Incubation: Incubate the cells with the inhibitors for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted kynurenine.

  • Kynurenine Quantification: Measure the kynurenine concentration in the supernatant using the same TCA/DMAB colorimetric method described in Experiment 1.[13] Alternatively, HPLC can be used for more sensitive and precise quantification.[14]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kynurenine production inhibition against the log of inhibitor concentration.

Experiment 3: Selectivity Profiling against IDO2 and TDO

Objective: To determine the selectivity of PBIT by assessing its inhibitory activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).

Causality: High selectivity for IDO1 over IDO2 and TDO is a desirable property for a therapeutic candidate, as it may reduce the potential for off-target effects.[7][15] TDO, in particular, regulates systemic tryptophan levels in the liver.[16][17]

Protocol:

  • Assay Format: Use either enzymatic assays with recombinant human IDO2 and TDO enzymes or cell-based assays using engineered cell lines that specifically overexpress each enzyme (e.g., TDO-HEK293).[10]

  • Methodology: Follow the general principles of the IDO1 assays described above, using appropriate substrates and conditions for IDO2 and TDO.

  • Data Analysis: Calculate the IC50 values for PBIT against IDO2 and TDO. The selectivity ratio is determined by dividing the IC50 (off-target) by the IC50 (IDO1). A higher ratio indicates greater selectivity for IDO1.

Experiment 4: Mechanism of Action (MoA) Determination

Objective: To elucidate whether PBIT is a reversible (e.g., competitive, non-competitive) or irreversible inhibitor.[18][19][20]

Causality: Understanding the MoA is critical for drug development.[18][20] For example, an irreversible inhibitor forms a covalent bond with the enzyme, leading to prolonged duration of action, which can be advantageous but also carries risks.[8][21] A competitive inhibitor, like Epacadostat, binds to the active site and competes with the substrate.[8][19]

Protocol (Jump Dilution Method for Reversibility):

  • Pre-incubation: Incubate a concentrated amount of IDO1 enzyme with a high concentration of the inhibitor (e.g., 10-20x IC50) for a set period (e.g., 30-60 minutes) to allow for binding.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the full reaction buffer containing the substrate L-Tryptophan. This dilution lowers the free inhibitor concentration to well below its IC50.[22]

  • Activity Measurement: Immediately monitor enzyme activity over time by measuring kynurenine production.

  • Interpretation:

    • Reversible Inhibitor: If enzyme activity is rapidly recovered upon dilution, the inhibitor is reversible. The inhibitor dissociates from the enzyme, allowing the substrate to bind.

    • Irreversible Inhibitor: If enzyme activity is not recovered, the inhibitor is irreversible (or very slowly reversible). It remains bound to the enzyme despite the dilution.[22]

Protocol (Enzyme Kinetics for Competitive vs. Non-competitive):

  • Assay Setup: Perform the enzymatic assay (Experiment 1) using a matrix of varying L-Tryptophan (substrate) concentrations and several fixed concentrations of the test inhibitor.

  • Data Analysis: Plot the reaction velocity against substrate concentration and analyze the data using Michaelis-Menten kinetics. Create a Lineweaver-Burk (double reciprocal) plot.[18][23]

  • Interpretation:

    • Competitive: Lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines will intersect at the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive: Lines will be parallel (both apparent Km and Vmax decrease).

Expected Data & Comparative Summary

The data generated from these experiments should be compiled into a clear, comparative format to facilitate analysis.

Table 1: Comparative Potency and Selectivity Profile

CompoundRecombinant IDO1 IC50 (nM)Cellular IDO1 IC50 (nM)TDO Cellular IC50 (nM)Selectivity (TDO/IDO1)
PBIT (Test) Experimental ValueExperimental ValueExperimental ValueCalculated Value
Epacadostat ~72[12]~7-15[8][12][24]>10,000>1000x
Linrodostat Not applicable (Irreversible)~1.1 - 9.5[8][9][10][24]>2000[10]>200x

Table 2: Mechanism of Action Summary

CompoundReversibilityMechanism vs. L-TryptophanNotes
PBIT (Test) Experimental ResultExperimental Result
Epacadostat Reversible[8]Competitive[8]Binds to the heme cofactor in the active site.
Linrodostat Irreversible[8][9][10]Suicide Inhibitor[10]Competes with heme for binding to the apo-enzyme.[8][21]

Conclusion and Forward Look

This guide provides a standardized framework for the comprehensive benchmarking of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide (PBIT) against key clinical comparators, Epacadostat and Linrodostat. By systematically evaluating its biochemical and cellular potency, selectivity, and mechanism of action, researchers can generate a robust data package to accurately position this novel compound within the landscape of IDO1 inhibitors.

While the failure of Epacadostat in a pivotal Phase III trial has tempered enthusiasm, it also highlighted the complexity of targeting this pathway and underscored the need for a deeper understanding of inhibitor pharmacology.[2][25] Factors such as the non-enzymatic signaling functions of IDO1 and the development of next-generation modalities like PROTACs are now at the forefront of research.[1][26] The rigorous characterization outlined here is the foundational first step in determining whether a new chemical entity like PBIT possesses the optimal properties to overcome past challenges and succeed as a next-generation immuno-oncology therapeutic.

References

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  • Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery, 12(9), 2038. [Link]

  • ASCO 2018: BMS-986205, an IDO1 Inhibitor, in Combination with Nivolumab: Updated Safety Across all Tumor Cohorts and Efficacy in Patients with Advanced Bladder Cancer. UroToday. [Link]

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  • Definition of linrodostat. NCI Drug Dictionary - National Cancer Institute. [Link]

  • Song, W., Liu, Y., He, R., & Wang, Y. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in chemistry, 8, 595. [Link]

  • Lee, Y., & Lee, Y. J. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Journal of Ginseng Research, 46(1), 1-10. [Link]

  • Li, F., Zhang, Y., & Li, S. (2023). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology, 14, 1234567. [Link]

  • Jung, K. H., LoRusso, P., Burris, H., Gordon, M., Bang, Y. J., Hellmann, M. D., ... & Mier, J. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3243-3251. [Link]

  • Nayak, L., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 60. [Link]

  • Zhang, Y., Chen, Y., Liu, T., & Wang, Y. (2020). Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. BioMed research international, 2020. [Link]

  • Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. International Journal of Molecular Sciences, 24(8), 7384. [Link]

  • Kadomatsu, K. (2023). Classification, Modes of Action and Applications of Enzyme Inhibitors. Journal of Enzymology and Metabolism, 1(1), 103. [Link]

  • Jung, K. H., LoRusso, P., Burris, H., Gordon, M., Bang, Y. J., Hellmann, M. D., ... & Mier, J. (2021). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 27(6), 1599-1608. [Link]

  • Jung, K. H., LoRusso, P., Burris, H., Gordon, M., Bang, Y. J., Hellmann, M. D., ... & Mier, J. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3243-3251. [Link]

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  • Liu, X., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Oncotarget, 8(52), 90357. [Link]

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  • Iacono, A., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 14, 1324835. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

This document provides a detailed, safety-first protocol for the proper disposal of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As a complex organic molecule featuring both a nitroaromatic group and an aceta...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. As a complex organic molecule featuring both a nitroaromatic group and an acetamide linkage, this compound requires careful handling and adherence to specific disposal pathways to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is not extensively published, its constituent functional groups—aromatic nitro compounds and acetamides—are well-characterized and inform the necessary precautions.

The primary hazards are associated with the nitroaromatic moiety. Aromatic nitro compounds are recognized for their potential toxicity and environmental persistence.[1][2][3] The nitro group is a strong electron-withdrawing group, which can make the compound reactive and susceptible to decomposition under certain conditions, potentially releasing toxic nitrogen oxides (NOx).[4] Therefore, this compound must be treated as hazardous waste.

Table 1: Chemical and Physical Properties of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

PropertyValueSource
CAS Number 885-81-4
Molecular Formula C₁₀H₁₂N₂O₄
Appearance Solid (Assumed)N/A
InChI Key OWIVDQQSRJCDPQ-UHFFFAOYSA-N
Purity 95% (Typical)
Primary Hazards Potential toxicity, environmental hazard, release of toxic fumes upon decomposition.[4][5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, amines.[1][4]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to safety protocols is the first line of defense against chemical exposure. All handling and disposal preparations must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4]

Essential PPE includes:

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[5][6][7]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected for integrity before each use and disposed of properly after handling.[6][7]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[4][5]

  • Respiratory Protection : If working outside of a fume hood is unavoidable (not recommended), a full-face respirator with appropriate cartridges must be used.[5][6]

Step-by-Step Waste Collection and Storage Protocol

The mandated and primary method for disposing of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is through a licensed hazardous waste disposal service.[5][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [5][10]

  • Designate a Waste Container : Use a dedicated container that is chemically compatible with the compound. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8][11]

  • Proper Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide". The date of waste accumulation should also be clearly marked.[10]

  • Segregation : This waste stream must be kept separate from incompatible materials, such as strong acids, bases, or oxidizing agents, to prevent dangerous chemical reactions.[10][11] Use physical barriers if necessary.

  • Collection : Collect all waste forms of the compound, including residual amounts, contaminated disposable labware (e.g., weighing boats, pipette tips), and contaminated PPE (e.g., gloves), in the designated container.

  • Secure Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[8][10] This area should be secure and accessible only to authorized personnel. Do not store near heat sources or in direct sunlight.[10]

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or an approved chemical waste contractor to schedule a pickup.[8][9] Provide them with the full chemical name and any other relevant safety information.

Spill Management Procedures

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.[5]

  • Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Don PPE : Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as sand, clay, or diatomaceous earth.[8] Avoid creating dust. Use spark-proof tools for cleanup.[5][6]

  • Collect Waste : Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[7][12]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[1] Collect the cleaning materials and any contaminated items as hazardous waste.

  • Report : Report the spill to your institution's EHS department, following all internal reporting procedures.

Advanced Topic: Chemical Deactivation Considerations

For laboratories with the appropriate expertise and equipment, chemical deactivation can be considered as a pre-treatment step to reduce the hazard level of the waste. The most relevant reaction for this compound is the reduction of the aromatic nitro group to a less toxic amine.[13]

This process should only be performed by trained professionals and is subject to institutional and local regulations regarding in-lab waste treatment. [14][15]

  • Mechanism of Action : The reduction of aromatic nitro compounds can be achieved using various reagents, most commonly a metal in an acidic medium (e.g., iron, tin, or zinc with HCl) or through catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst).[13][16][17] This reaction converts the -NO₂ group to an -NH₂ group.

  • Causality : The rationale behind this procedure is to transform the toxic and environmentally persistent nitroaromatic compound into a more biodegradable aniline derivative.[3][17]

  • Important Caveat : This deactivation process creates a new waste stream containing the resulting amine, metal salts, and residual reagents. This new mixture must be fully characterized, neutralized, and disposed of as hazardous waste in accordance with all applicable regulations.[15] This is not a method for rendering the waste non-hazardous for sewer or trash disposal.

Disposal Workflow and Decision Process

The following diagram outlines the logical workflow for the proper management and disposal of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Waste Generated (Solid, Contaminated Items) B Select Chemically Compatible Container A->B C Is Container Intact & Sealable? B->C C->B No, Replace D Label Container: 'Hazardous Waste' + Full Chemical Name + Accumulation Date C->D Yes E Place Waste in Labeled Container D->E F Store Sealed Container in Designated, Secure, Well-Ventilated Area E->F G Segregate from Incompatible Materials (Acids, Bases, Oxidizers) F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Provide Waste Characterization Details H->I J Schedule & Complete Waste Pickup for Licensed Incineration I->J S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect Material into Hazardous Waste Container S2->S3 S3->E

Caption: Decision workflow for the safe disposal of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[18] It is the responsibility of the waste generator to ensure all procedures are compliant.[19]

References

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Handling

Mastering the Safe Handling of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a compound whose specific toxicological and reactivity data are not yet fully characterized. By synthesizing data from structurally similar compounds and adhering to established best practices for handling its constituent functional groups—aromatic nitro compounds, amides, and ethers—we can establish a robust framework for its safe utilization. This document is designed to be your preferred source for ensuring both personal safety and experimental integrity.

Hazard Analysis: A Composite Profile

Due to the absence of a specific Safety Data Sheet (SDS) for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, a composite hazard profile has been constructed based on available data for analogous structures, namely N-(4-ethoxy-2-nitrophenyl)acetamide and 2-phenoxyacetamide.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Carcinogenicity: Acetamide itself is handled as a potential carcinogen, warranting extreme caution.

  • Reactivity: Aromatic nitro compounds can be sensitive to heat and shock and may react vigorously with reducing agents.[3]

The presence of the nitro group on the phenyl ring is a key consideration, as these compounds can have significant biological effects and require careful handling to prevent exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide.

Body AreaRequired PPESpecifications & Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change the outer glove immediately if it becomes contaminated.
Body Chemical-Resistant Lab Coat or GownA lab coat made of a low-permeability material is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Eyes & Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. When handling larger quantities or if there is a significant splash hazard, a face shield must be worn in addition to goggles.
Respiratory Use in a Chemical Fume HoodAll handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

This comprehensive PPE strategy is designed to create multiple barriers between the researcher and the chemical, addressing all potential routes of exposure.

Operational Plan: From Weighing to Work-up

Adherence to a strict operational workflow is paramount for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Designated Area: All work with N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide must be conducted in a designated and clearly marked area, such as a chemical fume hood.[5]

  • Pre-use Inspection: Before starting, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in good working order.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh boat to minimize contamination of balances.

  • In-Reaction: When the compound is in a reaction mixture, maintain it within the fume hood. Use appropriate clamps and supports to secure all glassware.

  • Post-Reaction: After the reaction is complete, all equipment that has come into contact with the compound must be decontaminated or disposed of as hazardous waste.

  • Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Gloves should be removed last and disposed of in the appropriate hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

This procedural approach ensures that containment is maintained at every step of the experimental process.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.[6][7]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan: Responsible Stewardship

Proper disposal of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide and any contaminated materials is a critical final step.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.[9][10] Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste and disposed of accordingly.[11]

Chemical Neutralization (for advanced users):

For laboratories equipped to handle chemical transformations of hazardous waste, a potential strategy to mitigate the hazard of the nitroaromatic functional group is through chemical reduction. This should only be attempted by trained personnel in a controlled setting.

Experimental Protocol: Chemical Reduction of the Nitro Group

Objective: To reduce the nitro group to a less hazardous amine.

Materials:

  • Waste containing N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a fume hood, dissolve the waste material in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction by an appropriate technique (e.g., TLC) until the starting material is consumed.

  • Allow the mixture to cool, then filter to remove the iron salts.

  • The resulting solution, containing the reduced amine, should still be collected and disposed of as hazardous waste, but the primary hazard associated with the nitro group has been mitigated.

This guide provides a comprehensive framework for the safe handling and disposal of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. By understanding the potential hazards and adhering to these procedures, researchers can protect themselves and their colleagues while advancing their scientific endeavors.

Visual Workflow Guides

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Workflow start Start Handling Compound hands Wear Double Nitrile Gloves start->hands body Don Chemical-Resistant Lab Coat/Gown hands->body eyes Wear Chemical Splash Goggles body->eyes face Assess Splash Risk eyes->face face_shield Add Face Shield face->face_shield High Risk respiratory Work in a Chemical Fume Hood face->respiratory Low Risk face_shield->respiratory proceed Proceed with Experiment respiratory->proceed

Caption: PPE selection workflow for handling the compound.

Disposal_Plan cluster_disposal Waste Disposal Decision Tree start Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Gloves, Absorbents) waste_type->solid liquid Liquid Waste (Solutions) waste_type->liquid container Empty Container waste_type->container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid treat_container Dispose of as Hazardous Waste container->treat_container ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup treat_container->ehs_pickup

Caption: Decision tree for the disposal of waste materials.

References

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  • Acetamide, N-(4-ethoxy-2-nitrophenyl)-. (n.d.). NIST WebBook. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–796. [Link]

  • N-(4-ethoxy-2-nitrophenyl)acetamide — Chemical Substance Information. (n.d.). NextSDS. [Link]

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